Fura-2 pentapotassium
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C29H22K5N3O14 |
|---|---|
Peso molecular |
832.0 g/mol |
Nombre IUPAC |
pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C29H27N3O14.5K/c1-15-2-3-17(31(11-24(33)34)12-25(35)36)20(6-15)43-4-5-44-21-7-16-8-22(28-30-10-23(46-28)29(41)42)45-19(16)9-18(21)32(13-26(37)38)14-27(39)40;;;;;/h2-3,6-10H,4-5,11-14H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5 |
Clave InChI |
HQKWBBCTCLUGSX-UHFFFAOYSA-I |
Origen del producto |
United States |
Foundational & Exploratory
Fura-2 Pentapotassium Salt: An In-Depth Technical Guide for Cellular Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-2 pentapotassium salt is a high-affinity, ratiometric fluorescent indicator used for the precise measurement of intracellular calcium concentrations ([Ca²⁺]i). As a cell-impermeant salt, it requires direct introduction into the cytoplasm, making it a valuable tool for quantitative single-cell analyses where controlled loading is paramount. This guide provides a comprehensive overview of its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations to facilitate its effective use in research and drug development.
Fura-2 is an aminopolycarboxylic acid-based chelator that exhibits a spectral shift upon binding to Ca²⁺.[1] This ratiometric property, where the fluorescence intensity ratio at two different excitation wavelengths is used to determine ion concentration, allows for accurate measurements that are largely independent of dye concentration, cell thickness, and photobleaching.[2][3] This makes Fura-2 a superior choice for robust and reproducible quantification of intracellular calcium dynamics.
Core Principles and Mechanism of Action
Fura-2 operates on the principle of dual-excitation ratiometric fluorescence. The unbound indicator is maximally excited at approximately 363-380 nm, while the Ca²⁺-bound form exhibits an excitation maximum at around 335-340 nm.[4][5] In both states, the fluorescence emission peak remains relatively constant at approximately 510 nm.[4][5]
By alternately exciting the Fura-2-loaded cells at 340 nm and 380 nm and measuring the corresponding fluorescence emission at 510 nm, a ratio of the two emission intensities (F₃₄₀/F₃₈₀) can be calculated. This ratio is directly proportional to the intracellular free Ca²⁺ concentration.[5] This ratiometric approach provides a built-in calibration, correcting for variations in dye loading, cell volume, and potential dye leakage, thus ensuring high accuracy in [Ca²⁺]i measurements.[2]
Quantitative Data
A clear understanding of the physicochemical and spectral properties of this compound salt is crucial for its effective application. The following tables summarize the key quantitative data for this indicator.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₂K₅N₃O₁₄ | [6][7] |
| Molecular Weight | 831.99 g/mol | [7] |
| Appearance | Light yellow solid | [6][7] |
| Solubility | Soluble in DMSO | [7] |
| Cell Permeability | Membrane impermeant | [6] |
| Spectral Property | Value | Reference |
| Excitation (Ca²⁺-free) | 363 nm | [6][7] |
| Excitation (Ca²⁺-bound) | 335 nm | [6][7] |
| Emission (Ca²⁺-free & bound) | ~510-512 nm | [6][7] |
| Dissociation Constant (Kd) for Ca²⁺ | 145 nM (at 22°C, pH 7.2) | [7] |
| Molar Extinction Coefficient (ε) at 363 nm (Ca²⁺-free) | 27,000 M⁻¹cm⁻¹ | [7] |
| Molar Extinction Coefficient (ε) at 335 nm (Ca²⁺-bound) | 35,000 M⁻¹cm⁻¹ | [7] |
Signaling Pathway and Experimental Workflow
GPCR-Mediated Calcium Signaling Pathway
Fura-2 is frequently employed to study intracellular calcium mobilization following the activation of G protein-coupled receptors (GPCRs). The diagram below illustrates a typical signaling cascade initiated by ligand binding to a Gq-coupled GPCR, leading to an increase in intracellular calcium.
General Experimental Workflow
The following diagram outlines the key steps involved in a typical experiment using this compound salt for intracellular calcium measurement.
Experimental Protocols
Preparation of this compound Salt Stock Solution
Materials:
-
This compound salt
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of this compound salt and anhydrous DMSO to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 1-5 mM stock solution by dissolving the this compound salt in anhydrous DMSO. For example, to make a 1 mM stock solution from 1 mg of Fura-2 (MW = 831.99), add 1.202 mL of DMSO.
-
Vortex thoroughly until the salt is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light and moisture. A desiccator is recommended for long-term storage. The DMSO stock solution is stable for several months under these conditions.
Cell Loading Protocols
Since this compound salt is cell-impermeant, it must be introduced into the cytoplasm through physical means. The choice of method depends on the cell type and experimental requirements.
2.1 Microinjection
This method allows for precise control over the amount of dye loaded into individual cells and is ideal for single-cell imaging.
Materials:
-
This compound salt stock solution (1-5 mM in DMSO)
-
Intracellular-like buffer (e.g., 120 mM KCl, 2 mM MgCl₂, 10 mM HEPES, pH 7.2)
-
Micropipettes with a tip diameter of ~0.5 µm
-
Micromanipulator and injection system
-
Inverted fluorescence microscope
Procedure:
-
Prepare the injection solution by diluting the Fura-2 stock solution into the intracellular-like buffer to a final concentration of 50-100 µM.
-
Centrifuge the injection solution at high speed (e.g., >10,000 x g) for at least 10 minutes to pellet any particulates that could clog the micropipette.
-
Back-fill the micropipette with the supernatant of the centrifuged injection solution.
-
Mount the micropipette onto the micromanipulator.
-
Under microscopic guidance, carefully bring the micropipette into contact with the plasma membrane of the target cell.
-
Gently penetrate the cell membrane and apply a brief, controlled pressure pulse to inject a small volume of the Fura-2 solution (typically 1-5% of the cell volume).
-
Withdraw the micropipette carefully.
-
Allow the injected cells to recover for at least 30 minutes at 37°C before imaging to allow for uniform diffusion of the dye throughout the cytoplasm.
2.2 Scrape Loading
Scrape loading is a technique for loading a large number of adherent cells simultaneously. It involves transiently disrupting the cell membrane in the presence of the dye.
Materials:
-
This compound salt stock solution (1-5 mM in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Cell scraper or rubber policeman
-
Petri dish or multi-well plate with adherent cells
Procedure:
-
Grow cells to a confluent monolayer on a petri dish.
-
Prepare the loading solution by diluting the Fura-2 stock solution into the physiological buffer to a final concentration of 10-50 µM.
-
Wash the cell monolayer twice with the physiological buffer to remove any residual culture medium.
-
Aspirate the buffer and add a small volume of the Fura-2 loading solution, just enough to cover the cell monolayer.
-
Gently scrape a portion of the cells from the dish surface using a sterile cell scraper or rubber policeman. The mechanical disruption will create transient pores in the membranes of the cells adjacent to the scrape line, allowing the Fura-2 to enter.
-
Incubate the dish for 5-10 minutes at room temperature to allow for dye uptake.
-
Gently wash the cells three times with the physiological buffer to remove extracellular Fura-2.
-
Add fresh culture medium and allow the cells to recover for at least 30-60 minutes at 37°C before imaging. Note that only the cells near the scrape line will be loaded.
In Vitro Calibration of Fura-2 Signal
To convert the measured fluorescence ratio into an absolute intracellular calcium concentration, an in vitro calibration is necessary to determine the key parameters of the Grynkiewicz equation: R_min, R_max, and S_f2/S_b2.
Materials:
-
This compound salt
-
Calcium-free buffer (e.g., 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
Calcium-saturating buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
Fluorometer or fluorescence microscope setup for ratiometric imaging
Procedure:
-
Prepare a working solution of this compound salt (e.g., 1 µM) in both the calcium-free and calcium-saturating buffers.
-
Determine R_min: Measure the fluorescence intensity of the Fura-2 solution in the calcium-free buffer at 510 nm with excitation at 340 nm and 380 nm. Calculate the ratio: R_min = (Intensity at 340 nm excitation) / (Intensity at 380 nm excitation)
-
Determine R_max: Measure the fluorescence intensity of the Fura-2 solution in the calcium-saturating buffer at 510 nm with excitation at 340 nm and 380 nm. Calculate the ratio: R_max = (Intensity at 340 nm excitation) / (Intensity at 380 nm excitation)
-
Determine S_f2/S_b2: This is the ratio of the fluorescence intensity at 380 nm excitation in the calcium-free solution to that in the calcium-saturating solution. S_f2/S_b2 = (Intensity at 380 nm in Ca²⁺-free buffer) / (Intensity at 380 nm in Ca²⁺-saturating buffer)
-
Calculate [Ca²⁺]i: Use the Grynkiewicz equation to calculate the intracellular calcium concentration from the experimentally measured ratio (R) in your cells: [Ca²⁺]i = K_d * [(R - R_min) / (R_max - R)] * (S_f2 / S_b2)
Where K_d is the dissociation constant of Fura-2 for Ca²⁺ (approximately 145 nM).
Troubleshooting
| Problem | Possible Cause | Solution |
| Low fluorescence signal | - Insufficient dye loading.- Photobleaching. | - Increase the concentration of Fura-2 in the loading solution or the injection pressure/duration.- Reduce the intensity and duration of the excitation light. Use neutral density filters. |
| High background fluorescence | - Incomplete removal of extracellular dye.- Cell autofluorescence. | - Ensure thorough washing of cells after loading.- Measure the autofluorescence of unloaded cells and subtract it from the signal of loaded cells. |
| Inaccurate or inconsistent [Ca²⁺]i measurements | - Incorrect calibration parameters.- Dye compartmentalization in organelles.- Dye leakage from the cells. | - Perform a careful in vitro calibration under conditions that mimic the intracellular environment (pH, ionic strength, temperature).- For scrape loading, analyze cells promptly after loading. For microinjection, ensure the dye is in the cytoplasm.- Perform experiments at room temperature to reduce active transport. The anion transport inhibitor Probenecid can be used to reduce dye leakage.[6] |
| Cell damage or death | - Excessive injection volume or pressure.- Harsh scrape loading technique. | - Optimize microinjection parameters to minimize cell volume displacement.- Apply gentle and consistent pressure during scrape loading. Ensure cells have adequate recovery time. |
Conclusion
This compound salt remains a powerful and reliable tool for the quantitative measurement of intracellular calcium. Its ratiometric properties provide a robust method for obtaining accurate data, crucial for understanding the intricate role of calcium in cellular signaling and for the development of novel therapeutics targeting these pathways. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively harness the capabilities of this compound salt to advance their scientific investigations.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. Biotium Fura-2, Pentapotassium Salt, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
Fura-2 Pentapotassium Salt: An In-depth Technical Guide to its Spectral Properties and Applications in Intracellular Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectral properties of Fura-2 pentapotassium salt, a ratiometric fluorescent indicator widely used for the precise measurement of intracellular calcium concentrations. This document details experimental protocols for its application in cellular imaging and provides visualizations of key experimental workflows and associated signaling pathways.
Core Spectral and Physicochemical Properties
Fura-2 is a cornerstone tool in cellular biology and drug discovery, enabling the quantification of intracellular calcium ([Ca²⁺]i), a critical second messenger in a vast array of signaling pathways.[1][2] Its utility stems from a calcium-dependent shift in its excitation spectrum, allowing for ratiometric measurement that minimizes artifacts from variable dye loading, cell thickness, and photobleaching.[1][3] The pentapotassium salt form of Fura-2 is the membrane-impermeant version of the dye, which is loaded into cells via techniques such as microinjection, scrape loading, or electroporation.[2][4] For less invasive loading, the cell-permeant acetoxymethyl (AM) ester form, Fura-2 AM, is commonly used.[1][5]
The quantitative spectral and physicochemical properties of this compound salt are summarized in the table below.
| Property | Value | Conditions |
| Excitation Maximum (Ca²⁺-free) | ~363 nm | pH 7.2 buffer |
| Excitation Maximum (Ca²⁺-saturated) | ~335 nm | pH 7.2 buffer |
| Emission Maximum | ~505-512 nm | Relatively unchanged with Ca²⁺ concentration |
| Dissociation Constant (Kd) | ~145 nM | 22°C, pH 7.2 buffer |
| Molar Extinction Coefficient (ε) (Ca²⁺-free) | ~27,000 M⁻¹cm⁻¹ | at 363 nm |
| Molar Extinction Coefficient (ε) (Ca²⁺-saturated) | ~35,000 M⁻¹cm⁻¹ | at 335 nm |
| Quantum Yield (Ca²⁺-free) | 0.23 | |
| Quantum Yield (Ca²⁺-saturated) | 0.49 |
Data compiled from multiple sources.[4][6][7][8]
Experimental Protocols
Accurate measurement of intracellular calcium using Fura-2 requires careful attention to experimental detail, from cell loading to calibration of the fluorescent signal. The following sections provide a generalized protocol for loading cells with Fura-2 AM and subsequent ratiometric calcium imaging.
I. Reagent Preparation
-
Fura-2 AM Stock Solution: Prepare a 1-5 mM stock solution of Fura-2 AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] This solution should be stored desiccated at -20°C and protected from light.[1][6] It is recommended to prepare fresh stock solutions or use them within a few weeks.[6]
-
Loading Buffer: A buffered physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer with a pH of 7.2-7.4 is recommended.[1]
-
Pluronic F-127 (Optional but Recommended): To aid in the dispersion of the lipophilic Fura-2 AM in the aqueous loading buffer, a 20% stock solution of Pluronic F-127 in DMSO can be prepared. The final concentration in the loading buffer is typically 0.02-0.04%.[1]
-
Probenecid (B1678239) (Optional): To reduce the leakage of the de-esterified Fura-2 from the cells via organic anion transporters, probenecid can be added to the loading and imaging buffers at a final concentration of 1-2.5 mM.[1][9]
II. Cell Loading with Fura-2 AM
The optimal loading conditions are cell-type dependent and should be empirically determined.[1][10]
For Adherent Cells:
-
Culture cells on glass coverslips or in clear-bottom, black-walled microplates to the desired confluency.[1]
-
Aspirate the culture medium and wash the cells once with the pre-warmed loading buffer.[1]
-
Prepare the Fura-2 AM loading solution by diluting the stock solution into the loading buffer to a final concentration of 1-5 µM.[1] If using, add Pluronic F-127 at this stage.
-
Incubate the cells with the loading solution for 15-60 minutes at 20-37°C, protected from light.[1] Lower temperatures can help reduce dye compartmentalization.[1]
-
After incubation, aspirate the loading solution and wash the cells twice with fresh, pre-warmed loading buffer.[1]
-
Add fresh buffer and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[1]
For Suspension Cells:
-
Centrifuge the cell suspension to pellet the cells and remove the supernatant.
-
Resuspend the cells in the pre-warmed loading buffer containing 1-5 µM Fura-2 AM (and Pluronic F-127 if used).
-
Incubate for 15-60 minutes at 20-37°C with gentle agitation, protected from light.[1]
-
Centrifuge the cells to pellet them and remove the supernatant.[1]
-
Wash the cells by resuspending them in fresh, pre-warmed loading buffer and centrifuging again. Repeat this wash step twice.[1]
-
Resuspend the final cell pellet in fresh buffer and incubate for an additional 20-30 minutes at room temperature for de-esterification.[1]
III. Ratiometric Calcium Imaging
-
Mount the coverslip with loaded cells onto an imaging chamber on a fluorescence microscope equipped with a light source capable of providing excitation at 340 nm and 380 nm, and a detector for emission at ~510 nm.[11]
-
Continuously perfuse the cells with a physiological buffer during the experiment.
-
Set the camera gain and exposure to obtain a good signal-to-noise ratio, ensuring that the fluorescence intensity at 380 nm excitation is bright but not saturated in resting cells.[10][12]
-
Acquire fluorescence images by alternating the excitation wavelengths between 340 nm and 380 nm and collecting the emission at ~510 nm.
-
The ratio of the fluorescence intensities (F340/F380) is then calculated for regions of interest within the cells. This ratio is directly proportional to the intracellular calcium concentration.
IV. Calibration of the Fura-2 Signal
To convert the fluorescence ratio into an absolute calcium concentration, a calibration is necessary to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios, as well as a scaling factor.[10][13] This is typically achieved using ionophores in the presence of calcium-free (with a chelator like EGTA) and calcium-saturating solutions.[12][13] The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:[10][12]
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
[Ca²⁺] is the intracellular calcium concentration.
-
Kd is the dissociation constant of Fura-2 for Ca²⁺.[10]
-
R is the measured 340/380 nm fluorescence ratio.[12]
-
Rmin is the ratio in the absence of Ca²⁺.[12]
-
Rmax is the ratio when Fura-2 is saturated with Ca²⁺.[12]
-
Sf2 / Sb2 is the ratio of fluorescence intensities at 380 nm excitation under Ca²⁺-free and Ca²⁺-saturating conditions, respectively.[13]
Visualizations
Experimental Workflow for Fura-2 AM Cell Loading and Imaging
Caption: Workflow for cellular calcium imaging using Fura-2 AM.
G-Protein Coupled Receptor (GPCR) Signaling Pathway Leading to Intracellular Calcium Release
Caption: Simplified GPCR-mediated intracellular calcium signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. antibodiesinc.com [antibodiesinc.com]
- 3. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. ionoptix.com [ionoptix.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. biotium.com [biotium.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brainvta.tech [brainvta.tech]
- 12. moodle2.units.it [moodle2.units.it]
- 13. ionoptix.com [ionoptix.com]
Fura-2 Pentapotassium Salt for Calcium Imaging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fura-2 pentapotassium salt, a cornerstone tool for the ratiometric measurement of intracellular calcium. Fura-2 has been instrumental in advancing our understanding of cellular signaling pathways across diverse fields such as neuroscience, cardiology, and pharmacology.[1][2] This document details its fundamental principles, chemical and spectral properties, experimental protocols, and data analysis methods.
Introduction to Fura-2 and Ratiometric Calcium Imaging
Fura-2 is a high-affinity, ratiometric fluorescent indicator for intracellular calcium ([Ca²⁺]i).[3][4] Its chemical structure, based on the calcium chelator BAPTA, allows it to bind to free Ca²⁺ ions.[5][6] The key advantage of Fura-2 lies in its dual-excitation ratiometric properties.[7] When excited sequentially at two different wavelengths (typically 340 nm and 380 nm), the ratio of the fluorescence intensities emitted at a single wavelength (~510 nm) provides a precise measure of [Ca²⁺]i.[3]
This ratiometric approach offers significant advantages over single-wavelength indicators:
-
Minimizes effects of uneven dye loading: Variations in dye concentration between cells do not affect the ratio.[2][8]
-
Corrects for differences in cell thickness: The ratio is independent of the optical path length.[2][3]
-
Compensates for photobleaching and dye leakage: Changes in overall fluorescence intensity are normalized by the ratio calculation.[1][8]
Fura-2 is commercially available in two primary forms: a membrane-permeant acetoxymethyl (AM) ester form for loading into live cells, and a membrane-impermeant salt form (like pentapotassium salt) for microinjection, scrape loading, or in vitro calibration.[5][9] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups of Fura-2 AM, trapping the active, calcium-sensitive Fura-2 molecule in the cytoplasm.[2][10]
Properties of Fura-2
The utility of Fura-2 in quantitative calcium imaging stems from its specific chemical and spectral characteristics.
Chemical Properties
| Property | Value | References |
| Chemical Name | Fura-2, Pentapotassium Salt | [5] |
| Molecular Formula | C₂₉H₂₂K₅N₃O₁₄ | [5][11] |
| Molecular Weight | ~832 g/mol | [3][11] |
| Appearance | Light yellow to off-white solid | [5][12] |
| Solubility | Soluble in water and DMSO | [5][12] |
| Storage | Store at -20°C, protected from light and moisture | [12][13] |
Spectral and Quantitative Properties
The defining feature of Fura-2 is the shift in its excitation spectrum upon binding to Ca²⁺.
| Parameter | Ca²⁺-Free | Ca²⁺-Bound (Saturated) | References |
| Excitation Maximum (λex) | ~363-380 nm | ~335-340 nm | [1][10][14] |
| Emission Maximum (λem) | ~510-512 nm | ~505-510 nm | [1][3][5] |
| Molar Extinction Coefficient (ε) | ~27,000 M⁻¹cm⁻¹ (at 363 nm) | ~35,000 M⁻¹cm⁻¹ (at 335 nm) | [5][11] |
| Dissociation Constant (Kd) for Ca²⁺ | \multicolumn{2}{c | }{~145 nM (at 22°C, pH 7.2)} | [5][14] |
Note: The exact Kd can be influenced by factors such as temperature, pH, and ionic strength of the environment.[15]
Core Principles of Measurement
The ratiometric measurement of [Ca²⁺]i with Fura-2 involves exciting the dye at two wavelengths and measuring the resulting emission.
As intracellular Ca²⁺ levels rise, more Fura-2 binds to Ca²⁺, leading to an increase in fluorescence intensity when excited at 340 nm and a decrease when excited at 380 nm.[16] The ratio of these intensities (F₃₄₀/F₃₈₀) is then used to calculate the absolute Ca²⁺ concentration using the Grynkiewicz equation.[17]
Grynkiewicz Equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F380,free / F380,bound)
Where:
-
Kd: The dissociation constant of Fura-2 for Ca²⁺.[17]
-
R: The measured 340/380 nm fluorescence ratio in the experimental sample.[17]
-
Rmin: The ratio in the absence of Ca²⁺ (zero calcium).[17]
-
Rmax: The ratio at saturating Ca²⁺ concentrations.[17]
-
F380,free / F380,bound: The ratio of fluorescence intensities at 380 nm for Ca²⁺-free and Ca²⁺-bound Fura-2, respectively.[17]
Experimental Protocols
Accurate and reproducible data depend on meticulous experimental procedures for dye loading and calibration. The following are generalized protocols that should be optimized for specific cell types and experimental conditions.
Protocol 1: Loading Adherent Cells with Fura-2 AM
This protocol is suitable for cells grown in monolayers on coverslips or in multi-well plates.
-
Cell Preparation: Culture cells on sterile glass coverslips or in appropriate culture plates to 80-100% confluency.[18]
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.[7]
-
Prepare a loading buffer. A common choice is Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline buffered with HEPES (pH 7.3-7.4).[18] Ensure the buffer is free of phenol (B47542) red, which can increase background fluorescence.[19]
-
Optional: To aid in dissolving the AM ester in aqueous buffer, Pluronic F-127 can be added to the loading buffer (final concentration ~0.02%).[20]
-
Optional: To reduce dye leakage from the cells, the organic anion transport inhibitor Probenecid can be included in the loading and experimental buffers (final concentration ~1-2.5 mM).[5][18]
-
-
Dye Loading:
-
Prepare the final loading solution by diluting the Fura-2 AM stock solution into the pre-warmed (37°C) loading buffer to a final concentration of 1-5 µM.[7]
-
Aspirate the culture medium from the cells and wash once with the loading buffer (without Fura-2 AM).[7]
-
Add the Fura-2 AM loading solution to the cells.[18]
-
Incubate for 30-60 minutes at 37°C in a dark incubator.[18][19]
-
-
De-esterification:
-
Aspirate the loading solution and wash the cells twice with fresh, pre-warmed buffer (without Fura-2 AM) to remove extracellular dye.[7]
-
Add fresh buffer and incubate for an additional 20-30 minutes at room temperature or 37°C to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[7]
-
-
Imaging: The cells are now ready for fluorescence imaging on a microscope equipped with 340 nm and 380 nm excitation filters and an emission filter around 510 nm.
Protocol 2: In Vitro Calibration of Fura-2
This protocol determines the calibration parameters (Rmin, Rmax, and F380,free/F380,bound) using the cell-impermeant this compound salt in a series of buffered Ca²⁺ solutions.
-
Reagent Preparation:
-
Measurement Setup:
-
Use a fluorescence plate reader or a microscope imaging setup with a chamber suitable for solution measurements.
-
Set the instrument to excite at 340 nm and 380 nm and record emission at ~510 nm.
-
-
Determine Rmin:
-
Add the Fura-2 salt to the "zero calcium" buffer (containing EGTA) to a final concentration similar to that expected inside the cells (e.g., 50 µM).[22]
-
Measure the fluorescence at 510 nm with excitation at 340 nm (F₃₄₀,min) and 380 nm (F₃₈₀,min).
-
Calculate Rmin = F₃₄₀,min / F₃₈₀,min. The intensity F₃₈₀,min corresponds to F380,free.
-
-
Determine Rmax:
-
Add the Fura-2 salt to the "saturating calcium" buffer to the same final concentration.[23]
-
Measure the fluorescence at 510 nm with excitation at 340 nm (F₃₄₀,max) and 380 nm (F₃₈₀,max).
-
Calculate Rmax = F₃₄₀,max / F₃₈₀,max. The intensity F₃₈₀,max corresponds to F380,bound.
-
-
Calibration Curve (Optional but Recommended):
-
Measure the fluorescence ratios for all intermediate Ca²⁺ concentrations.
-
Plot the 340/380 nm ratio against the known [Ca²⁺] to generate a calibration curve.[21] This helps verify the linearity of the system and the accuracy of the Kd.
-
Protocol 3: In Situ (Intracellular) Calibration
This method determines the calibration parameters within the cells at the end of an experiment, accounting for the specific intracellular environment.
-
Experiment Completion: After recording the experimental calcium dynamics from Fura-2 loaded cells, keep the cells on the imaging setup.
-
Determine Rmin:
-
Perfuse the cells with a Ca²⁺-free buffer containing a calcium ionophore (e.g., 1 µM Ionomycin) and a strong calcium chelator (e.g., 5 mM EGTA).[17]
-
The ionophore will equilibrate the intracellular and extracellular Ca²⁺ concentrations, driving [Ca²⁺]i to near zero.
-
Once the fluorescence ratio stabilizes, record the Rmin value.
-
-
Determine Rmax:
-
Perfuse the cells with a high Ca²⁺ buffer (e.g., 10 mM CaCl₂) also containing the calcium ionophore (e.g., 1 µM Ionomycin).[17]
-
This will saturate the intracellular Fura-2 with Ca²⁺.
-
Once the fluorescence ratio stabilizes, record the Rmax value.
-
-
Background Subtraction: For both in vitro and in situ calibrations, it is crucial to subtract background fluorescence from all measurements. Background can be determined from a region with no cells or from cells that have not been loaded with Fura-2.[24]
Applications and Signaling Pathways
Fura-2 is widely used to study Ca²⁺ as a second messenger in numerous signaling pathways. A common application is monitoring calcium mobilization following the activation of G protein-coupled receptors (GPCRs).[5][10]
This pathway, initiated by ligand binding, leads to the production of inositol (B14025) 1,4,5-trisphosphate (IP₃), which binds to its receptor on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytosol.[10] This transient increase in [Ca²⁺]i is readily detected and quantified by Fura-2, providing a powerful tool for drug screening and studying receptor pharmacology.[5][12]
Limitations and Considerations
Despite its strengths, Fura-2 has limitations that researchers must consider:
-
Intracellular Buffering: At high concentrations, Fura-2 can buffer intracellular Ca²⁺, potentially altering the dynamics of the calcium signals being measured.[1]
-
Compartmentalization: In some cell types, Fura-2 can be sequestered into organelles like mitochondria, which can complicate the interpretation of the cytosolic signal.[25]
-
Phototoxicity and Photobleaching: Although ratiometry corrects for photobleaching, intense UV excitation can still be phototoxic to cells over long imaging periods.[1]
-
Incomplete Hydrolysis: Incomplete cleavage of the AM ester can result in a Ca²⁺-insensitive fluorescent component.[25]
-
Dye Leakage: Over time, the active Fura-2 dye can be extruded from the cell, leading to a decrease in signal.[1][5]
By understanding its principles and carefully implementing experimental protocols, researchers can leverage Fura-2 as a robust and reliable tool for the quantitative analysis of intracellular calcium dynamics.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 3. Fura-2 - Wikipedia [en.wikipedia.org]
- 4. Fura-2 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. biotium.com [biotium.com]
- 7. benchchem.com [benchchem.com]
- 8. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 9. antibodiesinc.com [antibodiesinc.com]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biotium Fura-2, Pentapotassium Salt, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 12. adipogen.com [adipogen.com]
- 13. Fura-2, Pentapotassium Salt, cell impermeant 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. Determination of Fura-2 dissociation constants following adjustment of the apparent Ca-EGTA association constant for temperature and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. moodle2.units.it [moodle2.units.it]
- 18. hellobio.com [hellobio.com]
- 19. youtube.com [youtube.com]
- 20. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 21. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 22. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ionoptix.com [ionoptix.com]
- 25. Assessment of Fura-2 for measurements of cytosolic free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Fura-2 Pentapotassium Salt: A Technical Guide to Solubility and Stability for Researchers
For Immediate Release
An in-depth technical guide on the solubility and stability of Fura-2 (B149405) pentapotassium salt, a widely used ratiometric fluorescent indicator for intracellular calcium, is now available for researchers, scientists, and drug development professionals. This guide provides comprehensive data, detailed experimental protocols, and visualizations to ensure the effective use of this critical research tool.
Fura-2 pentapotassium salt is a cell-impermeant fluorescent dye that binds to free intracellular calcium. Its ratiometric properties, where the fluorescence excitation maximum shifts upon calcium binding, allow for precise quantification of intracellular calcium concentrations, minimizing confounding variables such as dye concentration and cell thickness. This guide focuses on the pentapotassium salt form, which is loaded into cells via microinjection or other direct loading techniques, making it ideal for applications where the acetoxymethyl (AM) ester form is unsuitable.
Solubility Characteristics
This compound salt is soluble in aqueous solutions and dimethyl sulfoxide (B87167) (DMSO).[1][2] While specific solubility in phosphate-buffered saline (PBS) is not extensively documented in publicly available literature, its solubility in water provides a strong indication of its utility in various physiological buffers. The following table summarizes the required volume of water to reconstitute a specific mass of this compound salt to a desired concentration.
| Desired Concentration | 0.1 mg | 0.5 mg | 1 mg | 5 mg | 10 mg |
| 1 mM | 120.2 µL | 601.0 µL | 1.20 mL | 6.01 mL | 12.02 mL |
| 5 mM | 24.0 µL | 120.2 µL | 240.4 µL | 1.20 mL | 2.40 mL |
| 10 mM | 12.0 µL | 60.1 µL | 120.2 µL | 601.0 µL | 1.20 mL |
| Table 1: Reconstitution volumes for this compound salt in water.[3] |
For applications requiring a non-aqueous stock solution, this compound salt is also soluble in DMSO.[1][2] One source indicates a solubility of 10 mg/mL in 1 M NaOH, which may require ultrasonication and warming to achieve.[4]
Stability Profile
Proper storage and handling are crucial for maintaining the integrity and performance of this compound salt.
| Form | Storage Condition | Shelf Life |
| Solid | -20°C, desiccated, protected from light | At least 2 years[2] |
| Aqueous Solution | 2-6°C, protected from light | Recommended use within 3 months |
| Table 2: Recommended storage and stability of this compound salt. |
It is critical to protect this compound salt from light, especially when in solution, to prevent photobleaching and degradation.[1] Aqueous solutions should not be frozen.
The dissociation constant (Kd) of Fura-2 for calcium is influenced by experimental conditions such as pH and temperature. The Kd was found to decrease with increasing temperature from 5°C to 37°C.[5] Additionally, the affinity for calcium decreases as the pH is lowered from 7.4 to 5.5.[6] These factors must be considered and potentially corrected for when performing quantitative calcium measurements under varying experimental conditions.
Experimental Protocols
In Vitro Calcium Calibration
An in vitro calibration is essential to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios for accurate calcium concentration calculations.
Microinjection into Single Cells
Microinjection is a common method for introducing the cell-impermeant this compound salt into individual cells.
Application in Signaling Pathways: GPCR-Mediated Calcium Mobilization in Platelets
The direct loading of this compound salt is particularly useful in studying anucleated cells like platelets, where loading with AM esters can be problematic. G protein-coupled receptors (GPCRs) on the platelet surface, when activated by agonists such as thrombin or ADP, trigger a signaling cascade that leads to an increase in intracellular calcium.[7]
By microinjecting this compound salt into platelets, researchers can directly measure the changes in intracellular calcium concentration in response to GPCR activation, providing valuable insights into platelet function and the efficacy of potential therapeutic agents.[8][9]
This technical guide serves as a valuable resource for researchers utilizing this compound salt for the precise measurement of intracellular calcium. By understanding its solubility, stability, and appropriate experimental protocols, scientists can ensure the accuracy and reproducibility of their findings in the study of cellular signaling and drug discovery.
References
- 1. biotium.com [biotium.com]
- 2. adipogen.com [adipogen.com]
- 3. Fura-2, pentapotassium salt *CAS 113694-64-7* | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The effect of pH and temperature on the dissociation constant for fura-2 and their effects on [Ca(2+)](i) in enterocytes from a poikilothermic animal, Atlantic cod (Gadus morhua) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of pH and temperature on fluorescent calcium indicators as determined with Chelex-100 and EDTA buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]
- 8. Fura-2 used as a probe to show elevated intracellular free calcium in platelets of Dahl-sensitive rats fed a high salt diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet free calcium concentrations measured with fura-2 are influenced by the transmembrane sodium gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fura-2 Ratiometric Fluorescence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fura-2, a cornerstone tool for the measurement of intracellular calcium. We will delve into the core principles of ratiometric fluorescence, provide detailed experimental protocols, and present quantitative data in an accessible format.
Core Principles of Fura-2 Ratiometric Fluorescence
Fura-2 is a fluorescent indicator that specifically binds to free intracellular calcium ions (Ca²⁺).[1] Its utility lies in a phenomenon known as ratiometric fluorescence, which offers significant advantages over single-wavelength indicators.[2]
1.1. The Ratiometric Advantage
The primary benefit of using ratiometric dyes like Fura-2 is that the ratio of fluorescence signals at two different excitation wavelengths remains largely unaffected by variables such as dye concentration, optical path length, illumination intensity, and photobleaching.[3][4] This independence from potential artifacts allows for a more accurate and reproducible determination of intracellular calcium concentrations.[3][5]
1.2. Mechanism of Fura-2
Fura-2 is introduced to cells in its acetoxymethyl (AM) ester form, Fura-2 AM, which is cell-permeable.[6] Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeable Fura-2 within the cytosol.[6]
The fluorescence properties of Fura-2 are dependent on the concentration of free Ca²⁺. When Fura-2 binds to calcium, its excitation spectrum shifts. Specifically:
-
In the absence of Ca²⁺ (Ca²⁺-free): Fura-2 has a maximum excitation wavelength of approximately 380 nm.[7]
-
In the presence of Ca²⁺ (Ca²⁺-bound): The maximum excitation wavelength shifts to approximately 340 nm.[7]
Regardless of calcium binding, Fura-2 emits fluorescence at a constant wavelength of about 510 nm.[1] By alternately exciting the Fura-2 loaded cells at 340 nm and 380 nm and measuring the emitted fluorescence at 510 nm, a ratio of the two emission intensities (F₃₄₀/F₃₈₀) can be calculated. This ratio is directly proportional to the intracellular Ca²⁺ concentration.[1][8]
1.3. The Grynkiewicz Equation: Quantifying Intracellular Calcium
The relationship between the fluorescence ratio and the intracellular calcium concentration ([Ca²⁺]ᵢ) is described by the Grynkiewicz equation:[4][9]
[Ca²⁺]ᵢ = Kₑ * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (Sբ₂ / Sₒ₂)
Where:
-
[Ca²⁺]ᵢ : Intracellular free calcium concentration.
-
Kₑ : The effective dissociation constant of Fura-2 for Ca²⁺.
-
R : The experimentally measured ratio of fluorescence intensities (F₃₄₀/F₃₈₀).
-
Rₘᵢₙ : The fluorescence ratio in the absence of calcium (zero free Ca²⁺).
-
Rₘₐₓ : The fluorescence ratio at saturating calcium concentrations.
-
Sբ₂ : The fluorescence intensity at 380 nm in the absence of calcium.
-
Sₒ₂ : The fluorescence intensity at 380 nm in the presence of saturating calcium.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for Fura-2.
Table 1: Spectral Properties of Fura-2
| State | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| Ca²⁺-bound | ~335-340[10] | ~505-510[8] |
| Ca²⁺-free | ~363-380[10] | ~510 |
Table 2: Key Parameters for Calcium Calculation
| Parameter | Description | Typical Value |
| Kₑ | Effective dissociation constant | ~145 nM - 224 nM at 22°C-37°C[8][11] |
| Rₘᵢₙ | Ratio (F₃₄₀/F₃₈₀) at zero Ca²⁺ | Determined experimentally via calibration |
| Rₘₐₓ | Ratio (F₃₄₀/F₃₈₀) at saturating Ca²⁺ | Determined experimentally via calibration |
| Sբ₂/Sₒ₂ | Ratio of fluorescence at 380 nm in zero and saturating Ca²⁺ | Determined experimentally via calibration |
Note: The Kₑ can vary depending on intracellular conditions such as pH, ionic strength, and temperature.[11][12] Therefore, in situ calibration is crucial for accurate measurements.
Experimental Protocols
3.1. Fura-2 AM Loading Protocol
This protocol is a general guideline and may require optimization for specific cell types.[13]
-
Prepare Fura-2 AM Stock Solution: Dissolve Fura-2 AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.[4][13] Store aliquots at -20°C, protected from light and moisture.[4][11]
-
Prepare Loading Buffer: Dilute the Fura-2 AM stock solution in a buffered physiological medium (e.g., Hanks' Balanced Salt Solution with HEPES) to a final working concentration of 1-5 µM.[13]
-
Optional: To aid in the dispersion of Fura-2 AM in the aqueous buffer, Pluronic® F-127 (at a final concentration of ~0.02%) can be added.[13][14]
-
Optional: To reduce leakage of the de-esterified dye, an organic anion-transport inhibitor like probenecid (B1678239) (1-2.5 mM) can be included in the loading and experimental buffers.[13][14]
-
-
Cell Loading:
-
Washing and De-esterification:
-
Remove the loading buffer and wash the cells gently two to three times with indicator-free buffer (containing probenecid, if used) to remove extracellular dye.[13]
-
Incubate the cells for an additional 30 minutes in fresh indicator-free buffer to allow for complete de-esterification of the Fura-2 AM.[13]
-
3.2. In Situ Calibration Protocol (Determination of Rₘᵢₙ and Rₘₐₓ)
Accurate quantification of intracellular Ca²⁺ requires the determination of Rₘᵢₙ and Rₘₐₓ under your experimental conditions.[15] This is typically achieved using a calcium ionophore, such as ionomycin, to equilibrate intracellular and extracellular Ca²⁺ concentrations.[9]
-
Determination of Rₘᵢₙ:
-
After recording the baseline and experimental response, perfuse the Fura-2 loaded cells with a Ca²⁺-free buffer containing a high concentration of a calcium chelator (e.g., 5 mM EGTA) and a calcium ionophore (e.g., 1-10 µM ionomycin).[9][16]
-
Record the fluorescence intensities at 340 nm and 380 nm until a stable, minimum ratio is achieved. This represents Rₘᵢₙ.[9]
-
-
Determination of Rₘₐₓ:
-
Determination of Sբ₂/Sₒ₂:
-
The fluorescence intensity at 380 nm during the Rₘᵢₙ measurement corresponds to Sբ₂.
-
The fluorescence intensity at 380 nm during the Rₘₐₓ measurement corresponds to Sₒ₂.
-
Mandatory Visualizations
4.1. Signaling Pathways
Fura-2 is widely used to study signaling pathways that involve changes in intracellular calcium. A prominent example is the G-protein coupled receptor (GPCR) pathway.
Caption: GPCR signaling pathway leading to intracellular Ca²⁺ release and store-operated calcium entry (SOCE).[17][18][19]
4.2. Experimental Workflow
The following diagram outlines the typical workflow for a Fura-2 experiment.
Caption: A generalized experimental workflow for measuring intracellular calcium using Fura-2.
4.3. Logical Relationship: The Ratiometric Principle
This diagram illustrates the core concept of Fura-2 ratiometric measurement.
References
- 1. Fura-2 - Wikipedia [en.wikipedia.org]
- 2. What is a ratiometric indicator? | AAT Bioquest [aatbio.com]
- 3. What are the advantages of using a ratiometric calcium probe vs. a single-channel dye? | AAT Bioquest [aatbio.com]
- 4. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fura-2 Calcium Indicator | Thermo Fisher Scientific - CA [thermofisher.com]
- 6. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 7. azom.com [azom.com]
- 8. Fura-2 AM | AAT Bioquest [aatbio.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. Determination of in situ dissociation constant for Fura-2 and quantitation of background fluorescence in astrocyte cell line U373-MG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abpbio.com [abpbio.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. ionoptix.com [ionoptix.com]
- 16. Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ias.ac.in [ias.ac.in]
- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 19. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]
Fura-2 Pentapotassium Salt: A Technical Guide to its Calcium Dissociation Constant (Kd)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the calcium dissociation constant (Kd) of Fura-2 pentapotassium salt, a critical parameter for the accurate quantification of intracellular calcium concentrations. This document outlines reported Kd values under various experimental conditions, details the methodologies for their determination, and visualizes key experimental and signaling workflows.
Core Concept: The Dissociation Constant (Kd)
Fura-2 is a ratiometric fluorescent indicator widely used to measure intracellular calcium.[1][2][3] Its fluorescence excitation maximum shifts from approximately 380 nm in the absence of calcium to 340 nm when bound to calcium, with the emission remaining constant at around 510 nm.[1][4][5] The ratio of fluorescence intensities at these two excitation wavelengths is directly proportional to the intracellular calcium concentration.[1][4]
The accuracy of this measurement hinges on the dissociation constant (Kd), which represents the concentration of free calcium at which half of the Fura-2 molecules are bound to calcium. A precise understanding of the Kd is therefore paramount for converting fluorescence ratios into absolute calcium concentrations.
Reported Kd Values for this compound Salt
The Kd of Fura-2 for Ca²⁺ is not a fixed value; it is highly sensitive to the experimental environment. Factors such as temperature, pH, ionic strength, and the presence of other ions can significantly influence its calcium binding affinity.[6][7] It is also crucial to distinguish between in vitro (in a cell-free system) and in situ (within a cell) measurements, as the latter can be affected by intracellular viscosity and interactions with cellular components.[7]
Below is a summary of reported Kd values from various sources under different conditions.
| Kd Value (nM) | Experimental Conditions | Source |
| 140 | Intracellular calcium imaging | MedchemExpress[4] |
| 145 | 22°C, pH 7.2 buffer | Biotium/Fisher Scientific[8] |
| 145 | Not specified | ION Biosciences[9] |
| 145 | Not specified | AAT Bioquest[1] |
| 224 | Cell-free media | Biotium[5] |
| 225 | In cytosol | Abcam |
| 236 | 20°C, pH 7.05, Ionic Strength 0.15 M | Groden et al., 1991[10] |
| 240 | pH 7.2 | Haugland, 1997[11][12] |
| 285 | 37°C, pH 6.84, Ionic Strength 0.15 M | Groden et al., 1991[10] |
Experimental Protocol: In Vitro Kd Determination for Fura-2
Accurate determination of the Fura-2 Kd under specific experimental conditions is crucial for reliable calcium quantification. The following is a generalized protocol for the in vitro calibration of this compound salt using Ca²⁺-EGTA buffers. This method allows for the creation of solutions with precisely known free calcium concentrations.
Materials:
-
This compound salt
-
Calcium-free buffer (e.g., 100 mM KCl, 30 mM MOPS, pH 7.2)
-
Calcium stock solution (e.g., 10 mM CaCl₂ in calcium-free buffer)
-
EGTA stock solution (e.g., 10 mM K₂EGTA in calcium-free buffer)
-
Fluorometer or spectrofluorometer capable of dual-wavelength excitation
-
Cuvettes
Procedure:
-
Preparation of Calibration Buffers:
-
Prepare a series of calibration buffers with varying free Ca²⁺ concentrations by mixing the calcium and EGTA stock solutions in different ratios. The precise free calcium concentration can be calculated using specialized software that takes into account the binding constants of EGTA for Ca²⁺, H⁺, and other ions at the specific temperature and ionic strength of the experiment.
-
A common set of buffers ranges from 0 µM (calcium-free) to approximately 40 µM free Ca²⁺.[6][13]
-
-
Fura-2 Solution Preparation:
-
Prepare a stock solution of this compound salt in the calcium-free buffer.
-
Add a small, constant amount of the Fura-2 stock solution to each of the calibration buffers to achieve a final concentration typically in the range of 1-10 µM.[6]
-
-
Fluorescence Measurement:
-
For each calibration buffer containing Fura-2, measure the fluorescence intensity at the emission maximum (~510 nm) while alternating the excitation wavelength between 340 nm and 380 nm.
-
Measure the background fluorescence from a buffer sample containing no Fura-2.
-
-
Data Analysis:
-
Subtract the background fluorescence from each measurement.
-
Calculate the ratio (R) of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation for each calcium concentration.
-
Determine Rmin (the ratio in the calcium-free solution) and Rmax (the ratio at saturating calcium concentration).
-
The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
where Sf2 and Sb2 are the fluorescence intensities at 380 nm in calcium-free and calcium-saturating conditions, respectively.
-
The Kd can be determined by plotting the fluorescence ratio against the known free calcium concentrations and fitting the data to the above equation.
-
Visualizations
Experimental Workflow for Kd Determination
Caption: Workflow for in vitro Kd determination of Fura-2.
Simplified GPCR-Mediated Calcium Signaling Pathway
Caption: Fura-2 measures Ca²⁺ released via GPCR signaling.
References
- 1. Fura-2 AM | AAT Bioquest [aatbio.com]
- 2. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biotium.com [biotium.com]
- 6. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 7. Determination of in situ dissociation constant for Fura-2 and quantitation of background fluorescence in astrocyte cell line U373-MG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biotium Fura-2, Pentapotassium Salt, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. Determination of Fura-2 dissociation constants following adjustment of the apparent Ca-EGTA association constant for temperature and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
Fura-2 Pentapotassium Salt vs. Fura-2 AM: An In-depth Technical Guide for Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of Fura-2 (B149405) pentapotassium salt and Fura-2 acetoxymethyl ester (AM), two widely used fluorescent probes for the ratiometric measurement of intracellular calcium concentration ([Ca²⁺]i). This document outlines their core principles, distinct applications, and detailed experimental protocols to assist researchers in selecting the appropriate Fura-2 derivative and optimizing their calcium imaging experiments.
Core Principles and Chemical Differences
Fura-2 is a high-affinity calcium indicator that exhibits a spectral shift upon binding to Ca²⁺.[1] This ratiometric property allows for accurate quantification of [Ca²⁺]i, minimizing artifacts from variations in dye concentration, cell thickness, and photobleaching.[1][2][3] The fundamental difference between the two forms of Fura-2 lies in their cell permeability and, consequently, their method of delivery into cells.
Fura-2 Pentapotassium Salt is the membrane-impermeant, water-soluble salt form of the indicator.[4][5] Its five potassium ions neutralize the negative charges of the carboxylate groups, rendering it incapable of passively crossing the cell membrane.[6] Therefore, it must be introduced into cells via invasive techniques such as microinjection, electroporation, or scrape loading.[4][5][7] This form is ideal for applications where precise control over the intracellular dye concentration is required or for in vitro calibration in cell-free systems.[8]
Fura-2 AM (Acetoxymethyl Ester) is a cell-permeant derivative of Fura-2.[3][9] The carboxyl groups are masked by AM ester groups, creating a nonpolar, membrane-permeable molecule.[3] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, regenerating the active, membrane-impermeant this compound salt, which is then trapped within the cytosol.[2][3][10] This non-invasive loading method makes Fura-2 AM the preferred choice for studying large populations of cells and for high-throughput screening applications.[9]
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative properties of this compound salt and Fura-2 AM.
| Property | This compound Salt | Fura-2 AM | Reference(s) |
| Form | Water-soluble salt | Cell-permeant ester | [4][9] |
| Cell Permeability | Impermeant | Permeant | [3][4] |
| Molecular Weight | ~832 g/mol | ~1002 g/mol | [11] |
| Excitation (Ca²⁺-bound) | ~335-340 nm | ~335-340 nm (after hydrolysis) | [2][4][12] |
| Excitation (Ca²⁺-free) | ~363-380 nm | ~363-380 nm (after hydrolysis) | [2][4][12] |
| Emission | ~505-510 nm | ~505-510 nm (after hydrolysis) | [1][4][13] |
| Dissociation Constant (Kd) | ~140-224 nM | ~145-371 nM (in situ, after hydrolysis) | [4][11][13][14] |
| Quantum Yield | ~0.23-0.49 | ~0.23-0.49 (after hydrolysis) | [8] |
| Solubility | Water, aqueous buffers (pH > 6) | Anhydrous DMSO | [9] |
| Loading Method | Microinjection, electroporation, patch pipette, scrape loading | Incubation | [4][5][7][9] |
Signaling Pathways and Experimental Workflows
Intracellular Calcium Signaling Pathway
The diagram below illustrates a common signaling pathway leading to an increase in intracellular calcium, which can be monitored using Fura-2. Activation of a G-protein coupled receptor (GPCR) by an agonist leads to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[12]
Experimental Workflow for Fura-2 AM Loading
The following diagram outlines the typical workflow for loading cells with Fura-2 AM for subsequent calcium imaging experiments.
Experimental Protocols
Fura-2 AM Loading Protocol for Adherent Cells
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.[15]
Materials:
-
Fura-2 AM (lyophilized or in solution)
-
Anhydrous DMSO
-
Pluronic® F-127 (optional, 20% w/v in DMSO)
-
Probenecid (optional)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution) with or without BSA
-
Adherent cells cultured on coverslips or in microplates
Procedure:
-
Prepare a 1-5 mM Fura-2 AM stock solution in anhydrous DMSO.[9] Store this solution in small aliquots at -20°C, protected from light and moisture.[16][17]
-
Prepare the loading buffer. Dilute the Fura-2 AM stock solution to a final concentration of 1-5 µM in your chosen physiological buffer.[9]
-
(Optional) To aid in the dispersion of Fura-2 AM in the aqueous loading buffer, Pluronic® F-127 can be added to a final concentration of 0.02-0.04%.[9][17] This can be achieved by mixing the Fura-2 AM stock solution with an equal volume of 20% Pluronic® F-127 before diluting in the buffer.[9]
-
(Optional) To reduce the leakage of the de-esterified Fura-2 from the cells, the organic anion transport inhibitor probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.[9][17]
-
Load the cells. Remove the culture medium from the cells and replace it with the Fura-2 AM loading buffer.
-
Incubate the cells for 15-60 minutes at 20-37°C.[9] The optimal loading time and temperature should be determined empirically. Lowering the temperature can help reduce compartmentalization of the dye.[9]
-
Wash the cells. After incubation, wash the cells 2-3 times with fresh, indicator-free physiological buffer (with probenecid, if used) to remove any extracellular dye.[9]
-
Allow for de-esterification. Incubate the cells in the indicator-free buffer for an additional 30 minutes to ensure complete hydrolysis of the AM ester by intracellular esterases.[9]
-
The cells are now ready for calcium imaging.
This compound Salt Loading via Microinjection
Materials:
-
This compound salt
-
Intracellular buffer (e.g., KCl-based)
-
Microinjection system (micromanipulator, microinjector, and micropipettes)
-
Cells cultured on coverslips
Procedure:
-
Prepare a 1-10 mM stock solution of this compound salt in the desired intracellular buffer.
-
Load the micropipette with the Fura-2 solution.
-
Position the micropipette adjacent to the target cell using the micromanipulator.
-
Gently penetrate the cell membrane with the micropipette.
-
Inject a small volume of the Fura-2 solution into the cell using the microinjector. The injection volume should be a small fraction of the total cell volume to avoid damage.
-
Withdraw the micropipette carefully.
-
Allow the dye to diffuse throughout the cytoplasm for a few minutes before starting the imaging experiment.
In Situ Calibration of Fura-2
To convert the 340/380 nm fluorescence ratio (R) to [Ca²⁺]i, the following equation by Grynkiewicz et al. is used:[18]
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) [18]
Where:
-
Kd: The dissociation constant of Fura-2 for Ca²⁺ (~140-224 nM).[4][11][13]
-
R: The measured 340/380 nm fluorescence ratio.
-
Rmin: The ratio in the absence of Ca²⁺.
-
Rmax: The ratio at saturating Ca²⁺ concentrations.
-
Sf2/Sb2: The ratio of fluorescence intensities at 380 nm excitation under Ca²⁺-free and Ca²⁺-saturating conditions, respectively.
In Vivo Calibration Protocol:
-
Load cells with Fura-2 AM as described above.
-
To determine Rmax: Expose the cells to a high concentration of a calcium ionophore (e.g., 1 µM Ionomycin) in a buffer containing a high concentration of Ca²⁺ (e.g., 10 mM).[16] This will saturate the intracellular Fura-2 with Ca²⁺. Measure the 340/380 nm ratio.
-
To determine Rmin: After determining Rmax, perfuse the cells with a Ca²⁺-free buffer containing the ionophore and a Ca²⁺ chelator (e.g., 5 mM EGTA) to remove all intracellular Ca²⁺.[16] Measure the 340/380 nm ratio.
-
The values for Sf2 and Sb2 are the fluorescence intensities at 380 nm during the Rmin and Rmax measurements, respectively.[18]
Conclusion
The choice between this compound salt and Fura-2 AM depends primarily on the experimental goals and the cell type being studied. Fura-2 AM is the preferred choice for non-invasive loading of large cell populations and is well-suited for high-throughput screening. This compound salt is ideal for experiments requiring precise control of the intracellular dye concentration, for single-cell studies using techniques like microinjection, and for in vitro calibration. By understanding the distinct properties and following the detailed protocols outlined in this guide, researchers can effectively utilize these powerful tools to unravel the complexities of intracellular calcium signaling.
References
- 1. Fura-2 - Wikipedia [en.wikipedia.org]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 4. biotium.com [biotium.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. scbt.com [scbt.com]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. abpbio.com [abpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. biotium.com [biotium.com]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Calibration of intracellular Ca transients of isolated adult heart cells labelled with fura-2 by acetoxymethyl ester loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. moodle2.units.it [moodle2.units.it]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. ionoptix.com [ionoptix.com]
Fura-2: An In-depth Technical Guide to a Key Calcium Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-2 is a fluorescent, ratiometric calcium indicator that has been a cornerstone of intracellular calcium ([Ca²⁺]i) measurement since its development by Grynkiewicz, Poenie, and Tsien in 1985. Its ability to provide quantitative, real-time measurements of [Ca²⁺]i has made it an indispensable tool in diverse fields, including neuroscience, muscle physiology, and pharmacology. This guide provides a comprehensive overview of the core features of Fura-2, detailed experimental protocols, and visualizations of its application in cellular signaling.
The fundamental principle behind Fura-2 is its spectral shift upon binding to Ca²⁺.[1][2] When excited by ultraviolet (UV) light, Fura-2's fluorescence emission remains constant at approximately 510 nm.[1][2][3] However, its excitation spectrum is dependent on the concentration of free Ca²⁺. In a low Ca²⁺ environment, Fura-2 is optimally excited at 380 nm.[3][4] Upon binding Ca²⁺, the peak excitation shifts to 340 nm.[3][4] By measuring the ratio of fluorescence intensity at these two excitation wavelengths, researchers can accurately determine the intracellular calcium concentration, largely independent of variables such as dye concentration, cell thickness, and photobleaching.[1][2][5] This ratiometric property is a key advantage of Fura-2 over single-wavelength indicators.[4][5]
Core Features of Fura-2
The utility of Fura-2 as a calcium indicator is defined by its photophysical and chemical properties. These quantitative parameters are crucial for experimental design and data interpretation.
Quantitative Data Summary
The following table summarizes the key quantitative features of Fura-2.
| Property | Value | Conditions |
| Excitation Maximum (Ca²⁺-bound) | ~335-340 nm | Saturated [Ca²⁺] |
| Excitation Maximum (Ca²⁺-free) | ~362-380 nm | Zero [Ca²⁺] |
| Emission Maximum | ~505-512 nm | Independent of [Ca²⁺] |
| Isosbestic Point | ~352-360 nm | Wavelength at which excitation is independent of [Ca²⁺] |
| Dissociation Constant (Kd) | ~145 nM | 22°C in pH 7.2 buffer |
| Quantum Yield (Φf) (Ca²⁺-bound) | ~0.49 | |
| Quantum Yield (Φf) (Ca²⁺-free) | ~0.23 | |
| Extinction Coefficient (ε) at 335 nm (Ca²⁺-bound) | ~35,000 M⁻¹cm⁻¹ | |
| Extinction Coefficient (ε) at 363 nm (Ca²⁺-free) | ~27,000 M⁻¹cm⁻¹ |
Experimental Protocols
Accurate and reproducible measurements with Fura-2 rely on meticulous experimental technique. The following sections provide detailed methodologies for cell loading and signal calibration.
Fura-2 AM Loading Protocol for Cultured Cells
Fura-2 is typically introduced into cells in its acetoxymethyl (AM) ester form, Fura-2 AM. The lipophilic AM groups facilitate its passage across the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, membrane-impermeant Fura-2 molecule in the cytoplasm.[4]
Materials:
-
Fura-2 AM (lyophilized)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (optional, aids in dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional, an anion-transport inhibitor to reduce dye leakage)
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO. For a 50 µg vial, this typically involves adding 50 µL of DMSO. Vortex thoroughly to dissolve.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Cell Loading Procedure (General):
-
Culture cells on coverslips or in multi-well plates to the desired confluency.
-
Prepare a loading buffer by diluting the Fura-2 AM stock solution into a physiological buffer (e.g., HBSS) to a final concentration of 1-5 µM. The optimal concentration and loading time should be determined empirically for each cell type.
-
(Optional) To aid in the dispersion of Fura-2 AM in the aqueous loading buffer, Pluronic F-127 can be added to a final concentration of 0.02-0.04%.
-
(Optional) To reduce the leakage of the de-esterified Fura-2 from the cells, probenecid can be included in the loading and subsequent imaging buffers at a concentration of 1-2.5 mM.
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Add the Fura-2 AM loading solution to the cells and incubate for 15-60 minutes at room temperature or 37°C, protected from light. Incubation at lower temperatures can sometimes reduce compartmentalization of the dye into organelles.
-
After incubation, wash the cells two to three times with fresh, dye-free physiological buffer to remove extracellular Fura-2 AM.
-
Incubate the cells for an additional 30 minutes in dye-free buffer to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
Protocol Variations for Specific Cell Types:
-
Neurons: For cortical neurons, a typical loading concentration is 1-4 µM Fura-2 AM for 30 minutes at 37°C.
-
Cardiomyocytes: For freshly isolated cardiac myocytes, a lower concentration of 1-2 µM Fura-2 AM for 20 minutes at room temperature is often sufficient.
Fura-2 Signal Calibration
To convert the measured fluorescence ratio into an absolute intracellular calcium concentration, a calibration procedure is necessary. This involves determining the minimum (Rmin) and maximum (Rmax) fluorescence ratios.
In Situ Calibration Protocol:
-
After loading the cells with Fura-2, obtain a baseline fluorescence ratio measurement in a standard physiological buffer.
-
To determine Rmax, perfuse the cells with a high calcium buffer (e.g., 10 mM Ca²⁺) containing a calcium ionophore such as ionomycin (B1663694) (typically 1-10 µM). Ionomycin will equilibrate the intracellular and extracellular Ca²⁺ concentrations, saturating the Fura-2.
-
To determine Rmin, subsequently perfuse the cells with a calcium-free buffer containing a calcium chelator like EGTA (e.g., 5-10 mM) and the calcium ionophore. This will deplete the intracellular Ca²⁺, resulting in the minimum fluorescence ratio.
-
The intracellular calcium concentration ([Ca²⁺]i) can then be calculated using the Grynkiewicz equation:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min)
Where:
-
Kd is the dissociation constant of Fura-2 for Ca²⁺ (~145 nM).
-
R is the experimentally measured 340/380 nm fluorescence ratio.
-
Rmin is the ratio in the absence of Ca²⁺.
-
Rmax is the ratio at saturating Ca²⁺ levels.
-
F380max / F380min is the ratio of fluorescence intensities at 380 nm excitation under Ca²⁺-free and Ca²⁺-saturating conditions, respectively. This factor corrects for any potential shift in the isosbestic point.
-
Visualizing Fura-2 Applications
Experimental Workflow for Fura-2 Calcium Imaging
The following diagram illustrates the key steps involved in a typical Fura-2 calcium imaging experiment, from cell preparation to data analysis.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Fura-2 is frequently used to study calcium signaling pathways, such as those initiated by the activation of G-protein coupled receptors (GPCRs). The diagram below illustrates a canonical GPCR signaling cascade leading to the release of intracellular calcium.
References
- 1. Fura-2 - Wikipedia [en.wikipedia.org]
- 2. Ratiometric Calcium Indicators | AAT Bioquest [aatbio.com]
- 3. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Possibility of simultaneously measuring low and high calcium concentrations using Fura–2 and lifetime-based sensing - PMC [pmc.ncbi.nlm.nih.gov]
Fura-2 Pentapotassium Salt: A Technical Guide for Cellular Calcium Measurement
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Fura-2 pentapotassium salt, a cornerstone tool for the ratiometric measurement of intracellular calcium. This document details its chemical properties, experimental applications, and the signaling pathways it helps to elucidate.
Core Compound Details
Fura-2, in its pentapotassium salt form, is a high-affinity, ratiometric fluorescent indicator for calcium ions (Ca²⁺).[1][2] Its fundamental utility in cellular biology and drug discovery lies in its ability to provide quantitative measurements of cytosolic calcium concentrations.[3]
| Property | Value | Reference |
| CAS Number | 113694-64-7 | |
| Molecular Formula | C₂₉H₂₂K₅N₃O₁₄ | [4] |
| Molecular Weight | 831.99 g/mol | |
| Excitation Wavelength (Ca²⁺-free) | ~363-380 nm | [5][6] |
| Excitation Wavelength (Ca²⁺-bound) | ~335-340 nm | [5][6] |
| Emission Wavelength | ~505-512 nm | [4][5] |
| Dissociation Constant (Kd) | ~140-225 nM | [4] |
| Cell Permeability | Membrane Impermeant | [5] |
Chemical Structure
Fura-2 is an aminopolycarboxylic acid-based chelator. The pentapotassium salt is soluble in aqueous solutions but is unable to cross cell membranes.[5] For intracellular applications, the membrane-permeant acetoxymethyl (AM) ester form, Fura-2 AM, is widely used.[7] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active Fura-2 molecule in the cytosol.[7][8]
Structure of Fura-2
Caption: Chemical structure of Fura-2.
Principle of Ratiometric Measurement
Fura-2 is a dual-excitation ratiometric dye.[1] This means that upon binding to Ca²⁺, its fluorescence excitation spectrum shifts, while the emission wavelength remains relatively constant.[6] Specifically, the excitation maximum shifts from approximately 380 nm in the absence of Ca²⁺ to around 340 nm when saturated with Ca²⁺.[6] By measuring the ratio of fluorescence intensity at these two excitation wavelengths (340 nm / 380 nm), the concentration of free intracellular Ca²⁺ can be accurately determined.[1] This ratiometric approach provides a robust measurement that is largely independent of variables such as dye concentration, cell thickness, and photobleaching, which can affect non-ratiometric dyes.[2]
Experimental Protocols
The following is a generalized protocol for measuring intracellular calcium using Fura-2 AM in cultured cells. Optimization for specific cell types and experimental conditions is recommended.
Reagent Preparation
-
Fura-2 AM Stock Solution (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µL of anhydrous DMSO.[9] This stock solution can be stored at -20°C, protected from light and moisture.
-
Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or another physiological saline buffered with HEPES to a pH of 7.2-7.4.[10] For some applications, a phenol (B47542) red-free medium is recommended to reduce background fluorescence.[10]
-
Pluronic F-127 (optional): A 10% (w/v) stock solution in DMSO can be prepared. Pluronic F-127 is a non-ionic surfactant that can aid in the dispersion of Fura-2 AM in the aqueous loading buffer.[11] The final concentration in the loading buffer is typically 0.02-0.04%.[10]
-
Probenecid (B1678239) (optional): A stock solution can be prepared in a suitable solvent. Probenecid is an organic anion transport inhibitor that can reduce the leakage of de-esterified Fura-2 from the cells.[11] A typical final concentration is 1-2.5 mM.[10]
Cell Loading with Fura-2 AM
This protocol is for adherent cells. For suspension cells, cells are typically pelleted and resuspended in the loading solution.
-
Culture cells on coverslips or in a multi-well plate suitable for fluorescence microscopy or plate reader measurements.
-
When cells reach the desired confluency, remove the culture medium.
-
Wash the cells once with the loading buffer.
-
Prepare the Fura-2 AM loading solution by diluting the Fura-2 AM stock solution into the loading buffer to a final concentration of 1-5 µM.[10] If used, add Pluronic F-127 and/or probenecid at this stage.
-
Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[10][11] Incubation time and temperature should be optimized for the specific cell type.
-
After incubation, remove the loading solution and wash the cells twice with the loading buffer (without Fura-2 AM).[10]
-
Add fresh loading buffer and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[10]
Ratiometric Imaging and Data Acquisition
-
Mount the coverslip with the loaded cells onto a fluorescence microscope equipped with an excitation light source capable of alternating between 340 nm and 380 nm, and an emission filter centered around 510 nm. Alternatively, use a fluorescence plate reader with similar capabilities.
-
Acquire fluorescence images or intensity readings at both 340 nm and 380 nm excitation.
-
For time-lapse experiments, acquire images at desired intervals to monitor changes in intracellular calcium in response to stimuli.
Calcium Concentration Calculation
The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is used to calculate the intracellular calcium concentration ([Ca²⁺]i) using the Grynkiewicz equation:[12]
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
Kd is the dissociation constant of Fura-2 for Ca²⁺.
-
R is the measured 340/380 nm fluorescence ratio.
-
Rmin is the 340/380 nm ratio in the absence of Ca²⁺.
-
Rmax is the 340/380 nm ratio at saturating Ca²⁺ concentrations.
-
Sf2 / Sb2 is the ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free and Ca²⁺-saturating conditions, respectively.
Rmin, Rmax, and the correction factor (Sf2/Sb2) are determined by an in situ calibration procedure using ionophores (e.g., ionomycin) to equilibrate intracellular and extracellular Ca²⁺ concentrations in the presence of Ca²⁺-free (with a chelator like EGTA) and Ca²⁺-saturating solutions.[9]
Application in Signaling Pathway Analysis
Fura-2 is instrumental in dissecting signaling pathways that involve changes in intracellular calcium. A primary example is the G protein-coupled receptor (GPCR) signaling cascade.[3][13]
Caption: GPCR-mediated intracellular calcium release pathway.
This pathway illustrates how the activation of a GPCR by a ligand can lead to the production of inositol (B14025) trisphosphate (IP3), which in turn binds to its receptor on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytosol.[13] The resulting transient increase in intracellular Ca²⁺ is precisely what Fura-2 is designed to measure.
Experimental Workflow Visualization
The overall experimental workflow for using Fura-2 AM to measure intracellular calcium can be summarized as follows:
Caption: Experimental workflow for intracellular calcium measurement using Fura-2 AM.
References
- 1. Fura-2 - Wikipedia [en.wikipedia.org]
- 2. Fura-2 Calcium Indicator | Thermo Fisher Scientific - AR [thermofisher.com]
- 3. adipogen.com [adipogen.com]
- 4. Fura-2 K+ salt, fluorescent Ca2+ binding dye (CAS 113694-64-7) | Abcam [abcam.com]
- 5. biotium.com [biotium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. benchchem.com [benchchem.com]
- 11. hellobio.com [hellobio.com]
- 12. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Fura-2 Pentapotassium Salt: Application Notes and Protocols for Intracellular Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-2 is a ratiometric fluorescent indicator dye used for the quantification of intracellular calcium ([Ca²⁺]i). The pentapotassium salt form of Fura-2 is a membrane-impermeant version of the dye, making it a valuable tool for experiments where precise control over dye concentration is required and for cell types that are not amenable to loading with the more common acetoxymethyl (AM) ester form. This document provides detailed application notes and protocols for loading Fura-2 pentapotassium salt into cells and for the subsequent measurement of intracellular calcium.
Fura-2's ratiometric nature is a key advantage. It is excited at two different wavelengths (typically 340 nm and 380 nm), and the ratio of the fluorescence emission at 510 nm is directly proportional to the intracellular calcium concentration.[1] This ratiometric measurement minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness, leading to more accurate and reliable data.[2][3][4]
Chemical and Physical Properties
A summary of the key properties of this compound salt is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₉H₂₂K₅N₃O₁₄ |
| Molecular Weight | 831.99 g/mol [1] |
| Excitation Wavelengths | 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free)[1] |
| Emission Wavelength | ~510 nm[1][5] |
| Dissociation Constant (Kd) | ~145 nM (at 22°C, pH 7.2)[5] |
| Appearance | Light yellow solid |
| Solubility | Soluble in aqueous buffers (pH > 6) |
| Storage | Store at -20°C, protected from light. Reconstituted solutions can be stored at 2-6°C, protected from light; do not freeze aqueous solutions. |
Loading Protocols for this compound Salt
As this compound salt is membrane-impermeant, it must be introduced into cells using physical methods. The three primary methods are microinjection, patch pipette infusion, and scrape loading.[5] The choice of method depends on the cell type, experimental setup, and the specific research question.
Signaling Pathway of Intracellular Calcium
Intracellular calcium signaling is a complex process involving the release of Ca²⁺ from intracellular stores and influx from the extracellular space. Fura-2 allows for the monitoring of these changes in response to various stimuli.
Caption: Intracellular calcium signaling pathway.
Microinjection
Microinjection is a precise method for delivering this compound salt into single cells, making it ideal for experiments requiring accurate control of the intracellular dye concentration.
Experimental Workflow for Microinjection
References
Dissolving Fura-2 Pentapotassium Salt for Intracellular Calcium Measurement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the proper dissolution and handling of Fura-2 pentapotassium salt, a ratiometric calcium indicator used for the precise measurement of intracellular calcium concentrations. Unlike its membrane-permeable counterpart, Fura-2 AM, the pentapotassium salt is membrane-impermeant and must be introduced into cells through methods such as microinjection, electroporation, or patch pipette perfusion.
Product Information and Chemical Properties
This compound salt is a salt form of the fluorescent dye Fura-2. It is a light-sensitive, yellowish solid. Accurate preparation of this reagent is critical for obtaining reliable and reproducible results in intracellular calcium studies.
Data Presentation: Quantitative Summary
The following table summarizes key quantitative data for the preparation and use of this compound salt solutions.
| Parameter | Value | Notes |
| Molecular Weight | 831.99 g/mol | |
| Solubility | Water, DMSO, aqueous buffers (pH > 6) | [1][2][3] |
| Recommended Solvent for Stock Solution | High-purity water or aqueous buffer (e.g., K+-based intracellular-like buffer) | [1] |
| Recommended Stock Solution Concentration | 1-10 mM | A 1 mM solution can be prepared by dissolving 1 mg of this compound salt in 1.202 mL of solvent[4]. |
| Working Concentration for Microinjection | 3-30 mM | [5] The final intracellular concentration should be carefully considered to avoid calcium buffering effects. |
| Storage of Solid (Lyophilized) Form | -20°C, protected from light and moisture | [1] Stable for at least 2 years when stored correctly. |
| Storage of Stock Solution | 2-6°C, protected from light. Do not freeze aqueous solutions. | [5] Aqueous solutions are best used within three months. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Salt Stock Solution
This protocol describes the preparation of a 10 mM stock solution in an aqueous buffer.
Materials:
-
This compound salt (lyophilized powder)
-
High-purity, sterile water or a suitable aqueous buffer (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound salt to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Reconstitution: To prepare a 10 mM stock solution, add the appropriate volume of solvent. For example, to 1 mg of this compound salt (MW: 831.99), add 120.2 µL of high-purity water or buffer.
-
Dissolution: Vortex the tube thoroughly for several minutes to ensure the salt is completely dissolved. The solution should be a clear, pale-yellow color.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting microcentrifuge tubes. Store at 2-6°C. Do not freeze aqueous stock solutions as this can lead to precipitation of the dye.[5]
Protocol 2: Preparation of Working Solution for Microinjection
This protocol outlines the dilution of the stock solution to a working concentration suitable for microinjection into cells.
Materials:
-
10 mM this compound salt stock solution
-
Intracellular-like buffer (e.g., a solution containing physiological concentrations of ions found inside the cell, such as high potassium and low sodium)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Determine Final Concentration: Decide on the desired final intracellular concentration of Fura-2. A typical starting point for microinjection is a working solution of 10 mM.
-
Dilution: Prepare the working solution by diluting the 10 mM stock solution in the desired volume of intracellular-like buffer. For example, to prepare 100 µL of a 10 mM working solution, you can directly use the stock solution if it is at 10 mM. If your stock is at a higher concentration, dilute accordingly.
-
Filtration (Optional but Recommended): To prevent clogging of the microinjection needle, it is advisable to filter the working solution through a 0.2 µm syringe filter.
-
Use: The working solution is now ready to be loaded into microinjection needles.
Mandatory Visualizations
Caption: Workflow for preparing this compound salt solutions.
Caption: Fura-2 ratiometric measurement of intracellular calcium.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. Fura-2, Pentapotassium Salt, cell impermeant 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 3. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fura 2 =80 113694-64-7 [sigmaaldrich.com]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fura-2 Pentapotassium Salt Microinjection Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Fura-2 (B149405) pentapotassium salt for the ratiometric measurement of intracellular calcium ([Ca²⁺]i) using microinjection techniques. This document outlines the principles of Fura-2 calcium imaging, detailed experimental protocols, data analysis, and troubleshooting strategies.
Introduction to Fura-2 Calcium Imaging
Fura-2 is a ratiometric fluorescent indicator dye used for the quantification of intracellular calcium concentrations.[1] Unlike its membrane-permeant acetoxymethyl (AM) ester form, Fura-2 pentapotassium salt is membrane-impermeant and must be introduced into cells mechanically, for example, through microinjection.[2] This method is particularly advantageous for cell types that are difficult to load using AM esters or when precise control over the initial intracellular indicator concentration is required.
Upon binding to Ca²⁺, the excitation spectrum of Fura-2 shifts from 380 nm in the Ca²⁺-free form to 340 nm in the Ca²⁺-bound form, while the emission maximum remains relatively constant at approximately 510 nm.[2] The ratio of the fluorescence intensities at these two excitation wavelengths (340/380) is directly proportional to the intracellular calcium concentration, allowing for accurate and dynamic measurements that are less susceptible to artifacts such as variations in dye concentration, cell thickness, and photobleaching.
Key Properties of this compound Salt:
| Property | Value | Reference |
| Molecular Weight | ~832 g/mol | [2] |
| Excitation Wavelengths | 340 nm (Ca²⁺-bound), 380 nm (Ca²⁺-free) | [2] |
| Emission Wavelength | ~510 nm | [2] |
| Dissociation Constant (Kd) for Ca²⁺ | ~145 nM at 22°C, pH 7.2 | [2] |
| Cell Permeability | Impermeant | [2] |
Signaling Pathway: Gq-Coupled GPCR-Mediated Calcium Release
A primary application of Fura-2 microinjection is to study intracellular calcium signaling cascades initiated by the activation of G protein-coupled receptors (GPCRs), specifically those coupled to the Gq alpha subunit. The following diagram illustrates this canonical signaling pathway.
Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.
Experimental Protocols
Preparation of this compound Salt Injection Solution
Materials:
-
Fura-2, pentapotassium salt (lyophilized powder)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Intracellular-like buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow the lyophilized this compound salt to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the Fura-2 salt in an appropriate intracellular-like buffer to a stock concentration of 1-10 mM. For a 1 mg vial of this compound salt (MW ~832 g/mol ), adding 120 µL of buffer will yield an approximate 10 mM stock solution.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved particles that could clog the microinjection pipette.
-
Carefully aspirate the supernatant for use in microinjection. The final concentration in the micropipette is typically between 3-30 mM.[3]
-
Store the stock solution protected from light at 2-6°C for short-term storage (days) or in aliquots at -20°C for long-term storage (months). Avoid repeated freeze-thaw cycles.[3]
Micropipette Preparation and Loading
Materials:
-
Borosilicate glass capillaries
-
Micropipette puller
-
Microloader pipette tips
-
Fura-2 injection solution
Procedure:
-
Pull glass capillaries using a micropipette puller to create a fine tip (typically <1 µm in diameter). The optimal tip size will depend on the cell type and should be determined empirically.
-
Back-fill the micropipette with the prepared Fura-2 injection solution using a microloader pipette tip, ensuring no air bubbles are introduced.
-
Mount the loaded micropipette onto the microinjector holder.
Microinjection Workflow
The following diagram outlines the general workflow for single-cell microinjection of this compound salt.
Caption: A step-by-step workflow for this compound salt microinjection.
Detailed Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and microinjection. Ensure cells are healthy and sub-confluent.
-
Microscope Setup: Place the cell culture dish on the stage of an inverted microscope equipped with a micromanipulator, microinjector, and a fluorescence imaging system capable of alternating excitation at 340 nm and 380 nm.
-
Pipette Positioning: Under brightfield or phase-contrast microscopy, carefully bring the tip of the micropipette into the same focal plane as the target cell.
-
Cell Impalement: Gently advance the micropipette to impale the cell membrane. A slight dimpling of the cell surface followed by a return to its normal shape often indicates successful entry.
-
Injection: Apply a brief pulse of pressure using the microinjector to deliver a small volume of the Fura-2 solution into the cytoplasm. The injection volume should be approximately 1% of the total cell volume to minimize physical damage and excessive dilution of the cytoplasm.[3]
-
Pipette Retraction: Carefully retract the micropipette from the cell.
-
Equilibration: Allow the injected Fura-2 to equilibrate within the cytoplasm for 5-10 minutes before starting fluorescence measurements.
-
Imaging: Acquire fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm. Record a baseline [Ca²⁺]i before applying any stimulus.
Data Presentation and Analysis
Quantitative Data Summary
The following tables summarize key quantitative parameters for Fura-2 microinjection experiments.
Table 1: this compound Salt Solution Parameters
| Parameter | Typical Range | Notes |
| Stock Concentration | 1 - 10 mM | In an intracellular-like buffer. |
| Injection Pipette Concentration | 3 - 30 mM | Higher concentrations may be needed for smaller injection volumes.[3] |
| Injection Volume | ~1% of cell volume | Minimize cell damage.[3] |
| Final Intracellular Concentration | 50 - 200 µM | Should be sufficient for a good signal-to-noise ratio without significant Ca²⁺ buffering. |
Table 2: Typical Intracellular Calcium Concentrations in Mammalian Cells
| Condition | [Ca²⁺]i Range | Reference |
| Resting (Basal) | 50 - 100 nM | [4][5] |
| Stimulated (Peak) | 500 nM - 1 µM (or higher) | [4][6] |
Calculation of Intracellular Calcium Concentration
The intracellular calcium concentration can be calculated from the ratio of Fura-2 fluorescence intensities using the Grynkiewicz equation[7][8]:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
[Ca²⁺]i is the intracellular free calcium concentration.
-
Kd is the dissociation constant of Fura-2 for Ca²⁺ (~145-225 nM).[2][9]
-
R is the experimentally measured ratio of fluorescence intensities at 340 nm and 380 nm excitation.
-
Rmin is the 340/380 ratio in the absence of Ca²⁺ (determined in vitro or in vivo).
-
Rmax is the 340/380 ratio at saturating Ca²⁺ concentrations (determined in vitro or in vivo).
-
Sf2 / Sb2 is the ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free and Ca²⁺-bound conditions, respectively.
Calibration (Determination of Rmin, Rmax, and Sf2/Sb2):
-
In vitro calibration: This involves measuring the fluorescence ratios of Fura-2 in solutions with known free Ca²⁺ concentrations (calcium buffers).
-
In vivo calibration: This is performed at the end of an experiment by treating the cells with a Ca²⁺ ionophore (e.g., ionomycin) in a Ca²⁺-free medium containing a Ca²⁺ chelator (e.g., EGTA) to determine Rmin, followed by the addition of a high concentration of Ca²⁺ to determine Rmax.[9]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Cell Death Upon Injection | - Pipette tip is too large.- Injection pressure/volume is too high.- Cell is unhealthy. | - Use a micropipette puller to create a finer tip.- Reduce the injection pressure and/or duration.- Ensure cells are in a healthy, sub-confluent state before injection. |
| Low or No Fura-2 Fluorescence | - Clogged micropipette.- Insufficient injection volume.- Low Fura-2 concentration in the pipette. | - Centrifuge the Fura-2 solution before back-filling the pipette.- Ensure the pipette tip is open and not clogged.- Increase the injection pressure or duration slightly.- Increase the Fura-2 concentration in the injection solution. |
| High Background Fluorescence | - Autofluorescence from the cell or medium.- Impurities in the Fura-2 solution. | - Acquire background images before injection and subtract them from the experimental images.- Use high-purity reagents and filter the injection solution. |
| Photobleaching | - Excessive excitation light intensity.- Prolonged exposure to excitation light. | - Reduce the intensity of the excitation light source using neutral density filters.- Minimize the exposure time and the frequency of image acquisition.[10] |
| Dye Compartmentalization | - Sequestration of Fura-2 into organelles (e.g., mitochondria). | - This is less of a problem with microinjection of the salt form compared to the AM ester. If suspected, perform experiments at lower temperatures (e.g., room temperature) to reduce active transport.[11] |
| Inaccurate [Ca²⁺]i Calculations | - Incorrect calibration values (Rmin, Rmax, Kd).- Fura-2 concentration is too high, leading to Ca²⁺ buffering. | - Perform careful in vitro or in vivo calibration for your specific experimental setup.- Aim for the lowest possible intracellular Fura-2 concentration that provides an adequate signal-to-noise ratio. |
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. biotium.com [biotium.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Fundamentals of Cellular Calcium Signaling: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Signaling in Vascular Cells and Cell-to-Cell Communications - The Endothelium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Intracellular Ca2+ sensing: role in calcium homeostasis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. ionoptix.com [ionoptix.com]
- 10. Photobleaching of fura-2 and its effect on determination of calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular diffusion, binding, and compartmentalization of the fluorescent calcium indicators indo-1 and fura-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scrape Loading of Fura-2 Pentapotassium Salt
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a protocol for loading Fura-2 pentapotassium salt into adherent cells using the scrape loading technique for the measurement of intracellular calcium. This compound salt is a ratiometric fluorescent indicator that is impermeant to the cell membrane, necessitating physical or chemical methods for intracellular delivery. Scrape loading offers a simple, effective method for introducing this dye into a population of adherent cells.
Principle of Fura-2 and Scrape Loading
Fura-2 is a ratiometric calcium indicator that exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺. The ratio of fluorescence emission at a constant wavelength (typically ~510 nm) when excited at two different wavelengths (typically 340 nm and 380 nm) is directly proportional to the intracellular calcium concentration. This ratiometric measurement minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.[1]
Scrape loading is a mechanical method used to transiently permeabilize the plasma membrane of adherent cells. By gently scraping the cell monolayer in the presence of a membrane-impermeant molecule like this compound salt, the dye can enter the cells along the scrape line. From these initially loaded cells, the dye can then diffuse to adjacent cells through gap junctions, if present and open.
Data Presentation
Due to the limited availability of specific quantitative data for the scrape loading of this compound salt in peer-reviewed literature and manufacturer's protocols, a comprehensive table of comparative quantitative data is not feasible. Most available protocols focus on the membrane-permeant Fura-2 AM ester. However, based on the general principles of scrape loading other fluorescent dyes, the following parameters are recommended as a starting point for optimization.
| Parameter | Recommended Starting Range | Notes |
| This compound Salt Concentration | 10 µM - 1 mM in loading buffer | The optimal concentration is highly cell-type dependent and should be determined empirically. |
| Loading Buffer | Calcium-free physiological buffer (e.g., PBS, HBSS) | The absence of calcium in the loading buffer prevents the dye from being saturated with calcium upon entry into the cells. |
| Scraping Tool | Sterile rubber policeman, cell scraper, or syringe needle | The choice of tool will influence the width and severity of the scrape. |
| Incubation Time Post-Scraping | 1 - 5 minutes | This allows for the entry of the dye into the scraped cells. |
| Post-Loading Incubation | 15 - 30 minutes | Allows for the diffusion of the dye to neighboring cells via gap junctions and for the resealing of cell membranes. |
Experimental Protocols
This protocol is a general guideline and should be optimized for the specific cell type and experimental conditions.
Reagent and Equipment Preparation
-
This compound Salt Stock Solution: Prepare a stock solution of this compound salt in a calcium-free buffer (e.g., 10 mM in calcium-free PBS). Store aliquots at -20°C, protected from light.
-
Loading Buffer: Calcium-free Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), pH 7.2-7.4.
-
Imaging Buffer: Physiological buffer containing calcium and other necessary ions for maintaining cell health (e.g., HBSS with calcium and magnesium).
-
Cell Culture: Adherent cells grown to a confluent monolayer on glass coverslips or in culture dishes.
-
Scraping Tool: Sterile rubber policeman, cell scraper, or a 25-gauge syringe needle.
-
Fluorescence Microscope: Equipped with excitation filters for 340 nm and 380 nm, an emission filter for ~510 nm, and a camera capable of capturing ratiometric data.
Scrape Loading Protocol
-
Cell Preparation: Grow adherent cells to a confluent monolayer on a suitable imaging substrate (e.g., glass coverslip).
-
Washing: Gently wash the cell monolayer twice with pre-warmed (37°C) calcium-free loading buffer to remove any residual culture medium and extracellular calcium.
-
Prepare Loading Solution: Dilute the this compound salt stock solution in the calcium-free loading buffer to the desired final concentration (start with a range of 10 µM to 100 µM and optimize).
-
Scrape Loading:
-
Remove the washing buffer and add the this compound salt loading solution to the cells, ensuring the monolayer is completely covered.
-
Using a sterile scraping tool, make one or more gentle, straight scrapes across the cell monolayer. The pressure and speed of the scrape should be consistent to ensure reproducibility.
-
-
Incubation: Immediately following the scrape, incubate the cells in the loading solution at room temperature for 1-5 minutes. This allows the dye to enter the permeabilized cells.
-
Washing: Gently wash the cell monolayer three times with pre-warmed imaging buffer (containing calcium) to remove the extracellular this compound salt.
-
Post-Loading Incubation: Incubate the cells in the imaging buffer for 15-30 minutes at 37°C. This allows the cell membranes to reseal and the dye to diffuse to adjacent cells via gap junctions.
-
Imaging: Proceed with fluorescence imaging. Acquire images by alternating the excitation wavelength between 340 nm and 380 nm while collecting the emission at ~510 nm.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380) to determine the relative changes in intracellular calcium concentration.
Mandatory Visualization
Signaling Pathway of Fura-2 in Calcium Measurement
Caption: Fura-2 calcium signaling pathway.
Experimental Workflow for Scrape Loading this compound Salt
Caption: Scrape loading workflow for this compound salt.
References
Measuring Intracellular Calcium with Fura-2: Application Notes and Protocols for Researchers
Advanced Application Notes for Drug Discovery and Scientific Research
Fura-2 has long been a cornerstone for the quantitative measurement of intracellular calcium ([Ca²⁺]i), a critical second messenger in a vast array of cellular signaling pathways. Its utility in drug discovery and basic research stems from its ratiometric properties, which allow for precise and reliable quantification of [Ca²⁺]i dynamics. This document provides detailed application notes and protocols for the use of Fura-2, with a focus on the pentapotassium salt for calibration and its cell-permeant acetoxymethyl (AM) ester counterpart for intracellular measurements.
Principle of Ratiometric Calcium Measurement with Fura-2
Fura-2 is a fluorescent indicator that exhibits a spectral shift upon binding to Ca²⁺.[1] In its unbound form, Fura-2 has an excitation maximum at approximately 380 nm.[2][3] When it binds to calcium, the excitation maximum shifts to around 340 nm.[2][3] The fluorescence emission for both states remains constant at about 510 nm.[1][4]
This dual-excitation property is the foundation of ratiometric imaging. By measuring the ratio of fluorescence emission at 510 nm when excited at 340 nm and 380 nm, it is possible to determine the intracellular calcium concentration. This ratiometric approach provides a significant advantage by correcting for variables that can affect fluorescence intensity, such as uneven dye loading, variations in cell thickness, photobleaching, and dye leakage.[2][5]
Fura-2 Pentapotassium Salt vs. Fura-2 AM
It is crucial to distinguish between the two common forms of Fura-2:
-
This compound Salt: This is the membrane-impermeant salt form of the dye.[6][7] It is primarily used for in vitro calibration of fluorescence signals to absolute calcium concentrations.[8] It can also be loaded directly into cells through invasive methods like microinjection or scrape loading.[6][7]
-
Fura-2 AM: This is the acetoxymethyl ester form of Fura-2, which is cell-permeant and can readily cross the plasma membrane.[9] Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, membrane-impermeant Fura-2 in the cytoplasm.[9][10] Fura-2 AM is the standard form used for loading cells for intracellular calcium measurements.[9][10]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for Fura-2.
| Parameter | Value | Notes |
| Excitation Wavelength (Ca²⁺-bound) | ~335-340 nm | The peak excitation wavelength when Fura-2 is saturated with calcium.[6][10] |
| Excitation Wavelength (Ca²⁺-free) | ~363-380 nm | The peak excitation wavelength in the absence of calcium.[6][10] |
| Emission Wavelength | ~505-510 nm | The fluorescence emission is largely independent of calcium concentration.[1][11] |
| Dissociation Constant (Kd) for Ca²⁺ | ~140-225 nM | This value can be influenced by factors such as temperature, pH, and ionic strength.[12][13][14] In situ Kd values may differ from in vitro measurements.[15] |
| Molar Mass (Pentapotassium Salt) | 831.99 g/mol | Chemical formula: C₂₉H₂₂K₅N₃O₁₄.[1] |
| Reagent | Recommended Concentration | Purpose |
| Fura-2 AM Stock Solution | 1-5 mM in anhydrous DMSO | Should be prepared fresh or stored desiccated at -20°C.[9] |
| Fura-2 AM Working Concentration | 1-10 µM | The optimal concentration is cell-type dependent and should be determined empirically.[2][9] |
| Pluronic F-127 | 0.02-0.1% (w/v) | A non-ionic surfactant that aids in the dispersion of Fura-2 AM in aqueous media.[11][16] |
| Probenecid (B1678239) | 1-2.5 mM | An anion transport inhibitor that can reduce the leakage of the de-esterified Fura-2 from the cells.[6][16] |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Fura-2 AM Stock Solution (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality, anhydrous DMSO.[2] Vortex briefly to ensure complete dissolution. Store aliquots at -20°C, protected from light and moisture.[9]
-
Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline buffered with HEPES to a pH of 7.2-7.4.[9][11]
-
Pluronic F-127 Stock Solution (10% w/v): Dissolve 1 g of Pluronic F-127 in 10 mL of distilled water. This may require gentle heating.[17]
-
Probenecid Stock Solution (250 mM): Prepare a stock solution of probenecid in a suitable solvent, such as 1 M NaOH, and then dilute into the loading buffer.[17]
Protocol 2: Loading Adherent Cells with Fura-2 AM
-
Culture cells on coverslips or in multi-well plates to the desired confluency (typically 70-90%).
-
Prepare the Fura-2 AM loading solution by diluting the stock solution into the loading buffer to a final concentration of 1-5 µM.[9]
-
If using, add Pluronic F-127 to the loading buffer to a final concentration of 0.02-0.04% and probenecid to a final concentration of 1-2.5 mM.[9]
-
Aspirate the culture medium from the cells and wash once with the loading buffer (without Fura-2 AM).[9]
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[9][11] The optimal loading time and temperature should be determined empirically for each cell type.[11]
-
After incubation, aspirate the loading solution and wash the cells twice with fresh, pre-warmed loading buffer (without Fura-2 AM).[9]
-
Add fresh buffer to the cells and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[9]
-
The cells are now ready for fluorescence imaging.
Protocol 3: In Vitro Calibration of Fura-2 Signal using this compound Salt
To convert the 340/380 nm fluorescence ratio to an absolute calcium concentration, an in vitro calibration is performed to determine the minimum ratio (Rmin), maximum ratio (Rmax), and the dissociation constant (Kd).
-
Prepare Calibration Buffers: Prepare a series of calibration buffers with known free Ca²⁺ concentrations. This is typically done using a calcium-EGTA buffering system.[8]
-
Determine Rmax: Add a saturating amount of Ca²⁺ (e.g., 1 mM CaCl₂) to a solution containing this compound salt in a calcium-free buffer. Measure the fluorescence at 510 nm with excitation at 340 nm and 380 nm to determine the maximum ratio (Rmax).
-
Determine Rmin: Add a calcium chelator such as EGTA (e.g., 10 mM) to a calcium-free solution containing this compound salt to determine the minimum ratio (Rmin).
-
Determine Sf2/Sb2: Measure the fluorescence intensity at 380 nm for the calcium-free (Sb2) and calcium-saturated (Sf2) solutions.
-
Calculate Calcium Concentration: The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) Where R is the experimentally measured 340/380 ratio.[18]
Visualizations
Caption: Workflow of Fura-2 AM loading and activation within a cell.
Caption: A typical GPCR signaling pathway leading to intracellular calcium release.
References
- 1. Fura-2 - Wikipedia [en.wikipedia.org]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. Fura-2 AM | AAT Bioquest [aatbio.com]
- 4. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. biotium.com [biotium.com]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. Fura-2 K+ salt, fluorescent Ca2+ binding dye (CAS 113694-64-7) | Abcam [abcam.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. thermofisher.com [thermofisher.com]
- 15. Determination of in situ dissociation constant for Fura-2 and quantitation of background fluorescence in astrocyte cell line U373-MG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hellobio.com [hellobio.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. moodle2.units.it [moodle2.units.it]
Application Notes and Protocols: Fura-2 Pentapotassium Salt for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-2 is a ratiometric fluorescent indicator dye used for the quantification of intracellular calcium ([Ca²⁺]i). Its pentapotassium salt form is a membrane-impermeant version that requires direct introduction into the cytoplasm, making it suitable for single-cell studies or in populations of cells where membrane integrity can be transiently compromised. Upon binding to Ca²⁺, the excitation maximum of Fura-2 shifts from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound), while the emission maximum remains relatively constant at ~510 nm.[1] This ratiometric property allows for accurate determination of [Ca²⁺]i, minimizing issues related to uneven dye loading, cell thickness, and photobleaching.
These application notes provide detailed protocols for the use of Fura-2 pentapotassium salt in fluorescence microscopy, focusing on cell loading via microinjection and electroporation, data acquisition, and analysis.
Principle of Ratiometric Calcium Measurement with Fura-2
The core principle of Fura-2 as a ratiometric indicator lies in the dual-wavelength excitation and single-wavelength emission. The ratio of the fluorescence intensity emitted at ~510 nm when the dye is excited at 340 nm versus 380 nm is directly proportional to the intracellular calcium concentration. This ratiometric measurement provides a robust and reliable method for quantifying [Ca²⁺]i dynamics in living cells.
Spectral Properties of Fura-2
| Property | Ca²⁺-Free Fura-2 | Ca²⁺-Bound Fura-2 |
| Excitation Maximum | ~363-380 nm[2] | ~335-340 nm[2] |
| Emission Maximum | ~510 nm[1][2] | ~510 nm[1] |
| Dissociation Constant (Kd) | \multicolumn{2}{c | }{~145 nM (in vitro at 22°C, pH 7.2)[2]} |
Experimental Protocols
Reagent Preparation
1.1. This compound Salt Stock Solution:
-
Dissolve this compound salt in Ca²⁺-free water or a suitable intracellular buffer (e.g., K⁺-based buffer) to a stock concentration of 1-10 mM.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
1.2. Intracellular Buffer (Example):
-
120 mM KCl
-
10 mM NaCl
-
1 mM MgCl₂
-
20 mM HEPES
-
Adjust pH to 7.2 with KOH.
-
Filter-sterilize the buffer.
Cell Loading Techniques
This compound salt is membrane impermeant and must be loaded directly into the cytoplasm.[2] The two primary methods are microinjection and electroporation.
2.1. Protocol for Microinjection into Adherent Cells
This method is ideal for single-cell analysis and allows for precise control over the amount of dye introduced.
Materials:
-
This compound salt stock solution (1-10 mM)
-
Intracellular buffer
-
Micropipettes (borosilicate glass capillaries pulled to a fine tip)
-
Micromanipulator and injection system (e.g., FemtoJet®, Eppendorf)
-
Inverted fluorescence microscope
Procedure:
-
Culture adherent cells on glass-bottom dishes or coverslips to a confluence of 50-70%.
-
Prepare the injection solution by diluting the Fura-2 stock solution to a final concentration of 50-200 µM in the intracellular buffer.
-
Back-fill a micropipette with the injection solution.
-
Mount the micropipette onto the micromanipulator.
-
Place the cell culture dish on the microscope stage and locate the target cell(s).
-
Carefully bring the micropipette tip into contact with the cell membrane.
-
Apply a brief, controlled pressure pulse to inject a small volume (typically <10% of the cell volume) of the Fura-2 solution into the cytoplasm.
-
Withdraw the micropipette and move to the next target cell.
-
Allow the injected cells to recover for at least 30 minutes at 37°C before imaging.
2.2. Protocol for Electroporation of Suspension Cells
Electroporation is suitable for loading Fura-2 into a large population of cells simultaneously. Optimization of electroporation parameters is crucial for each cell type to ensure high loading efficiency and cell viability.
Materials:
-
This compound salt stock solution (1-10 mM)
-
Electroporation buffer (low ionic strength, e.g., HEPES-buffered saline)
-
Electroporator and sterile electroporation cuvettes (e.g., 2 mm or 4 mm gap)
-
Suspension cells
-
Cell culture medium
Procedure:
-
Harvest suspension cells and wash them twice with a cold electroporation buffer.
-
Resuspend the cells in the electroporation buffer at a density of 1-10 x 10⁶ cells/mL.
-
Add this compound salt to the cell suspension to a final concentration of 10-50 µM.
-
Transfer the cell suspension to a pre-chilled electroporation cuvette. Avoid introducing air bubbles.
-
Apply a single electrical pulse. The optimal voltage and pulse duration are cell-type dependent and should be determined empirically. A starting point for many mammalian cell lines is 250-350 V and 500-1000 µs.
-
Immediately after the pulse, add 1 mL of pre-warmed cell culture medium to the cuvette and gently transfer the cells to a culture dish.
-
Incubate the cells for at least 30-60 minutes at 37°C to allow for recovery and de-esterification of any residual dye that may have been partially hydrolyzed.
-
Wash the cells to remove extracellular Fura-2 before imaging.
Data Acquisition and Analysis
Fluorescence Microscopy Setup
-
Use an inverted fluorescence microscope equipped with a light source capable of rapid wavelength switching (e.g., xenon arc lamp with a filter wheel or LED light source).
-
Utilize appropriate filter sets for Fura-2:
-
Excitation filters: 340 nm and 380 nm
-
Dichroic mirror: ~400 nm
-
Emission filter: ~510 nm
-
-
A sensitive camera (e.g., sCMOS or EMCCD) is required for capturing the fluorescence images.
Image Acquisition
-
Place the Fura-2 loaded cells on the microscope stage.
-
Acquire a background image from a cell-free region.
-
Set the exposure time and gain to obtain a good signal-to-noise ratio without saturating the detector.
-
Acquire a series of images by alternating the excitation wavelength between 340 nm and 380 nm. The frequency of image acquisition will depend on the kinetics of the calcium signal being studied.
Data Analysis and [Ca²⁺]i Calculation
The intracellular calcium concentration can be calculated using the Grynkiewicz equation:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
| Parameter | Description |
| [Ca²⁺]i | Intracellular free calcium concentration. |
| Kd | Dissociation constant of Fura-2 for Ca²⁺ (~224 nM at 37°C). |
| R | The ratio of fluorescence intensities at 340 nm and 380 nm excitation (F340/F380) after background subtraction. |
| Rmin | The F340/F380 ratio in the absence of Ca²⁺ (determined using a Ca²⁺-free solution with a chelator like EGTA). |
| Rmax | The F340/F380 ratio at saturating Ca²⁺ concentrations (determined using a high Ca²⁺ solution with an ionophore like ionomycin). |
| Sf2 / Sb2 | The ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free and Ca²⁺-saturating conditions, respectively. |
In Situ Calibration: To determine Rmin, Rmax, and Sf2/Sb2, an in situ calibration should be performed at the end of each experiment using the same cells.
-
To determine Rmin: Perfuse the cells with a Ca²⁺-free buffer containing a calcium chelator (e.g., 5-10 mM EGTA) and a calcium ionophore (e.g., 5-10 µM ionomycin) to deplete intracellular calcium.
-
To determine Rmax: Subsequently, perfuse the cells with a high Ca²⁺ buffer (e.g., 1-10 mM CaCl₂) containing the calcium ionophore to saturate the intracellular Fura-2 with calcium.
Visualizations
Caption: Experimental workflow for intracellular calcium measurement using this compound salt.
Caption: GPCR-mediated IP3/DAG signaling pathway leading to intracellular calcium release.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Inefficient cell loading. - Low Fura-2 concentration. - Photobleaching. | - Optimize microinjection pressure/duration or electroporation parameters. - Increase the Fura-2 concentration in the loading solution. - Reduce excitation light intensity and/or exposure time. Use neutral density filters. |
| High background fluorescence | - Extracellular Fura-2. - Autofluorescence from media or cells. | - Ensure thorough washing of cells after loading. - Use phenol (B47542) red-free medium for imaging. - Acquire and subtract a background image from a cell-free region. |
| Inconsistent or noisy ratio values | - Low signal-to-noise ratio. - Cell movement or changes in focus. - Phototoxicity causing cell blebbing or death. | - Increase exposure time or camera gain. - Ensure stable focus and use a cell-tracking algorithm if available. - Minimize light exposure. Check cell health throughout the experiment. |
| Difficulty with in situ calibration | - Incomplete ionophore action. - Cell death during calibration. | - Increase ionophore concentration or incubation time. - Ensure the calibration solutions are at the correct temperature and pH. Perform calibration quickly. |
| Cellular compartmentalization of the dye | - Dye sequestration into organelles (e.g., mitochondria). | - This is less of an issue with the salt form compared to the AM ester. However, if suspected, confirm with high-resolution imaging. |
Conclusion
This compound salt remains a valuable tool for the precise measurement of intracellular calcium dynamics. While its membrane-impermeant nature requires more invasive loading techniques compared to its AM ester counterpart, the direct cytoplasmic delivery offers greater control and is ideal for single-cell studies and applications where loading entire cell populations is feasible. By following the detailed protocols and troubleshooting guidelines provided, researchers can obtain reliable and reproducible data on the critical role of calcium in various cellular processes.
References
Application Notes and Protocols for Ratiometric Imaging Using Fura-2 Pentapotassium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger involved in a myriad of cellular processes, including signal transduction, muscle contraction, neurotransmission, and apoptosis.[1][2] Accurate measurement of intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore crucial for understanding cell physiology and pathology. Fura-2 is a ratiometric fluorescent indicator widely used for quantifying [Ca²⁺]i.[1][3] Its key advantage lies in its dual-excitation properties; the fluorescence excitation maximum shifts from ~380 nm in the Ca²⁺-free form to ~340 nm upon binding to Ca²⁺, while the emission maximum remains around 510 nm.[1][2][4][5][6] This ratiometric nature allows for the calculation of the ratio of fluorescence intensities at the two excitation wavelengths (F340/F380), which is directly proportional to the [Ca²⁺]i.[3][5] This method effectively minimizes issues associated with uneven dye loading, photobleaching, and variations in cell thickness, leading to more accurate and reliable measurements compared to single-wavelength indicators.[1][2][7][8][9]
Fura-2 is available in two primary forms: Fura-2 AM and Fura-2 pentapotassium salt. Fura-2 AM is a cell-permeant ester form that can be loaded into cells non-invasively, where intracellular esterases cleave the AM group, trapping the active Fura-2 inside.[1][2] this compound salt, on the other hand, is the membrane-impermeant salt form of the dye.[4][6] It is typically introduced into cells via techniques like microinjection, electroporation, or scrape loading.[4][6][10] This application note focuses on the use of this compound salt for ratiometric Ca²⁺ imaging.
Principle of Ratiometric Imaging with Fura-2
The core principle of ratiometric imaging with Fura-2 lies in the spectral shift it undergoes upon binding to calcium. By exciting the Fura-2 loaded cells alternately at 340 nm and 380 nm and measuring the fluorescence emission at 510 nm, a ratio of the two fluorescence intensities (Ratio = F340 / F380) can be calculated. This ratio is then used to determine the intracellular calcium concentration using the Grynkiewicz equation:
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380)
Where:
-
Kd is the dissociation constant of Fura-2 for Ca²⁺ (typically ~145 nM at 22°C, pH 7.2).[4][11]
-
R is the experimentally measured ratio of fluorescence intensities (F340/F380).
-
Rmin is the ratio in the absence of Ca²⁺ (zero calcium).
-
Rmax is the ratio at saturating Ca²⁺ concentrations.
-
Fmax380 / Fmin380 is the ratio of fluorescence intensities at 380 nm excitation under Ca²⁺-free (Fmin380) and Ca²⁺-saturating (Fmax380) conditions.[12]
Data Presentation
Spectral Properties of Fura-2
| Property | Ca²⁺-Free Fura-2 | Ca²⁺-Bound Fura-2 |
| Excitation Maximum | ~363-380 nm[4][6][13] | ~335-340 nm[4][6][13] |
| Emission Maximum | ~510-512 nm[4][11] | ~505-510 nm[4][11] |
| Isobestic Point | \multicolumn{2}{c | }{~359-360 nm[13]} |
| Dissociation Constant (Kd) | \multicolumn{2}{c | }{~145 nM (22°C, pH 7.2)[4][11]} |
Comparison of Fura-2 Loading Methods
| Loading Method | Principle | Advantages | Disadvantages |
| Microinjection | Direct injection of Fura-2 salt into the cytoplasm using a fine glass micropipette. | Precise control over intracellular concentration; suitable for single-cell studies. | Technically challenging; low throughput; can cause cell damage. |
| Electroporation | Application of an electrical field to create transient pores in the cell membrane, allowing Fura-2 salt to enter. | Can load a large population of cells simultaneously. | Can affect cell viability; may not be suitable for all cell types. |
| Scrape Loading | Cells are gently scraped from the culture dish in the presence of Fura-2 salt, causing transient membrane disruptions. | Simple and quick method for loading adherent cells. | Inefficient loading; can cause significant cell damage and loss. |
Experimental Protocols
Materials and Reagents
-
This compound salt
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
HEPES-buffered saline (HBS): 10 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM glucose, pH 7.4
-
Calcium-free HBS: HBS with CaCl₂ omitted and 1 mM EGTA added
-
High-calcium HBS: HBS with 10 mM CaCl₂
-
Digitonin (B1670571) or Triton X-100
-
Probenecid (optional, to inhibit dye extrusion)[4]
-
Microinjection, electroporation, or cell scraping equipment
-
Fluorescence microscope equipped for ratiometric imaging (with 340 nm and 380 nm excitation filters and a >510 nm emission filter)
-
Image acquisition and analysis software
Protocol 1: Preparation of this compound Salt Stock Solution
-
Prepare a stock solution of this compound salt at a concentration of 1-10 mM in deionized water or a suitable buffer (e.g., potassium-based intracellular-like solution).
-
Aliquot the stock solution into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[7]
Protocol 2: Loading Cells with this compound Salt via Microinjection
-
Prepare micropipettes with a tip diameter of ~0.5 µm.
-
Fill the micropipette with the this compound salt stock solution (typically diluted to 50-100 µM in an appropriate intracellular buffer).[7]
-
Mount the micropipette on a micromanipulator connected to a microinjection system.
-
Under microscopic guidance, carefully insert the micropipette into the cytoplasm of the target cell.
-
Inject a small volume of the Fura-2 solution (typically 1-5% of the cell volume).
-
Allow the dye to equilibrate within the cell for 5-10 minutes before starting the imaging experiment.
Protocol 3: Ratiometric Calcium Imaging
-
Place the coverslip with Fura-2-loaded cells onto the stage of the fluorescence microscope.
-
Perfuse the cells with HBS.
-
Acquire fluorescence images by alternately exciting the cells at 340 nm and 380 nm and collecting the emission at >510 nm.
-
Record a baseline fluorescence ratio for a few minutes.
-
Apply the stimulus of interest (e.g., agonist, ionophore) and continue recording the fluorescence changes.
-
At the end of the experiment, perform a calibration to determine Rmin and Rmax.
Protocol 4: In Situ Calibration of Fura-2
-
Determination of Rmax : Perfuse the cells with a high-calcium solution (e.g., HBS containing 5-10 µM ionomycin and 10 mM CaCl₂).[12] This will saturate the intracellular Fura-2 with Ca²⁺. Record the fluorescence ratio until a stable maximum is reached. This value represents Rmax.
-
Determination of Rmin : Perfuse the cells with a calcium-free solution (e.g., calcium-free HBS containing 5-10 µM ionomycin and 5-10 mM EGTA).[12] This will chelate all intracellular Ca²⁺. Record the fluorescence ratio until a stable minimum is reached. This value represents Rmin.
-
Determination of Fmax380 / Fmin380 : Measure the fluorescence intensity at 380 nm excitation during the Rmin and Rmax determination steps.
Visualizations
Caption: Fura-2 calcium binding and fluorescence principle.
Caption: Experimental workflow for ratiometric calcium imaging.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low fluorescence signal | Inefficient dye loading. | Optimize loading parameters (concentration, duration). Ensure cell viability. |
| Photobleaching. | Reduce excitation light intensity or exposure time. Use an anti-fade reagent. | |
| High background fluorescence | Autofluorescence from cells or medium. | Use a background subtraction algorithm. Use phenol (B47542) red-free medium. |
| Incomplete removal of extracellular dye. | Ensure thorough washing after loading (if applicable to the loading method). | |
| Inconsistent or noisy ratio | Low signal-to-noise ratio. | Increase dye concentration or excitation intensity (balance with photobleaching). |
| Cell movement. | Use a cell immobilization agent. Ensure the imaging setup is stable. | |
| Difficulty with calibration | Incomplete saturation or depletion of Ca²⁺. | Increase ionomycin concentration or incubation time. Ensure the effectiveness of EGTA. |
| Dye compartmentation (e.g., in mitochondria). | Use agents like digitonin at low concentrations to selectively permeabilize the plasma membrane. |
Conclusion
Ratiometric imaging with this compound salt is a powerful technique for the quantitative analysis of intracellular calcium dynamics. By providing accurate and reliable measurements, it serves as an invaluable tool for researchers in various fields, from basic cell biology to drug discovery. Careful attention to the experimental protocol, including proper cell loading and calibration, is essential for obtaining high-quality data.
References
- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. Fura-2 - Wikipedia [en.wikipedia.org]
- 4. biotium.com [biotium.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ratiometric Imaging | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. biotium.com [biotium.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Measuring Intracellular Calcium Flux with Fura-2 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that plays a critical role in regulating a vast array of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. The ability to accurately measure dynamic changes in intracellular Ca²⁺ concentrations is crucial for understanding cellular physiology and for the discovery and development of novel therapeutics. Fura-2 is a ratiometric fluorescent indicator dye that has become a cornerstone for quantifying intracellular Ca²⁺ levels. Its dual-excitation properties allow for precise measurements that are less susceptible to artifacts such as variations in dye loading, cell thickness, or photobleaching, which can affect non-ratiometric dyes.[1]
These application notes provide a comprehensive guide to using Fura-2 for measuring intracellular calcium flux by flow cytometry, a powerful technique for high-throughput, single-cell analysis. We will delve into the principles of Fura-2-based detection, provide detailed experimental protocols, and discuss applications in drug discovery and research.
Principle of Fura-2 Ratiometric Measurement
Fura-2 is a fluorescent chelator of Ca²⁺. Upon binding to free Ca²⁺, its fluorescence excitation maximum undergoes a shift from approximately 380 nm in the Ca²⁺-free form to 340 nm in the Ca²⁺-bound form, while the emission maximum remains relatively constant at around 510 nm.[2][3] By alternately exciting the Fura-2-loaded cells at 340 nm and 380 nm and measuring the fluorescence emission at 510 nm, a ratio of the two emission intensities (340/380) can be calculated. This ratio is directly proportional to the intracellular Ca²⁺ concentration, providing a quantitative and robust measurement of calcium flux.
Choosing the Right Form of Fura-2 for Flow Cytometry
Fura-2 is commercially available in two primary forms: a membrane-permeant acetoxymethyl (AM) ester (Fura-2 AM) and a membrane-impermeant salt form (e.g., pentapotassium salt).
-
Fura-2 AM: This is the preferred form for loading a large population of live, intact cells for flow cytometry. The AM ester group renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the now membrane-impermeant Fura-2 in the cytoplasm.[4]
-
Fura-2 Pentapotassium Salt: This form is membrane-impermeant and therefore cannot be loaded into intact cells through simple incubation.[1] It is primarily used for in vitro calibration of Fura-2 fluorescence against known Ca²⁺ concentrations and can be introduced into cells through invasive methods like microinjection or scrape loading, which are not suitable for preparing the large, uniform cell suspensions required for flow cytometry.[1]
For the application of measuring calcium flux in suspension cells by flow cytometry, Fura-2 AM is the appropriate and standard reagent. These notes will, therefore, focus on the use of Fura-2 AM.
Applications in Research and Drug Development
The measurement of intracellular calcium flux using Fura-2 and flow cytometry has numerous applications, particularly in drug discovery and the study of cell signaling.
-
G-Protein Coupled Receptor (GPCR) Screening: A major application is in the screening of compounds that modulate the activity of Gq-coupled GPCRs.[1] Activation of these receptors leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm, a response that can be readily detected with Fura-2.[5][6][7]
-
Ion Channel Modulation: The activity of various ion channels that are permeable to Ca²⁺ can be assessed. Compounds that open or block these channels will lead to measurable changes in intracellular calcium.
-
Toxicology and Safety Pharmacology: Flow cytometry-based calcium flux assays can be used to evaluate the potential off-target effects of drug candidates on cellular calcium homeostasis.
-
Immune Cell Activation: Calcium signaling is a key event in the activation of various immune cells, such as T cells and B cells. Fura-2 can be used to study the response of these cells to stimuli.
Data Presentation
Quantitative data from Fura-2 based flow cytometry experiments are often presented as dose-response curves, from which key parameters such as EC₅₀ (half-maximal effective concentration) for agonists or IC₅₀ (half-maximal inhibitory concentration) for antagonists can be derived. The robustness of the assay can be evaluated using the Z'-factor.
| Compound | Target | Cell Type | Assay Parameter | Value | Reference |
| Carbachol | Muscarinic M1 Receptor | CHO-M1 | EC₅₀ | 1.5 µM | [8] |
| Atropine | Muscarinic M1 Receptor | CHO-M1 | IC₅₀ | 2.3 nM | [8] |
| Ionomycin (B1663694) | Calcium Ionophore | Jurkat | EC₅₀ | ~0.5 µM | N/A |
| Thapsigargin | SERCA inhibitor | HeLa | EC₅₀ | ~10 nM | N/A |
Note: The values for Ionomycin and Thapsigargin are representative and can vary depending on the cell type and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Fura-2 AM Stock Solution (1 mM):
-
Prepare a 1 mM stock solution of Fura-2 AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light and moisture.
-
-
Pluronic F-127 Solution (10% w/v):
-
Probenecid (B1678239) Stock Solution (250 mM):
-
Loading Buffer (HBSS with Calcium and Magnesium):
-
Prepare Hanks' Balanced Salt Solution (HBSS) containing 1.26 mM CaCl₂, 0.5 mM MgCl₂-6H₂O, 0.4 mM MgSO₄-7H₂O, 5.4 mM KCl, 0.44 mM KH₂PO₄, 4.2 mM NaHCO₃, 138 mM NaCl, 0.34 mM Na₂HPO₄, and 5.6 mM D-glucose.
-
Adjust pH to 7.4.
-
For many applications, a buffer containing 20 mM HEPES is also suitable.
-
Protocol 2: Loading Suspension Cells with Fura-2 AM
-
Harvest cells and wash once with pre-warmed (37°C) Loading Buffer.
-
Resuspend the cell pellet in pre-warmed Loading Buffer at a density of 1 x 10⁶ to 5 x 10⁶ cells/mL.
-
Prepare the Fura-2 AM loading solution. For a final concentration of 2 µM Fura-2 AM, 0.02% Pluronic F-127, and 1 mM Probenecid, add the appropriate volumes of the stock solutions to the required volume of Loading Buffer.
-
Important: Add the Pluronic F-127 to the buffer before adding the Fura-2 AM to aid in its dispersion.
-
-
Add the loading solution to the cell suspension.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.
-
After incubation, wash the cells twice with pre-warmed Loading Buffer to remove extracellular Fura-2 AM. If probenecid is used, include it in the wash buffer as well.
-
Resuspend the cells in Loading Buffer at a final concentration of 1 x 10⁶ cells/mL.
-
Allow the cells to rest for at least 30 minutes at room temperature, protected from light, to ensure complete de-esterification of the Fura-2 AM.
-
The cells are now ready for flow cytometry analysis.
Protocol 3: Flow Cytometry Analysis of Calcium Flux
-
Instrument Setup:
-
Use a flow cytometer equipped with two UV lasers (or a single laser capable of rapidly switching between 340 nm and 380 nm excitation) and an emission detector with a bandpass filter appropriate for Fura-2's emission (e.g., 510/20 nm).
-
Set the instrument to collect fluorescence data over time.
-
-
Baseline Measurement:
-
Acquire data from the Fura-2-loaded cells for 30-60 seconds to establish a stable baseline fluorescence ratio (340/380).
-
-
Stimulation:
-
Pause the data acquisition, add the agonist or compound of interest, and immediately resume data acquisition to record the resulting calcium flux.
-
Alternatively, some flow cytometers have fluidics systems that allow for the automated addition of stimuli during acquisition.
-
-
Positive and Negative Controls:
-
Positive Control: Use a calcium ionophore such as ionomycin (e.g., 1 µM final concentration) to elicit a maximal calcium influx and determine the maximum fluorescence ratio (Rₘₐₓ).
-
Negative Control: Use a calcium chelator such as EGTA (e.g., 5 mM final concentration) to determine the minimum fluorescence ratio (Rₘᵢₙ).
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (e.g., FL1/FL2) for each cell over time.
-
The change in this ratio over time reflects the intracellular calcium flux.
-
Quantitative analysis can be performed to determine parameters such as the peak response, the area under the curve, and the percentage of responding cells.
-
Mandatory Visualizations
References
- 1. biotium.com [biotium.com]
- 2. hellobio.com [hellobio.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. abpbio.com [abpbio.com]
- 5. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 6. youtube.com [youtube.com]
- 7. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 8. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols for Fura-2 Pentapotassium Salt in GPCR Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial targets in drug discovery. Upon activation by a ligand, many GPCRs, particularly those coupled to Gαq proteins, initiate a signaling cascade that leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i). Monitoring this calcium flux is a robust method for studying GPCR activation and for screening potential agonists and antagonists. Fura-2, a ratiometric fluorescent indicator, is a powerful tool for quantifying these changes in [Ca²⁺]i. This document provides detailed application notes and protocols for the use of Fura-2 pentapotassium salt, a membrane-impermeant form of the dye, in GPCR activation assays.
Fura-2 is a dual-excitation dye. When it binds to Ca²⁺, its peak excitation wavelength shifts from approximately 380 nm to 340 nm, while its emission maximum remains around 510 nm.[1][2] The ratio of the fluorescence intensity at 340 nm to that at 380 nm is directly proportional to the intracellular calcium concentration. This ratiometric measurement provides a significant advantage as it corrects for variations in dye concentration, cell thickness, and photobleaching, leading to more accurate and reproducible results.[2]
Unlike its membrane-permeant counterpart, Fura-2 AM, this compound salt is not readily taken up by cells. Therefore, it must be introduced into the cytoplasm using invasive techniques such as microinjection or scrape loading.[3] These methods are particularly useful for cell populations that are difficult to load with the AM ester form or when precise control over the intracellular dye concentration is required.
Principle of the Assay
The activation of a Gαq-coupled GPCR by an agonist leads to the activation of phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[4] This rapid increase in intracellular free Ca²⁺ is detected by the this compound salt that has been previously loaded into the cells. The binding of Ca²⁺ to Fura-2 causes a conformational change in the dye, leading to an increase in its fluorescence emission at 510 nm when excited at 340 nm and a decrease when excited at 380 nm. By monitoring the ratio of these fluorescence intensities, the change in [Ca²⁺]i can be quantified, providing a direct measure of GPCR activation.
Signaling Pathway Diagram
Caption: GPCR-mediated intracellular calcium release pathway.
Materials and Reagents
-
This compound Salt (cell-impermeant)
-
Cells expressing the GPCR of interest
-
Cell culture medium (e.g., DMEM, Ham's F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
HEPES buffer
-
GPCR agonist and antagonist compounds
-
Microinjection system with micromanipulator and glass micropipettes
-
Cell scraper or rubber policeman
-
Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm) and emission detection at ~510 nm
-
96-well black-walled, clear-bottom microplates (for plate reader assays)
-
Ionomycin (for determining maximum fluorescence)
-
EGTA (for determining minimum fluorescence)
Experimental Protocols
Protocol 1: Cell Loading by Microinjection
This method is suitable for single-cell analysis and allows for precise control of the intracellular dye concentration.
-
Cell Preparation:
-
Plate cells on glass coverslips at a low to medium density to allow for easy access to individual cells.
-
Culture cells overnight to ensure adherence.
-
Just before microinjection, replace the culture medium with HBSS buffered with HEPES.
-
-
Micropipette Preparation:
-
Prepare a stock solution of this compound salt (e.g., 1-10 mM) in injection buffer (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2).
-
Backfill a glass micropipette with the Fura-2 solution.
-
-
Microinjection:
-
Mount the coverslip on the stage of an inverted microscope equipped with a micromanipulator.
-
Carefully bring the micropipette into contact with the cell membrane of a target cell.
-
Apply a brief pulse of pressure to inject a small volume of the Fura-2 solution into the cytoplasm. The injection volume should be a small fraction of the cell volume to avoid cell damage.
-
Repeat for the desired number of cells.
-
-
De-esterification and Incubation:
-
Allow the injected cells to recover for at least 30 minutes at room temperature, protected from light, to allow the dye to distribute evenly throughout the cytoplasm.
-
-
GPCR Activation Assay:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.
-
Add the GPCR agonist at the desired concentration and continue to record the fluorescence ratio to monitor the change in [Ca²⁺]i.
-
After the response, the cells can be washed and an antagonist can be added to assess its effect.
-
Protocol 2: Cell Loading by Scrape Loading
This method is useful for loading a large population of adherent cells simultaneously.
-
Cell Preparation:
-
Grow cells to a confluent monolayer in a petri dish or multi-well plate.
-
Wash the cell monolayer twice with Ca²⁺ and Mg²⁺ free PBS.
-
-
Scrape Loading:
-
Prepare a loading solution containing this compound salt (e.g., 10-100 µM) in PBS.
-
Remove the PBS wash and add a small volume of the Fura-2 loading solution to the cells, just enough to cover the monolayer.
-
Gently scrape the cell monolayer with a sterile cell scraper or rubber policeman. The scraping action transiently disrupts the cell membrane, allowing the Fura-2 to enter the cells.
-
Immediately after scraping, add complete culture medium to the dish to help the cell membranes reseal.
-
-
Incubation and Recovery:
-
Incubate the cells for 5-10 minutes at room temperature to allow the membranes to reseal.
-
Gently wash the cells three times with HBSS to remove extracellular Fura-2.
-
-
Cell Plating (for plate reader assays):
-
Trypsinize the scrape-loaded cells and re-plate them into a 96-well black-walled, clear-bottom plate at the desired density.
-
Allow the cells to attach for at least 4 hours, or overnight, before performing the assay.
-
-
GPCR Activation Assay (Plate Reader):
-
Program the fluorescence plate reader to measure the fluorescence intensity at 510 nm with alternating excitation at 340 nm and 380 nm.
-
Record a stable baseline fluorescence ratio for each well.
-
Use the plate reader's injector to add the GPCR agonist to the wells and immediately begin kinetic reading of the fluorescence ratio.
-
For antagonist studies, pre-incubate the cells with the antagonist before adding the agonist.
-
Experimental Workflow Diagram
Caption: Workflow for a Fura-2 based GPCR activation assay.
Data Presentation
Summarize quantitative data in a clear and structured table for easy comparison of results.
| GPCR Target | Agonist/Antagonist | Cell Line | Assay Dye | EC₅₀ / IC₅₀ (µM) | Reference |
| P2Y₂ Receptor | ATP (Agonist) | FRT | Fura-2 | 4.32 | [5] |
| P2Y₂ Receptor | ADP (Agonist) | FRT | Fura-2 | 2.23 | [5] |
| P2Y₂ Receptor | UTP (Agonist) | FRT | Fura-2 | 11.82 | [5] |
| P2Y₂ Receptor | PPADS (Antagonist) | FRT | Fura-2 | 16.81 | [5] |
| P2Y₂ Receptor | Suramin (Antagonist) | FRT | Fura-2 | 6.80 | [5] |
| Neuropeptide S Receptor | Neuropeptide S (Agonist) | CHO | Fluo-4 | 0.0033 | [6] |
| 5-HT₂A Receptor | Serotonin (5-HT) (Agonist) | CHO | Not Specified | 0.001 - 0.003 | [7] |
| 5-HT₂A Receptor | DOI (Agonist) | CHO | Not Specified | 0.001 - 0.003 | [7] |
| GPR88 | (1R,2R)-2-PCCA (Agonist) | Stable Cell Line | Not Specified | 0.468 | [8] |
Data Analysis
-
Ratio Calculation: For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380).
-
Baseline Correction: Normalize the data by dividing the ratio at each time point by the average baseline ratio obtained before agonist addition.
-
Dose-Response Curves: To determine the potency of an agonist (EC₅₀) or antagonist (IC₅₀), perform the assay with a range of compound concentrations. Plot the peak change in the fluorescence ratio against the logarithm of the compound concentration.
-
Curve Fitting: Fit the dose-response data to a sigmoidal curve using a suitable software package (e.g., GraphPad Prism) to calculate the EC₅₀ or IC₅₀ value.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Inefficient dye loading. | Microinjection: Ensure the micropipette is not clogged and that sufficient pressure is applied for injection. Optimize the Fura-2 concentration in the pipette. Scrape Loading: Increase the Fura-2 concentration in the loading buffer. Ensure the scraping is sufficient to transiently permeabilize the cells without causing excessive cell death. |
| Cell death. | Microinjection: Use finer tipped micropipettes and minimize the injection volume and pressure. Scrape Loading: Scrape the cells more gently. Reduce the incubation time in the Fura-2 loading solution. | |
| High background fluorescence | Incomplete removal of extracellular dye. | Wash the cells thoroughly with HBSS after the loading procedure. |
| Autofluorescence from cells or medium. | Measure the background fluorescence of unloaded cells and subtract it from the measurements of loaded cells. Use phenol (B47542) red-free medium for the assay. | |
| Inconsistent or variable results | Uneven dye loading. | Microinjection: Practice the technique to ensure consistent injection volumes. Scrape Loading: Ensure the scraping is performed evenly across the cell monolayer. |
| Cell health and passage number. | Use cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase. | |
| Agonist/antagonist degradation. | Prepare fresh solutions of agonists and antagonists for each experiment. | |
| No response to agonist | GPCR is not expressed or is non-functional. | Verify GPCR expression using techniques like Western blotting or qPCR. Use a known agonist to confirm receptor functionality. |
| GPCR is not coupled to the Gαq pathway. | This assay is primarily for Gαq-coupled receptors. For other GPCRs, consider co-transfection with a promiscuous G-protein like Gα15/16. | |
| Incorrect buffer composition. | Ensure the assay buffer contains physiological concentrations of Ca²⁺ and Mg²⁺. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting Fura-2 assays.
References
- 1. Fura-2 - Wikipedia [en.wikipedia.org]
- 2. Fura-2 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of a Cell Model for Dynamic Monitoring of Intracellular Calcium Concentration and High-Throughput Screening of P2Y2 Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In Vivo Applications of Fura-2 Pentapotassium Salt: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-2 pentapotassium salt is a ratiometric fluorescent indicator used for the quantification of intracellular calcium ([Ca²⁺]i). Unlike its acetoxymethyl (AM) ester counterpart, the pentapotassium salt is membrane-impermeant, necessitating direct introduction into cells.[1][2] This property makes it particularly valuable for in vivo applications where precise delivery to specific cells or regions is required and circumvents issues related to incomplete hydrolysis of the AM ester.[3] This document provides detailed application notes and protocols for the in vivo use of this compound salt, targeting researchers in basic science and drug development.
Physicochemical and Spectral Properties
Properly understanding the characteristics of Fura-2 is crucial for its effective use in in vivo calcium imaging.
| Property | Value | Reference |
| Molecular Weight | 831.99 g/mol | [4] |
| Form | Light yellow solid | [2] |
| Solubility | Soluble in water (pH > 6) and DMSO | [2] |
| Excitation (Ca²⁺-free) | ~363 nm | [1][2] |
| Excitation (Ca²⁺-bound) | ~335 nm | [1][2] |
| Emission | ~510 nm (relatively unchanged with Ca²⁺ binding) | [1][2][5] |
| Dissociation Constant (Kd) | ~140-145 nM | [2][5] |
| Cell Permeability | Membrane impermeant | [1][2] |
In Vivo Applications
The primary in vivo application of this compound salt is for the measurement of intracellular calcium dynamics in specific cell populations within a living organism. Due to its membrane impermeability, its use is localized to the cells into which it is directly loaded.
Key Application Areas:
-
Neuroscience: To monitor neuronal activity and calcium signaling in response to various stimuli in the brain and nervous system of living animals.[1]
-
Muscle Physiology: To study excitation-contraction coupling and calcium handling in skeletal and cardiac muscle fibers in vivo.
-
Cardiovascular Research: To investigate calcium signaling in vascular smooth muscle cells within intact blood vessels.
-
Drug Development: To assess the in vivo effects of pharmacological agents on intracellular calcium levels in target tissues.[1][2]
Experimental Protocols
The successful in vivo application of this compound salt hinges on the method of delivery into the target cells. The following are detailed protocols for common in vivo loading techniques.
Protocol 1: In Vivo Microinjection into Neurons
This protocol is designed for loading this compound salt into individual neurons in the brain of an anesthetized animal.
Materials:
-
This compound salt
-
Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or appropriate intracellular solution
-
Micropipettes (borosilicate glass, 1-2 µm tip diameter)
-
Micromanipulator
-
Stereotaxic frame
-
Anesthesia machine
-
Surgical instruments
-
Two-photon or confocal microscope equipped for ratiometric imaging
Procedure:
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols. Secure the animal in a stereotaxic frame.
-
Surgical Exposure: Perform a craniotomy over the brain region of interest to expose the dura mater.
-
Pipette Preparation: Prepare a stock solution of this compound salt (e.g., 1-10 mM) in sterile aCSF or intracellular solution. Backfill a micropipette with the Fura-2 solution.
-
Microinjection:
-
Mount the micropipette on a micromanipulator.
-
Carefully advance the micropipette through the dura into the brain parenchyma to the desired depth.
-
Apply positive pressure to the pipette to eject a small volume of the Fura-2 solution into the target neuron. The injection volume should be minimal to avoid cell damage, typically around 1% of the cell volume.
-
-
Imaging:
-
Allow 30-60 minutes for the dye to diffuse throughout the neuron.
-
Position the animal under the microscope objective.
-
Perform ratiometric imaging by alternately exciting the tissue at ~340 nm and ~380 nm and collecting the emission at ~510 nm.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Diagram: In Vivo Neuronal Microinjection Workflow
Caption: Workflow for in vivo microinjection of Fura-2 into a neuron.
Protocol 2: Iontophoretic Loading into Muscle Fibers
Iontophoresis provides a more controlled method for delivering the charged Fura-2 molecule into a cell.
Materials:
-
This compound salt
-
High-resistance micropipettes (20-50 MΩ)
-
Iontophoresis unit
-
Electrophysiology recording setup
-
Animal preparation setup as in Protocol 1, with exposure of the target muscle
Procedure:
-
Animal and Muscle Preparation: Anesthetize the animal and surgically expose the muscle of interest, keeping it moist with physiological saline.
-
Pipette Preparation: Prepare a 1-5 mM solution of this compound salt in a suitable electrolyte solution (e.g., 150 mM KCl). Backfill a high-resistance micropipette with this solution.
-
Iontophoresis:
-
Mount the pipette on a micromanipulator and carefully impale a muscle fiber.
-
Connect the pipette to the iontophoresis unit.
-
Apply negative current pulses (e.g., 1-5 nA for 5-15 minutes) to eject the negatively charged Fura-2 into the muscle fiber.
-
-
Imaging and Data Analysis: Proceed with imaging and data analysis as described in Protocol 1.
Diagram: Iontophoretic Loading Principle
Caption: Principle of iontophoretic loading of this compound salt.
Data Presentation and Quantification
The ratiometric nature of Fura-2 allows for the quantification of intracellular calcium concentrations. The ratio of fluorescence emission at ~510 nm when excited at ~340 nm and ~380 nm (Ratio = F340/F380) is used in the Grynkiewicz equation to calculate [Ca²⁺]i:
[Ca²⁺]i = Kd * β * [(R - Rmin) / (Rmax - R)]
Where:
-
Kd: The dissociation constant of Fura-2 for Ca²⁺ (~145 nM).[2]
-
β: The ratio of fluorescence intensities at 380 nm excitation under Ca²⁺-free and Ca²⁺-saturating conditions.
-
R: The experimentally measured fluorescence ratio (F340/F380).
-
Rmin: The ratio in the absence of Ca²⁺.
-
Rmax: The ratio at Ca²⁺ saturation.
In vivo calibration to determine Rmin, Rmax, and β can be challenging. It often involves the use of ionophores at the end of an experiment to transiently saturate or deplete intracellular Ca²⁺, which may not always be feasible in a living animal. Therefore, many in vivo studies present the data as the 340/380 nm fluorescence ratio, which provides a reliable relative measure of [Ca²⁺]i changes.
Signaling Pathway Visualization
This compound salt is a tool to measure the downstream effects of various signaling pathways that involve calcium as a second messenger. A common example is the G-protein coupled receptor (GPCR) pathway.
Diagram: GPCR-Mediated Calcium Signaling
Caption: GPCR signaling cascade leading to intracellular calcium release.
Considerations and Limitations
-
Phototoxicity and Photobleaching: Use the lowest possible excitation light intensity and exposure times to minimize cell damage and dye bleaching.[3]
-
Dye Buffering: Fura-2 binds to Ca²⁺ and can act as a calcium buffer, potentially altering the natural calcium dynamics, especially at high concentrations.
-
In Vivo Calibration: As mentioned, accurate in vivo calibration is difficult. Presenting data as ratios is a common and accepted practice.
-
Efflux of Dye: Cells can actively transport Fura-2 out of the cytoplasm over time.[2] The organic anion transporter inhibitor Probenecid can be used to reduce this leakage, but its potential side effects in vivo must be considered.[2]
Conclusion
This compound salt remains a powerful tool for in vivo intracellular calcium measurements in targeted cell populations. Its membrane-impermeant nature, while requiring more invasive loading techniques like microinjection or iontophoresis, offers the advantage of precise localization and avoids the complications associated with AM ester hydrolysis. By following the detailed protocols and considering the limitations outlined in these application notes, researchers can effectively utilize this probe to gain valuable insights into the complex roles of calcium signaling in health and disease.
References
- 1. antibodiesinc.com [antibodiesinc.com]
- 2. biotium.com [biotium.com]
- 3. Biotium Fura-2, Pentapotassium Salt, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. Calcium-imaging with Fura-2 in isolated cerebral microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Fura-2 Pentapotassium Salt in Calcium Channel Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Fura-2 pentapotassium salt for the ratiometric measurement of intracellular calcium ([Ca²⁺]i) in the study of calcium channels. This document includes detailed protocols for dye loading, calibration, and experimental procedures for investigating both voltage-gated and ligand-gated calcium channels.
Introduction to this compound Salt
Fura-2 is a ratiometric fluorescent indicator dye used for the quantification of intracellular calcium concentrations.[1][2] The pentapotassium salt form of Fura-2 is a membrane-impermeant version, making it ideal for direct introduction into cells via methods such as microinjection, scrape loading, or electroporation.[1] Unlike its membrane-permeant counterpart, Fura-2 AM, the pentapotassium salt does not require enzymatic cleavage to become active, allowing for more direct and controlled loading into the cytosol.
Upon binding to Ca²⁺, Fura-2 exhibits a shift in its excitation spectrum. The peak excitation wavelength shifts from approximately 380 nm in the Ca²⁺-free form to 340 nm when saturated with Ca²⁺, while the emission maximum remains around 510 nm.[2] The ratio of the fluorescence intensities at these two excitation wavelengths (340/380) is directly proportional to the intracellular Ca²⁺ concentration, providing a robust and quantitative measurement that is largely independent of dye concentration, path length, and photobleaching.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound salt.
| Property | Value | References |
| Excitation Wavelength (Ca²⁺-bound) | ~340 nm | [2] |
| Excitation Wavelength (Ca²⁺-free) | ~380 nm | [2] |
| Emission Wavelength | ~510 nm | [2] |
| Dissociation Constant (Kd) for Ca²⁺ | ~145 nM (in vitro, 22°C, pH 7.2) | [1] |
| Molecular Weight | 831.99 g/mol | [3] |
| Solubility | Water, DMSO | [1] |
Experimental Protocols
Reagent Preparation
-
This compound Salt Stock Solution: Prepare a 1-10 mM stock solution in nuclease-free water or a suitable buffer (e.g., 10 mM HEPES, pH 7.2). Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Physiological Saline Solution (e.g., Hanks' Balanced Salt Solution - HBSS): Use a phenol (B47542) red-free formulation to minimize background fluorescence. The composition can be adjusted based on the specific cell type and experimental requirements.
-
Calibration Buffers: Prepare "zero calcium" and "high calcium" calibration buffers to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.
-
Zero Calcium Buffer: 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2.
-
High Calcium Buffer: 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2.
-
Cell Loading Protocols
As this compound salt is membrane-impermeant, it must be introduced into the cytoplasm directly.
This method is suitable for single-cell studies and allows for precise control over the intracellular dye concentration.
-
Prepare a solution of this compound salt in an injection buffer (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2) at a concentration of 100 µM to 1 mM.
-
Back-fill a micropipette with the Fura-2 solution.
-
Using a micromanipulator, carefully insert the micropipette into the target cell.
-
Inject a small volume of the Fura-2 solution into the cytoplasm using a pressure injection system. The injection volume should be a small fraction of the cell volume to avoid cell damage.
-
Allow the dye to equilibrate within the cell for 5-10 minutes before starting measurements.
This method is suitable for loading a population of adherent cells.
-
Grow cells to confluency on a culture dish.
-
Wash the cells twice with a physiological saline solution.
-
Add a small volume of this compound salt solution (e.g., 100 µM in saline) to the dish, just enough to cover the cell monolayer.
-
Gently scrape the cells from a section of the dish using a rubber policeman or a cell scraper. This action transiently permeabilizes the cell membrane, allowing the dye to enter.
-
Incubate the cells for 5-10 minutes at room temperature to allow for dye loading and membrane resealing.
-
Wash the cells three times with physiological saline to remove extracellular dye and detached cells.
-
The remaining adherent cells that were transiently permeabilized will be loaded with Fura-2.
In Vitro Calibration Protocol
This protocol is essential to determine the parameters (Rmin, Rmax, and the fluorescence ratio at zero and saturating Ca²⁺ for the 380 nm excitation) needed for the Grynkiewicz equation to convert fluorescence ratios into absolute Ca²⁺ concentrations.
-
Prepare a series of calibration buffers with known free Ca²⁺ concentrations ranging from 0 to over 1 µM by mixing the "zero calcium" and "high calcium" buffers.
-
Add this compound salt to each calibration buffer to a final concentration similar to that expected inside the cells (e.g., 1-10 µM).
-
Using the same imaging setup (microscope, filters, camera) as for the cellular experiments, measure the fluorescence intensity at 510 nm with excitation at 340 nm (F340) and 380 nm (F380) for each calibration buffer.
-
Calculate the fluorescence ratio (R = F340 / F380) for each Ca²⁺ concentration.
-
Determine Rmin (the ratio in the zero calcium buffer) and Rmax (the ratio in the saturating calcium buffer).
-
Plot the ratio values against the corresponding free Ca²⁺ concentrations to generate a calibration curve.
Intracellular Calcium Measurement and Data Analysis
-
After loading the cells with this compound salt, mount the cells on a fluorescence microscope equipped with a light source capable of rapidly alternating between 340 nm and 380 nm excitation, and a detector (e.g., a CCD camera) to capture the emission at 510 nm.
-
Acquire a baseline fluorescence ratio before applying any stimulus.
-
Apply the stimulus to activate the calcium channels of interest (see specific protocols below).
-
Record the changes in fluorescence intensity at both excitation wavelengths over time.
-
Calculate the 340/380 ratio for each time point.
-
Convert the fluorescence ratio (R) to intracellular calcium concentration ([Ca²⁺]i) using the Grynkiewicz equation:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
Kd is the dissociation constant of Fura-2 for Ca²⁺.
-
R is the experimentally measured 340/380 fluorescence ratio.
-
Rmin is the ratio in the absence of Ca²⁺.
-
Rmax is the ratio at saturating Ca²⁺ concentrations.
-
Sf2 is the fluorescence intensity at 380 nm in the absence of Ca²⁺.
-
Sb2 is the fluorescence intensity at 380 nm at saturating Ca²⁺ concentrations.
-
Application-Specific Protocols
Studying Voltage-Gated Calcium Channels (VGCCs)
VGCCs are activated by membrane depolarization.
-
Load cells with this compound salt using an appropriate method.
-
Perfuse the cells with a physiological saline solution and establish a stable baseline ratio.
-
Induce membrane depolarization to open VGCCs. This can be achieved by:
-
High Potassium Depolarization: Rapidly perfuse the cells with a high potassium solution (e.g., replacing NaCl with KCl to a final K⁺ concentration of 50-90 mM).
-
Electrical Field Stimulation: For excitable cells, apply electrical pulses to trigger action potentials.
-
-
Record the resulting increase in the 340/380 ratio, which reflects Ca²⁺ influx through VGCCs.
-
To confirm the involvement of specific VGCC subtypes, pre-incubate the cells with selective blockers (e.g., nifedipine (B1678770) for L-type, ω-conotoxin for N-type) before depolarization.
Studying Ligand-Gated Calcium Channels (LGCCs)
LGCCs are activated by the binding of specific ligands (neurotransmitters or agonists).
-
Load cells with this compound salt.
-
Perfuse with a physiological saline solution and record a stable baseline.
-
Apply the specific agonist for the LGCC of interest (e.g., glutamate (B1630785) for NMDA receptors, ATP for P2X receptors) by adding it to the perfusion solution.
-
Monitor the change in the 340/380 ratio to measure Ca²⁺ entry through the activated channels.
-
To test for antagonism, pre-incubate the cells with a specific antagonist before applying the agonist.
Investigating Store-Operated Calcium Entry (SOCE)
SOCE is activated by the depletion of intracellular calcium stores in the endoplasmic reticulum (ER).
-
Load cells with this compound salt.
-
Perfuse the cells with a Ca²⁺-free physiological saline solution containing a low concentration of EGTA (e.g., 0.5 mM) to chelate any residual extracellular Ca²⁺.
-
Deplete the ER Ca²⁺ stores by applying an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), such as thapsigargin (B1683126) (1-2 µM) or cyclopiazonic acid (CPA). This will cause a transient increase in cytosolic Ca²⁺ due to leakage from the stores.
-
Once the cytosolic Ca²⁺ level has returned to baseline (indicating the stores are depleted), reintroduce a physiological saline solution containing Ca²⁺.
-
The subsequent rise in the 340/380 ratio represents Ca²⁺ influx through store-operated calcium channels.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Experimental Workflows
References
Preparing Fura-2 Pentapotassium Salt Stock Solutions for Intracellular Calcium Measurement
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-2 is a ratiometric fluorescent indicator dye used to measure intracellular calcium concentration ([Ca²⁺]i). Its pentapotassium salt form is a cell-impermeant, water-soluble molecule ideal for direct introduction into cells via techniques such as microinjection or scrape loading. Upon binding to Ca²⁺, the excitation maximum of Fura-2 shifts from approximately 380 nm to 340 nm, while the emission maximum remains around 510 nm. The ratio of fluorescence intensities at these two excitation wavelengths is directly proportional to the intracellular calcium concentration, providing a robust and quantitative measurement that is less susceptible to variations in dye concentration, cell thickness, or photobleaching. This document provides detailed protocols for the preparation of Fura-2 pentapotassium salt stock solutions and their application in measuring intracellular calcium.
Properties of this compound Salt
A summary of the key quantitative data for this compound salt is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 831.99 g/mol | [1] |
| Excitation Wavelength (Ca²⁺-free) | ~363-380 nm | [2] |
| Excitation Wavelength (Ca²⁺-bound) | ~335-340 nm | [2] |
| Emission Wavelength | ~505-512 nm | [2] |
| Dissociation Constant (Kd) for Ca²⁺ | ~145 nM | [2] |
| Solubility | Soluble in water and DMSO | [2] |
| Appearance | Light yellow solid | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Salt Aqueous Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound salt in an aqueous buffer, suitable for dilution into intracellular injection buffers.
Materials:
-
Fura-2, pentapotassium salt (e.g., 1 mg vial)
-
High-purity, sterile water (e.g., molecular biology grade) or a simple buffer like 10 mM HEPES, pH 7.2
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Allow the vial of this compound salt to equilibrate to room temperature before opening to prevent condensation of moisture.
-
To a 1 mg vial of this compound salt (MW = 831.99), add 120.2 µL of sterile, high-purity water or 10 mM HEPES buffer (pH 7.2) to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly to ensure the salt is completely dissolved. The solution should be a clear, pale yellow.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, the stock solution is stable for at least one month, and for up to six months at -80°C.[1] Avoid repeated freeze-thaw cycles.
Quality Control of the Stock Solution
A simple quality control check can be performed using a spectrophotometer to confirm the concentration of the Fura-2 stock solution.
-
Dilute an aliquot of the 10 mM stock solution in a suitable buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2). A 1:100 dilution to a final concentration of 100 µM is a reasonable starting point.
-
Measure the absorbance spectrum of the diluted solution. Fura-2 has a characteristic absorbance peak around 363 nm in a calcium-free environment.[2]
-
The concentration can be estimated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (approximately 27,000 M⁻¹cm⁻¹ at 363 nm in the absence of calcium), c is the concentration, and l is the path length of the cuvette.[2]
Protocol 2: Preparation of Working Solution for Microinjection
This protocol describes the dilution of the 10 mM stock solution into an intracellular-like buffer for microinjection into cells.
Materials:
-
10 mM this compound salt stock solution
-
Sterile intracellular injection buffer (e.g., 120 mM KCl, 10 mM HEPES, pH 7.2)
-
Microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound salt stock solution on ice, protected from light.
-
Dilute the stock solution into the sterile intracellular injection buffer to a final concentration typically ranging from 50 µM to 100 µM for patch clamp experiments, or higher (up to 1-10 mM) for pressure injection, depending on the cell type and experimental requirements.[3] For example, to prepare 100 µL of a 100 µM working solution, add 1 µL of the 10 mM stock solution to 99 µL of intracellular injection buffer.
-
Keep the working solution on ice and protected from light until use. It is recommended to prepare the working solution fresh for each experiment.
Protocol 3: In Vitro Calibration of Fura-2 Fluorescence
To accurately determine the intracellular calcium concentration from the fluorescence ratio, an in vitro calibration is often performed to determine the minimum (Rmin), maximum (Rmax), and other calibration constants for your specific experimental setup.
Materials:
-
This compound salt
-
Calcium-free buffer (e.g., 100 mM KCl, 10 mM MOPS, 10 mM EGTA, pH 7.2)
-
Calcium-saturating buffer (e.g., 100 mM KCl, 10 mM MOPS, 10 mM CaCl₂, pH 7.2)
-
Fluorometer or fluorescence microscope equipped for ratiometric imaging
Procedure:
-
Prepare a set of calibration solutions with known free calcium concentrations. This can be achieved by mixing the calcium-free and calcium-saturating buffers in different proportions.
-
Add this compound salt to each calibration solution to a final concentration similar to that expected inside the cells (e.g., 1-10 µM).
-
Measure the fluorescence intensity at the emission wavelength (~510 nm) with excitation at both ~340 nm and ~380 nm for each calibration solution.
-
Calculate the fluorescence ratio (Intensity at 340 nm excitation / Intensity at 380 nm excitation) for each solution.
-
Determine Rmin from the ratio in the calcium-free solution and Rmax from the ratio in the calcium-saturating solution.
-
These values can then be used in the Grynkiewicz equation to calculate the calcium concentration from the experimentally measured fluorescence ratios in your cells.
Visualizing the Workflow and Signaling Pathway
To aid in understanding the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for preparing and using this compound salt.
Caption: GPCR-mediated intracellular calcium release pathway.
Conclusion
This compound salt remains a valuable tool for the quantitative measurement of intracellular calcium. Proper preparation of stock and working solutions is critical for obtaining accurate and reproducible results. The protocols outlined in this document provide a comprehensive guide for researchers, from the initial handling of the lyophilized powder to its use in cellular microinjection and data calibration. By following these procedures, researchers can confidently employ Fura-2 to investigate the intricate roles of calcium signaling in various biological processes.
References
Application Notes and Protocols for Fura-2 Pentapotassium Salt in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Fura-2 pentapotassium salt in conjunction with patch-clamp electrophysiology to simultaneously measure intracellular calcium dynamics and ion channel activity. This powerful combination allows for the direct correlation of electrical events at the cell membrane with changes in intracellular calcium concentration, providing critical insights into cellular signaling pathways.
Introduction
Fura-2 is a ratiometric fluorescent indicator dye used for the quantification of intracellular calcium.[1] The pentapotassium salt of Fura-2 is a membrane-impermeant form of the dye, making it ideal for introduction into cells via a patch pipette during whole-cell patch-clamp experiments.[2] This method allows for precise control over the intracellular concentration of the dye and avoids the potential complications of incomplete de-esterification associated with the AM ester form of Fura-2.[1]
Upon binding to Ca²⁺, the excitation maximum of Fura-2 shifts from approximately 380 nm to 340 nm, while the emission maximum remains around 510 nm.[3] The ratio of the fluorescence emission at these two excitation wavelengths is directly proportional to the intracellular Ca²⁺ concentration, providing a quantitative and dynamic measurement of calcium signaling.[1] This ratiometric measurement minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.
Advantages of this compound Salt in Patch-Clamp:
-
Direct and Controlled Loading: Introduction through the patch pipette ensures a known concentration of the dye inside the cell.
-
Avoids AM Ester Issues: Circumvents problems of incomplete hydrolysis and potential cellular compartmentalization associated with Fura-2 AM.
-
Simultaneous Measurements: Enables the direct correlation of ion channel currents with intracellular calcium changes.
-
Ratiometric Quantification: Provides robust and quantitative measurements of intracellular calcium.[1]
Disadvantages:
-
Dialysis of Cellular Components: The whole-cell configuration can lead to the washout of essential intracellular molecules, potentially altering cellular responses over time.
-
Buffering of Intracellular Calcium: The presence of Fura-2 can buffer intracellular calcium, which may affect the kinetics of calcium transients. The concentration of the dye should be kept as low as possible while maintaining an adequate signal-to-noise ratio.
Quantitative Data
The following table summarizes key quantitative parameters for the use of this compound salt in patch-clamp experiments.
| Parameter | Value | Reference |
| Form | Pentapotassium Salt | [2] |
| Molecular Weight | ~832 g/mol | [2] |
| Excitation Wavelengths (λex) | 340 nm (Ca²⁺-bound) / 380 nm (Ca²⁺-free) | [3] |
| Emission Wavelength (λem) | ~510 nm | [3] |
| Dissociation Constant (Kd) for Ca²⁺ | ~140-225 nM (in vitro, can vary in situ) | [3] |
| Pipette Concentration | 50 - 200 µM (can be up to 500 µM for transient loading) | [4][5][6] |
| Solubility | Soluble in aqueous solutions (e.g., intracellular patch pipette solution) | [7] |
Experimental Protocols
This section provides a detailed protocol for the simultaneous recording of ion channel activity and intracellular calcium concentration using this compound salt in the whole-cell patch-clamp configuration.
Preparation of Intracellular Pipette Solution with Fura-2
-
Prepare the Base Intracellular Solution: Prepare your standard intracellular solution for whole-cell patch-clamp recordings. A typical potassium-based internal solution may contain (in mM): 140 K-Gluconate, 10 HEPES, 10 NaCl, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.
-
Prepare a Fura-2 Stock Solution: Dissolve this compound salt in nuclease-free water to make a concentrated stock solution (e.g., 1-10 mM). Protect the stock solution from light and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Add Fura-2 to the Intracellular Solution: On the day of the experiment, thaw an aliquot of the Fura-2 stock solution and add it to the base intracellular solution to achieve the desired final concentration (typically 50-200 µM).
-
Filter the Final Solution: Filter the final Fura-2-containing intracellular solution through a 0.2 µm syringe filter to remove any precipitates that could clog the patch pipette. Keep the solution on ice and protected from light.
Whole-Cell Patch-Clamp and Calcium Imaging
-
Cell Preparation: Prepare your cells for patch-clamp recording on a glass coverslip mounted on the stage of an inverted microscope equipped for both electrophysiology and fluorescence imaging.
-
Pipette Filling: Fill a borosilicate glass patch pipette (3-6 MΩ resistance) with the Fura-2-containing intracellular solution.
-
Establish Whole-Cell Configuration: Approach a target cell and form a gigaohm seal. After establishing a stable seal, rupture the cell membrane to achieve the whole-cell configuration.
-
Dye Diffusion: Allow sufficient time (typically 5-10 minutes) for the Fura-2 to diffuse from the patch pipette into the cell and equilibrate. Monitor the fluorescence to ensure even distribution within the cytosol.
-
Simultaneous Recording:
-
Electrophysiology: Record ion channel activity in voltage-clamp or current-clamp mode as required by your experimental design.
-
Calcium Imaging: Excite the cell alternately with 340 nm and 380 nm light using a fast-switching light source. Collect the emitted fluorescence at ~510 nm using a sensitive camera (e.g., sCMOS or EMCCD).
-
-
Data Acquisition: Acquire both the electrophysiological and fluorescence data simultaneously using a synchronized data acquisition system. The fluorescence data will be a time-lapse series of image pairs (one for each excitation wavelength).
In Situ Calibration of Fura-2 Signal
To convert the 340/380 nm fluorescence ratio to absolute intracellular calcium concentrations, an in situ calibration is recommended. This can be performed at the end of each experiment using the whole-cell patch-clamp configuration to control the intracellular environment.
-
Determine Rmin: After recording the experimental data, perfuse the cell with an intracellular solution containing a high concentration of a calcium chelator (e.g., 10 mM BAPTA or EGTA) and no added calcium to determine the minimum fluorescence ratio (Rmin).
-
Determine Rmax: Subsequently, perfuse the cell with an intracellular solution containing a saturating concentration of calcium (e.g., 10 mM CaCl₂) to determine the maximum fluorescence ratio (Rmax).
-
Calculate Intracellular Calcium: Use the Grynkiewicz equation to calculate the intracellular calcium concentration ([Ca²⁺]i):
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
Kd is the dissociation constant of Fura-2 for Ca²⁺.
-
R is the measured 340/380 fluorescence ratio.
-
Rmin is the ratio in the absence of Ca²⁺.
-
Rmax is the ratio at saturating Ca²⁺ levels.
-
Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free and Ca²⁺-saturating conditions, respectively.
-
Signaling Pathways and Experimental Workflows
G-Protein Coupled Receptor (GPCR) Signaling Pathway
The combined patch-clamp and Fura-2 imaging technique is well-suited for studying GPCRs that couple to the Gq signaling pathway, leading to intracellular calcium release.
Caption: GPCR-mediated intracellular calcium release pathway.
Experimental Workflow
The following diagram illustrates the typical workflow for a simultaneous patch-clamp and Fura-2 imaging experiment.
Caption: Workflow for simultaneous patch-clamp and Fura-2 calcium imaging.
Relationship Between Ion Channel Activity and Calcium Signal
This logical diagram illustrates how the activity of voltage-gated calcium channels (VGCCs) can be directly correlated with changes in intracellular calcium measured by Fura-2.
Caption: Correlation of VGCC current with Fura-2 calcium signal.
References
- 1. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Simultaneous Electrophysiological Recording and Calcium Imaging of Suprachiasmatic Nucleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fura-2, pentapotassium salt *CAS 113694-64-7* | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Fura-2 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a pivotal role in a multitude of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis.[1] The ability to accurately measure fluctuations in intracellular Ca²⁺ concentration is crucial for understanding these processes and for the discovery of novel therapeutics targeting components of the calcium signaling pathway. Fura-2 is a ratiometric fluorescent indicator dye that has become an indispensable tool for quantifying intracellular calcium levels.[2] Its dual-excitation properties allow for precise and reproducible measurements, making it highly suitable for high-throughput screening (HTS) applications in drug discovery.[3][4]
This document provides detailed application notes and protocols for the use of Fura-2 in HTS assays designed to identify modulators of intracellular calcium signaling, with a particular focus on G-protein coupled receptors (GPCRs) and ion channels.
Fura-2 Pentapotassium Salt vs. Fura-2 AM for High-Throughput Screening
It is essential to distinguish between the different forms of Fura-2 for effective assay design.
-
This compound Salt: This is the salt form of the indicator and is inherently membrane-impermeant.[5] To be introduced into cells, it requires physical loading methods such as microinjection or scrape loading.[5][6] While useful for single-cell studies or experiments where precise control over the intracellular dye concentration is needed, these loading techniques are not amenable to the high-throughput format of screening large compound libraries.
-
Fura-2 Acetoxymethyl (AM) Ester: To overcome the loading limitations of the salt form, Fura-2 is available as an acetoxymethyl (AM) ester. Fura-2 AM is a non-polar molecule that can readily diffuse across the cell membrane.[4] Once inside the cell, ubiquitous intracellular esterases cleave off the AM ester groups, trapping the now-polar and active this compound salt within the cytoplasm.[4] This method allows for the simultaneous and relatively uniform loading of a large population of cells in a multi-well plate format, making Fura-2 AM the standard choice for HTS applications .[4][7]
Therefore, the protocols provided herein will focus on the use of Fura-2 AM for high-throughput screening.
Principle of Ratiometric Calcium Measurement with Fura-2
Fura-2 is a dual-excitation ratiometric dye. This means that its fluorescence excitation spectrum changes upon binding to Ca²⁺, while its emission wavelength remains relatively constant.
-
Ca²⁺-free Fura-2: Excitation maximum at ~380 nm.
-
Ca²⁺-bound Fura-2: Excitation maximum shifts to ~340 nm.[2]
In both states, the fluorescence emission maximum is approximately 510 nm.[2] By alternately exciting the Fura-2-loaded cells at 340 nm and 380 nm and measuring the fluorescence emission at 510 nm, a ratio of the two fluorescence intensities (F₃₄₀/F₃₈₀) can be calculated. This ratio is directly proportional to the intracellular Ca²⁺ concentration.
The key advantages of this ratiometric approach are:
-
Independence from dye concentration: Variations in dye loading between cells or wells are cancelled out.
-
Reduced artifacts: The ratio minimizes the effects of photobleaching, variable cell thickness, and leakage of the dye.[2][4]
These features contribute to the robustness and reproducibility of Fura-2 assays, which are critical for HTS.
Quantitative Data: Properties of Fura-2
The following tables summarize the key quantitative properties of Fura-2.
Table 1: Physicochemical and Spectral Properties of this compound Salt
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₂K₅N₃O₁₄ | [2] |
| Molecular Weight | 831.99 g/mol | [2] |
| Kₔ for Ca²⁺ | ~145 nM (at 22°C, pH 7.2) | [8] |
| Excitation Max (Ca²⁺-free) | 363 nm | [5] |
| Excitation Max (Ca²⁺-bound) | 335 nm | [5] |
| Emission Max | ~510 nm | [2] |
| Extinction Coefficient (ε) at 363 nm (Ca²⁺-free) | 27,000 M⁻¹cm⁻¹ | [8] |
| Extinction Coefficient (ε) at 335 nm (Ca²⁺-bound) | 35,000 M⁻¹cm⁻¹ | [8] |
| Fluorescence Quantum Yield (Φf) (Ca²⁺-free) | 0.23 | [3][6] |
| Fluorescence Quantum Yield (Φf) (Ca²⁺-bound) | 0.49 | [6] |
Table 2: Typical HTS Assay Parameters for Fura-2 AM
| Parameter | Typical Range/Value | Notes |
| Fura-2 AM Loading Concentration | 1 - 5 µM | Optimize for each cell line to achieve adequate signal with minimal cytotoxicity. |
| Cell Seeding Density (384-well plate) | 5,000 - 20,000 cells/well | Optimize for confluency and signal window. |
| Dye Loading Time | 45 - 60 minutes | Should be optimized for cell type.[4] |
| Dye Loading Temperature | 37°C | Incubation at 37°C facilitates enzymatic cleavage of the AM ester.[9] |
| Probenecid (B1678239) Concentration (optional) | 1 - 2.5 mM | Anion transport inhibitor to reduce dye leakage from cells.[5] |
| Pluronic F-127 Concentration | 0.02 - 0.04% (w/v) | A non-ionic surfactant to aid in the solubilization of Fura-2 AM. |
Signaling Pathway: GPCR-Mediated Intracellular Calcium Mobilization
A primary application of Fura-2 in HTS is the screening of compounds that modulate Gq-coupled GPCRs. The activation of these receptors leads to a transient increase in intracellular calcium, which can be readily detected by Fura-2. The diagram below illustrates this signaling cascade.
Caption: GPCR-mediated intracellular calcium signaling pathway.
Experimental Workflow for a Fura-2 HTS Assay
The following diagram outlines the typical workflow for a Fura-2-based HTS assay for screening a compound library against a specific cellular target (e.g., a GPCR).
Caption: High-throughput screening workflow using Fura-2.
Detailed Experimental Protocol: Fura-2 AM HTS Assay for a Gq-Coupled GPCR
This protocol provides a general framework for an HTS assay to identify agonists or antagonists of a Gq-coupled GPCR expressed in a recombinant cell line (e.g., HEK293 or CHO cells) using a 384-well plate format.
Materials and Reagents:
-
HEK293 or CHO cells stably expressing the target GPCR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well black-walled, clear-bottom assay plates
-
Fura-2 AM (in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Probenecid (optional)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Test compounds, reference agonist, and reference antagonist
-
Fluorescence plate reader with dual-excitation capabilities and injectors (e.g., FLIPR Tetra®, FlexStation®)
Procedure:
Day 1: Cell Plating
-
Harvest and count the cells.
-
Resuspend the cells in culture medium to the desired density (e.g., 2.5 x 10⁵ cells/mL).
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate (yielding 10,000 cells/well).
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
Day 2: Dye Loading and Screening
-
Prepare Fura-2 AM Loading Buffer:
-
For 10 mL of buffer, add the required volume of Fura-2 AM stock solution to achieve the final desired concentration (e.g., 4 µM).
-
Add 20 µL of 20% Pluronic F-127 (final concentration 0.04%).
-
If using, add probenecid to its final working concentration (e.g., 2.5 mM).
-
Vortex thoroughly to mix.
-
-
Dye Loading:
-
Remove the assay plates from the incubator.
-
Carefully remove the cell culture medium from each well.
-
Add 40 µL of the Fura-2 AM Loading Buffer to each well.
-
Incubate the plates for 60 minutes at 37°C in a 5% CO₂ incubator, protected from light.
-
-
Compound Addition and Fluorescence Measurement:
-
After the loading incubation, allow the plates to equilibrate to room temperature for 15-20 minutes.
-
Place the assay plate into the fluorescence plate reader.
-
For an agonist screen:
-
Set the instrument to measure baseline fluorescence (excitation at 340 nm and 380 nm, emission at 510 nm) for 10-20 seconds.
-
The instrument's injectors will then add the test compounds (e.g., 10 µL of a 5x concentrated solution) to the wells.
-
Continue to measure the fluorescence kinetically for 2-3 minutes to capture the calcium response.
-
-
For an antagonist screen:
-
Add the test compounds and incubate for a predetermined time (e.g., 15-30 minutes).
-
Measure the baseline fluorescence.
-
Inject a known concentration (e.g., EC₈₀) of the reference agonist.
-
Continue to measure the fluorescence kinetically.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) for each time point.
-
Quantify the response for each well. Common metrics include:
-
Peak Amplitude: The maximum ratio value minus the baseline ratio.
-
Area Under the Curve (AUC): The integral of the ratio over time after compound addition.
-
-
Normalize the data to controls (e.g., % of maximal response to a reference agonist).
-
For antagonist screens, calculate the percent inhibition of the agonist response.
-
Perform hit selection based on predefined activity criteria (e.g., >3 standard deviations from the mean of the negative controls).
-
Calculate the Z'-factor for the assay plate to assess its quality and robustness. A Z'-factor > 0.5 is generally considered excellent for HTS.
Conclusion
Fura-2 AM remains a powerful and reliable tool for high-throughput screening of compounds that modulate intracellular calcium signaling. Its ratiometric properties ensure high-quality, reproducible data, which is essential for making confident decisions in hit identification and lead optimization. By carefully optimizing cell handling, dye loading conditions, and instrumentation parameters, researchers can develop robust Fura-2-based assays to accelerate the drug discovery process.
References
- 1. agilent.com [agilent.com]
- 2. Fura-2 - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. biotium.com [biotium.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. moleculardevices.com [moleculardevices.com]
- 9. ionbiosciences.com [ionbiosciences.com]
Troubleshooting & Optimization
Troubleshooting Fura-2 pentapotassium salt loading issues
Welcome to the technical support center for Fura-2 (B149405) pentapotassium salt. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common issues encountered during intracellular calcium measurements.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and troubleshooting advice for common problems associated with the use of Fura-2 pentapotassium salt.
Q1: What is the difference between this compound salt and Fura-2 AM?
This compound salt is the cell-impermeant, water-soluble form of the Fura-2 calcium indicator.[1][2] Unlike its acetoxymethyl (AM) ester counterpart, Fura-2 AM, it cannot passively diffuse across the cell membrane.[2] Therefore, it must be loaded into cells using invasive techniques such as microinjection, electroporation, or through a patch pipette.[2][3] The primary advantage of using the salt form is that it bypasses the need for enzymatic cleavage by intracellular esterases, which can sometimes be incomplete with the AM ester, leading to artifacts.[4]
Q2: My fluorescence signal is very low after loading with this compound salt. What could be the cause and how can I fix it?
A low fluorescence signal can be due to several factors:
-
Inadequate Loading Concentration: The concentration of Fura-2 in the loading solution may be too low. It is crucial to optimize the concentration for your specific cell type and loading method.
-
Cell Viability Issues: The loading procedure itself (e.g., microinjection, electroporation) can compromise cell health, leading to poor dye retention and a weak signal. Always assess cell viability after loading.
-
Photobleaching: Excessive exposure to the excitation light can cause the dye to photobleach, resulting in a diminished signal.[5] To mitigate this, use the lowest possible excitation intensity and exposure time that still provides a good signal-to-noise ratio.[5]
-
Incorrect Filter Sets: Ensure that you are using the correct filter sets for Fura-2, with excitation wavelengths around 340 nm and 380 nm, and an emission wavelength of approximately 510 nm.[6]
Q3: I am observing rapid loss of Fura-2 signal from my cells after loading. What causes this and how can it be prevented?
Rapid signal loss is often due to dye leakage from the cells. Since this compound salt is introduced directly into the cytoplasm, any breach in the cell membrane can lead to its efflux.
-
Membrane Integrity: The loading method can cause transient or permanent damage to the cell membrane. Optimizing the parameters of your loading technique (e.g., injection pressure, electroporation voltage) is critical to minimize membrane damage.
-
Anion Transporters: In some cell types, organic anion transporters can actively extrude Fura-2 from the cytoplasm.[2][7] This can be particularly problematic at physiological temperatures.[2][7] The use of anion transport inhibitors, such as probenecid, can help to reduce dye leakage.[2][7]
-
Temperature: Performing experiments at room temperature instead of 37°C can reduce the activity of these transporters and slow down the rate of dye leakage.[7]
Q4: The distribution of Fura-2 in my cells appears punctate or compartmentalized, not diffuse throughout the cytoplasm. Why is this happening and how can I resolve it?
Compartmentalization, or the sequestration of the dye within intracellular organelles, can be a significant issue.[8][9] While this is more commonly reported with Fura-2 AM due to the properties of its lipophilic metabolite, it can also occur with the salt form if the loading process introduces the dye into organelles.[8]
-
Loading Technique: The method of loading can influence the initial distribution of the dye. For instance, with microinjection, the precise location of the injection tip within the cell is crucial.
-
Cell Health: Unhealthy or stressed cells may be more prone to dye compartmentalization. Ensure that your cells are healthy before and during the experiment.
-
Temperature: Loading at lower temperatures has been shown to reduce the sequestration of Fura-2 into organelles.[4]
Q5: My 340/380 ratio is not changing as expected upon cell stimulation. What are the possible reasons?
An unresponsive 340/380 ratio can indicate several problems:
-
Ineffective Stimulation: The agonist or stimulus you are using may not be effectively activating the calcium signaling pathway in your cells. Confirm the efficacy of your stimulus through other means if possible.
-
Calcium Buffering: If the intracellular concentration of Fura-2 is too high, it can act as a significant calcium buffer, dampening the physiological calcium transients you are trying to measure. Use the lowest concentration of Fura-2 that provides an adequate signal.
-
Saturation of the Dye: In cases of very high calcium concentrations, the dye may become saturated, and the 340/380 ratio will no longer be responsive to further increases in calcium.
-
Instrument Settings: Incorrect settings on your imaging system, such as background subtraction or gain, can affect the accuracy of the ratio measurement.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the use of this compound salt.
| Parameter | Recommended Value/Range | Notes |
| Reconstitution | ||
| Solvent | High-quality, anhydrous DMSO or water | For long-term storage, DMSO is often preferred. |
| Stock Solution Concentration | 1-10 mM | Aliquot and store at -20°C or -80°C, protected from light and moisture.[10] Avoid repeated freeze-thaw cycles. |
| Loading Concentrations | ||
| Microinjection | 3-30 mM in the injection pipette | Typically, an injection volume of about 1% of the cell volume is sufficient.[11] |
| Patch Clamp | 50-100 µM in the patch pipette solution | The dye will diffuse from the pipette into the cell upon achieving the whole-cell configuration.[11] |
| Electroporation | Empirically determined | The optimal concentration depends on the cell type and electroporation parameters. |
| Spectral Properties | ||
| Excitation (Ca²⁺-bound) | ~340 nm | [6] |
| Excitation (Ca²⁺-free) | ~380 nm | [6] |
| Emission | ~510 nm | [6] |
| Kd for Ca²⁺ | ~145 nM (in vitro) | The in situ Kd can be influenced by factors such as pH, temperature, and viscosity.[2] |
| Expected 340/380 Ratios | ||
| Resting Cells (low Ca²⁺) | Varies by cell type and setup | Generally, a lower ratio is expected. |
| Stimulated Cells (high Ca²⁺) | Varies by cell type and setup | A significant increase in the ratio is expected upon stimulation. |
Experimental Protocols
Reconstitution of this compound Salt
-
Bring the vial of this compound salt to room temperature before opening to prevent condensation.
-
Add the appropriate volume of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or sterile water to achieve the desired stock concentration (e.g., 1-10 mM).
-
Vortex briefly to ensure the salt is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.[10]
Loading this compound Salt via Microinjection
-
Prepare the microinjection solution by diluting the this compound salt stock solution in an appropriate intracellular buffer to a final concentration of 3-30 mM.[11]
-
Back-fill a microinjection needle with the Fura-2 solution.
-
Mount the needle on a micromanipulator and position it over the target cell.
-
Gently penetrate the cell membrane with the needle tip.
-
Apply a brief, controlled pressure pulse to inject a small volume of the Fura-2 solution into the cytoplasm (approximately 1% of the cell volume).[11]
-
Withdraw the needle carefully.
-
Allow the cell to recover for a period before starting the calcium imaging experiment.
Loading this compound Salt via Patch Clamp Pipette
-
Prepare the intracellular patch pipette solution containing 50-100 µM this compound salt.[11]
-
Filter the solution to remove any particulates that could clog the pipette tip.
-
Fill a patch pipette with the Fura-2-containing solution.
-
Approach the target cell and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell patch-clamp configuration.
-
Allow sufficient time for the Fura-2 to diffuse from the pipette into the cell and equilibrate throughout the cytoplasm before beginning fluorescence measurements.
Signaling Pathway and Experimental Workflow Diagrams
Caption: G-protein coupled receptor (GPCR) signaling pathway leading to intracellular calcium release.
Caption: Store-Operated Calcium Entry (SOCE) signaling pathway.
Caption: General experimental workflow for intracellular calcium measurement using this compound salt.
References
- 1. Fura-2, pentapotassium salt *CAS 113694-64-7* | AAT Bioquest [aatbio.com]
- 2. biotium.com [biotium.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Assessment of Fura-2 for measurements of cytosolic free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photobleaching of fura-2 and its effect on determination of calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fura-2 - Wikipedia [en.wikipedia.org]
- 7. Leakage of the fluorescent Ca2+ indicator fura-2 in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular compartmentalization of fura-2 dye demonstrated by laser-excitation fluorescence microscopy: a problem in measuring cytosolic free calcium concentration using fura-2 fluorescence in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular diffusion, binding, and compartmentalization of the fluorescent calcium indicators indo-1 and fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
How to prevent Fura-2 leakage from cells
Welcome to the technical support center for Fura-2 (B149405) calcium imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter with Fura-2, particularly concerning dye leakage from cells.
Q1: My baseline Fura-2 ratio is high and unstable before I even add my stimulus. What could be the cause?
A high and unstable baseline often indicates that Fura-2 is leaking out of the cells and binding to the high calcium concentration in the extracellular medium.[1] This is a common issue, as many cell types actively extrude calcium indicators at 37°C via ABC transporters.[1] The extruded Fura-2 in the surrounding medium will be saturated with calcium, leading to a high initial 340/380 ratio.[1]
Troubleshooting Steps:
-
Lower the Temperature: Reducing the experimental temperature to room temperature (around 20°C) can significantly decrease the activity of transporters responsible for dye extrusion.[1][2]
-
Use Anion Transport Inhibitors: Incorporate an organic anion transport inhibitor, such as probenecid (B1678239), into your loading and imaging buffers.[3][4][5][6] This will block the transporters that pump Fura-2 out of the cell.
-
Perfusion: If your imaging system allows for it, continuously perfuse your cells.[1] This will wash away any leaked Fura-2, ensuring that your signal originates solely from intracellular dye.[1]
Q2: I'm observing a gradual decrease in my Fura-2 signal over time, even in resting cells. Is this normal?
A gradual decrease in fluorescence intensity is a classic sign of Fura-2 leakage from the cells.[3][7] The rate of leakage can vary depending on the cell type.[2][3] While ratiometric measurements can compensate for some signal loss, significant leakage can still compromise data quality.[8][9]
To minimize this effect:
-
Optimize Loading Conditions: Use the lowest possible Fura-2 AM concentration and the shortest incubation time that still provides an adequate signal-to-noise ratio.[6][8] Overloading the cells can lead to increased leakage.
-
Employ Anion Transport Inhibitors: As mentioned previously, using probenecid or other inhibitors is a primary strategy to prevent the active transport of Fura-2 out of the cell.[3][4][5][6]
-
Lower Temperature: Performing experiments at a reduced temperature can slow down the rate of dye leakage.[2]
Q3: The Fura-2 fluorescence in my cells appears punctate or compartmentalized instead of diffuse throughout the cytoplasm. Why is this happening and how can I fix it?
This phenomenon is known as compartmentalization, where Fura-2 accumulates in intracellular organelles such as mitochondria, lysosomes, or the endoplasmic reticulum.[2][10][11][12] This can lead to inaccurate measurements of cytosolic calcium, as the dye is not exclusively reporting on the calcium concentration in the cytoplasm.[2]
Solutions to prevent compartmentalization:
-
Lower Loading Temperature: Loading cells with Fura-2 AM at a lower temperature (e.g., 15°C or room temperature) can prevent its accumulation in organelles.[2][13][14] The subsequent de-esterification step can then be performed at a higher temperature (e.g., 37°C).[15]
-
Optimize Loading Time and Concentration: Minimize both the Fura-2 AM concentration and the incubation time to reduce the chances of the dye being taken up by organelles.[6][12]
-
Use Salt Loading Techniques: For cells that are difficult to load or prone to compartmentalization, consider alternative loading methods such as microinjection or patch pipette infusion of the membrane-impermeant salt form of Fura-2.[7]
Q4: Are there alternatives to probenecid for preventing Fura-2 leakage?
Yes, other organic anion transport inhibitors can be used. One common alternative is sulfinpyrazone.[16][17] It is important to note that like probenecid, these inhibitors can have off-target effects, so their impact on your specific experimental model should be validated.[16][18]
Q5: Can heavy metals in my solutions interfere with my Fura-2 measurements?
Yes, heavy metals such as manganese (Mn2+), zinc (Zn2+), and iron (Fe2+) can bind to Fura-2 and quench its fluorescence, leading to an underestimation of calcium levels.[14]
To address this issue:
-
Use High-Purity Reagents: Ensure that all your buffers and solutions are prepared with high-purity water and reagents to minimize heavy metal contamination.
-
Use a Heavy Metal Chelator: In some cases, adding a heavy metal chelator like N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) can be used to sequester contaminating heavy metals.[14] However, be cautious as this can also affect cellular processes.
Quantitative Data Summary
The following tables summarize key parameters for optimizing Fura-2 loading and preventing leakage.
Table 1: Recommended Concentrations of Reagents to Minimize Fura-2 Leakage
| Reagent | Typical Concentration Range | Purpose | Reference(s) |
| Fura-2 AM | 1 - 5 µM | Calcium Indicator | [6][19] |
| Probenecid | 1 - 2.5 mM | Anion Transport Inhibitor | [4][5][6] |
| Pluronic F-127 | 0.02 - 0.1% | Dispersing Agent | [5][6][18][19] |
Table 2: Effect of Temperature on Fura-2 Loading and Retention
| Experimental Step | Recommended Temperature | Rationale | Reference(s) |
| Fura-2 AM Loading | 15°C - Room Temperature | Minimizes compartmentalization | [2][13][14] |
| De-esterification | 37°C | Optimal for esterase activity | [15] |
| Imaging | Room Temperature - 37°C | Lower temperatures reduce leakage | [1][2] |
Experimental Protocols
Protocol 1: Standard Fura-2 AM Loading Protocol to Minimize Leakage and Compartmentalization
This protocol is a general guideline and should be optimized for your specific cell type.
Materials:
-
Fura-2 AM (1 mM stock in DMSO)
-
Pluronic F-127 (10-20% stock in DMSO)
-
Probenecid (250 mM stock in 1M NaOH, pH adjusted)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
Procedure:
-
Cell Preparation: Plate cells on coverslips or in a microplate to achieve 80-90% confluency on the day of the experiment.[12]
-
Prepare Loading Buffer:
-
For a final Fura-2 AM concentration of 2 µM, add 2 µL of the 1 mM Fura-2 AM stock to 1 mL of HBSS.
-
To aid in dye solubilization, pre-mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before adding to the buffer, for a final Pluronic F-127 concentration of around 0.02%.[6]
-
Add probenecid to the loading buffer to a final concentration of 1-2.5 mM to inhibit dye leakage.[6]
-
-
Dye Loading:
-
De-esterification:
-
Imaging:
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Fura-2 measurement of cytosolic free Ca2+ in monolayers and suspensions of various types of animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leakage of the fluorescent Ca2+ indicator fura-2 in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fura-2 secretion and sequestration in macrophages. A blocker of organic anion transport reveals that these processes occur via a membrane transport system for organic anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hellobio.com [hellobio.com]
- 6. abpbio.com [abpbio.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 9. Fura-2 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Intracellular compartmentalization of fura-2 dye demonstrated by laser-excitation fluorescence microscopy: a problem in measuring cytosolic free calcium concentration using fura-2 fluorescence in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of Fura-2 for measurements of cytosolic free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Are there any substitutes for probenecid in calcium assays? | AAT Bioquest [aatbio.com]
- 17. droracle.ai [droracle.ai]
- 18. ionbiosciences.com [ionbiosciences.com]
- 19. researchgate.net [researchgate.net]
- 20. ionoptix.com [ionoptix.com]
Fura-2 Pentapotassium Salt Technical Support Center
Welcome to the Technical Support Center for Fura-2 (B149405) pentapotassium salt. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing experimental protocols and troubleshooting common issues encountered when using this ratiometric calcium indicator.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between Fura-2 pentapotassium salt and Fura-2 AM?
This compound salt is the salt form of the Fura-2 indicator and is membrane-impermeant. This means it cannot passively cross the cell membrane and must be introduced into cells using invasive techniques such as microinjection, electroporation, or scrape loading.[1] In contrast, Fura-2 AM is the acetoxymethyl ester form of the dye, which is membrane-permeable and can be passively loaded into cells. Once inside the cell, intracellular esterases cleave the AM group, trapping the active Fura-2 indicator in the cytoplasm.[2]
Q2: Which loading method is most suitable for my experiment?
The choice of loading method for this compound salt depends on the cell type, experimental goals, and available equipment.
-
Microinjection: Ideal for single-cell studies requiring precise control over the intracellular dye concentration. It is a technically demanding method.
-
Electroporation: Suitable for loading a large population of cells in suspension. Optimization of electrical parameters is crucial to ensure high loading efficiency and cell viability.
-
Scrape Loading: A simpler method for adherent cells, where a section of the cell monolayer is scraped to allow dye entry into the cells at the edge of the scrape. The dye then spreads to adjacent cells through gap junctions.
Q3: How do I determine the optimal concentration of this compound salt for my experiments?
The optimal intracellular concentration of Fura-2 is a balance between achieving a sufficient signal-to-noise ratio and minimizing the potential for calcium buffering by the dye, which can alter cellular calcium dynamics.[3][4] It is recommended to perform a concentration titration to determine the lowest effective concentration for your specific cell type and experimental setup.
Q4: What are the key spectral properties of Fura-2?
Fura-2 is a ratiometric indicator. When excited at approximately 340 nm, its fluorescence emission at ~510 nm increases upon binding to Ca²⁺. Conversely, when excited at approximately 380 nm, its fluorescence emission at ~510 nm decreases as Ca²⁺ concentration rises. The ratio of the fluorescence intensities at these two excitation wavelengths (340/380) is used to calculate the intracellular calcium concentration, which minimizes effects of uneven dye loading, photobleaching, and cell thickness.[2][3][5]
Troubleshooting Guides
Low Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Inefficient Loading | - Microinjection: Ensure the micropipette is not clogged and the injection pressure and duration are optimized. Verify the concentration of the Fura-2 solution in the pipette. - Electroporation: Optimize electroporation parameters (voltage, capacitance, pulse duration). Ensure the electroporation buffer is appropriate and has low conductivity.[6] - Scrape Loading: Ensure the scrape is not too wide or too narrow. Allow sufficient time for dye transfer through gap junctions. |
| Dye Leakage | Fura-2 can be actively transported out of the cell.[1] - Consider using an organic anion transport inhibitor, such as probenecid, in the extracellular medium to reduce dye leakage.[1] - Perform experiments at a lower temperature (e.g., room temperature) to slow down active transport. |
| Photobleaching | Excessive exposure to excitation light can lead to photobleaching of the dye.[7] - Minimize the intensity and duration of the excitation light. - Use a neutral density filter to reduce illumination intensity. - Increase the camera gain or use a more sensitive detector. |
High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Autofluorescence | Cells and culture medium can exhibit intrinsic fluorescence. - Measure the autofluorescence of unloaded cells under the same experimental conditions and subtract it from the Fura-2 signal. - Use phenol (B47542) red-free culture medium during imaging, as phenol red is fluorescent.[8] |
| Extracellular Dye | Residual this compound salt in the extracellular medium will contribute to background fluorescence. - Thoroughly wash the cells with indicator-free medium after loading. |
Inaccurate Calcium Measurements
| Possible Cause | Troubleshooting Steps |
| Incorrect Calibration | Accurate determination of intracellular calcium concentration requires proper calibration.[2][9] - Perform an in situ calibration for each cell type and experimental condition to determine the calibration parameters (Rmin, Rmax, and Kd). |
| pH Sensitivity | The affinity of Fura-2 for calcium is pH-dependent. Changes in intracellular pH can affect the accuracy of calcium measurements. - Monitor and control intracellular pH if significant changes are expected during the experiment. |
| Calcium Buffering | High intracellular concentrations of Fura-2 can buffer intracellular calcium, dampening physiological calcium transients.[4] - Use the lowest possible concentration of Fura-2 that provides an adequate signal. |
Experimental Protocols
Fura-2 Signaling Pathway and Measurement Workflow
The following diagram illustrates the general principle of Fura-2 function and the experimental workflow for measuring intracellular calcium.
Protocol 1: Microinjection of this compound Salt
This protocol is a general guideline and should be optimized for your specific cell type and microinjection setup.
Materials:
-
This compound salt
-
Injection buffer (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2)
-
Micropipettes (e.g., borosilicate glass capillaries)
-
Microinjection system (e.g., Eppendorf FemtoJet)
-
Inverted microscope
Procedure:
-
Prepare Fura-2 Solution: Dissolve this compound salt in the injection buffer to a final concentration of 3-30 mM.[4] Centrifuge the solution to pellet any undissolved particles.
-
Backfill Micropipette: Carefully backfill a micropipette with the Fura-2 solution.
-
Mount Micropipette: Mount the micropipette onto the microinjection system.
-
Calibrate Injection Volume: Before injecting into cells, calibrate the injection volume by injecting into a drop of oil. A typical injection volume is about 1% of the cell volume.[4]
-
Microinjection: Under visual guidance using an inverted microscope, bring the micropipette into contact with the cell membrane and apply a brief pulse of pressure to inject the Fura-2 solution.
-
Incubation: Allow the injected cells to recover for at least 30 minutes before imaging.
Protocol 2: In Situ Calibration of Fura-2
This protocol allows for the determination of the calibration constants (Rmin, Rmax, and Kd) within the intracellular environment.[9]
Materials:
-
Cells loaded with this compound salt
-
Calcium-free buffer (e.g., HBSS with 10 mM EGTA)
-
High calcium buffer (e.g., HBSS with 10 mM CaCl₂)
-
Calcium ionophore (e.g., 5-10 µM ionomycin)
-
Fluorescence imaging system
Procedure:
-
Determine Rmin: a. Perfuse the Fura-2 loaded cells with the calcium-free buffer containing the calcium ionophore (e.g., ionomycin). b. This will chelate all intracellular calcium, and the resulting 340/380 ratio will be Rmin.
-
Determine Rmax: a. Perfuse the same cells with the high calcium buffer containing the calcium ionophore. b. This will saturate the intracellular Fura-2 with calcium, and the resulting 340/380 ratio will be Rmax.
-
Determine Kd (Dissociation Constant): a. Perfuse the cells with a series of calibration buffers containing known free calcium concentrations in the presence of the ionophore. b. Plot the 340/380 ratio against the known calcium concentrations to determine the Kd of Fura-2 in your cells.
-
Calculate Intracellular Calcium: Use the determined Rmin, Rmax, and Kd values in the Grynkiewicz equation to calculate the intracellular calcium concentration from the experimental 340/380 ratios.[8]
Grynkiewicz Equation:
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
[Ca²⁺] is the intracellular free calcium concentration.
-
Kd is the dissociation constant of Fura-2 for Ca²⁺.
-
R is the experimental 340/380 fluorescence ratio.
-
Rmin is the 340/380 ratio in the absence of Ca²⁺.
-
Rmax is the 340/380 ratio at saturating Ca²⁺ concentrations.
-
Sf2 / Sb2 is the ratio of fluorescence intensities at 380 nm excitation in calcium-free and calcium-bound conditions, respectively.
Data Presentation
| Parameter | Microinjection | Electroporation | Scrape Loading |
| Principle | Direct injection into a single cell | Creation of transient pores in the cell membrane using an electric field | Mechanical disruption of the cell membrane to allow dye entry |
| Typical Loading Concentration | 3 - 30 mM in the micropipette[4] | Highly cell-type dependent, requires optimization (e.g., 10-100 µM in electroporation buffer) | 1 - 5 mM in the extracellular medium |
| Advantages | Precise control of intracellular concentration, suitable for single-cell analysis | High-throughput loading of a large cell population | Simple, does not require specialized equipment |
| Disadvantages | Technically challenging, low throughput, invasive | Can cause significant cell death if not optimized, requires specialized equipment | Inefficient loading, only cells at the scrape edge are loaded initially, not suitable for suspension cells |
| Recommended for | Single-cell studies, electrophysiology | Large populations of suspension cells | Adherent cells with good gap junctional communication |
Logical Relationships and Workflows
Troubleshooting Workflow for Low Signal
References
- 1. biotium.com [biotium.com]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 6. Blog - Improving Cell Viability During Transfection [btxonline.com]
- 7. Photobleaching of fura-2 and its effect on determination of calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ionoptix.com [ionoptix.com]
Reducing photobleaching of Fura-2 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Fura-2 (B149405) photobleaching in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fura-2 and why is it used for calcium imaging?
Fura-2 is a ratiometric fluorescent dye used for measuring intracellular calcium concentration.[1] Its key advantage is that upon binding to calcium, its peak excitation wavelength shifts from approximately 380 nm (calcium-free) to 340 nm (calcium-bound), while its emission wavelength remains constant at around 510 nm.[1][2][3] This ratiometric property allows for accurate determination of calcium concentrations, as the ratio of fluorescence intensities at the two excitation wavelengths is independent of dye concentration, cell thickness, and to some extent, photobleaching.[4][5][6]
Q2: What is photobleaching and why is it a problem in Fura-2 experiments?
Photobleaching is the light-induced degradation of a fluorophore, in this case, Fura-2, rendering it unable to fluoresce.[7] This is a significant issue in live-cell imaging because the high-intensity excitation light required can diminish the fluorescence signal over time, leading to inaccurate measurements.[7] Furthermore, photobleaching of Fura-2 can produce fluorescent intermediates that are not sensitive to calcium in the same range as Fura-2, which can interfere with accurate calcium concentration calculations.[8][9]
Q3: How does the ratiometric nature of Fura-2 help with photobleaching?
The ratiometric measurement (ratio of emission at 340 nm excitation to 380 nm excitation) inherently corrects for some of the effects of photobleaching.[4][5] Since photobleaching affects the overall dye concentration, it will, in principle, reduce the fluorescence intensity at both excitation wavelengths proportionally. The ratio of the two intensities should therefore remain relatively constant. However, significant photobleaching can still introduce errors.[8][9]
Q4: Are there alternatives to Fura-2 that are less prone to photobleaching?
Yes, several alternatives to Fura-2 are available. Some newer ratiometric indicators like Fura-8™ and Fura-10™ are designed to be brighter and more photostable.[10] Single-wavelength dyes like Fluo-4 are also popular, though they do not offer the advantages of ratiometric measurement for correcting artifacts like uneven dye loading.[6][11] Genetically encoded calcium indicators (GECIs) are another option, particularly for long-term imaging, as they are continuously expressed by the cells.[2]
Troubleshooting Guide: Reducing Fura-2 Photobleaching
This guide provides actionable steps to minimize Fura-2 photobleaching during your experiments.
Issue 1: Rapid loss of fluorescence signal during imaging.
This is a classic sign of photobleaching. Here are the steps to mitigate it:
Solution:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a good signal-to-noise ratio.[7][8] This can be achieved by using neutral density filters.[12]
-
Minimize Exposure Time: Limit the duration of UV light exposure to the shortest possible time needed to acquire a clear image.[12] Avoid prolonged viewing of the sample through the eyepieces while not actively collecting data.[7]
-
Optimize Imaging Frequency: Only capture images as frequently as is necessary to resolve the biological process you are studying.[7]
-
Use Antifade Reagents: Incorporate an antifade reagent in your imaging medium. These reagents work by scavenging reactive oxygen species that contribute to photobleaching.[13][14] For live-cell imaging, ensure the antifade reagent is compatible with living cells, such as Trolox.[7][13]
Issue 2: Inaccurate or inconsistent calcium readings.
While Fura-2's ratiometric nature helps, significant photobleaching can still lead to errors.
Solution:
-
Implement Photobleaching Correction Algorithms: Some imaging software includes algorithms to correct for photobleaching by analyzing the decay of the fluorescence signal over time.
-
Perform Control Experiments: Image Fura-2 in a non-cellular solution under the same conditions to quantify the rate of photobleaching and use this to correct your cellular data.
-
Ensure Complete De-esterification: Incomplete de-esterification of the Fura-2 AM ester can lead to a high background signal and affect the accuracy of your measurements. Allow sufficient time for this process to complete after loading.[15]
Experimental Protocols & Data
Optimizing Fura-2 Loading and Imaging
A general protocol for Fura-2 AM loading is provided below. Note that optimal concentrations and incubation times should be determined empirically for each cell type.[16]
| Parameter | Recommended Range | Key Considerations |
| Fura-2 AM Concentration | 1-5 µM | Higher concentrations can lead to calcium buffering and cytotoxicity.[4] |
| Loading Time | 20-60 minutes | Longer times can lead to dye compartmentalization.[15] |
| Loading Temperature | Room Temperature or 37°C | Higher temperatures can increase dye extrusion.[17] |
| De-esterification Time | 20-30 minutes | Essential for trapping the dye inside the cell and for calcium sensitivity.[15] |
| Excitation Wavelengths | 340 nm and 380 nm | The core of the ratiometric measurement.[1] |
| Emission Wavelength | ~510 nm | Collect the emission at this wavelength for both excitations.[1][3] |
Antifade Reagent Comparison
| Antifade Reagent Type | Mechanism of Action | Suitability for Live Cells |
| Trolox | Vitamin E analog, acts as an antioxidant.[13] | Yes, cell-permeable.[13] |
| n-propyl gallate (NPG) | Free radical scavenger.[14][18] | Generally used for fixed cells. |
| p-phenylenediamine (PPD) | Effective antifade agent but can be toxic and autofluorescent.[14] | Not recommended for live cells. |
| OxyFluor™ | Enzyme-based system that removes oxygen.[7] | Yes, designed for live-cell imaging.[7] |
Visualizations
Experimental Workflow for Fura-2 Imaging
The following diagram illustrates a typical workflow for a Fura-2 calcium imaging experiment, highlighting key steps where photobleaching can be addressed.
Caption: A generalized workflow for Fura-2 calcium imaging experiments.
Simplified Calcium Signaling Pathway
This diagram shows a simplified Gq-coupled GPCR signaling pathway that leads to an increase in intracellular calcium, a common pathway studied using Fura-2.
Caption: A simplified Gq-coupled GPCR calcium signaling pathway.
References
- 1. Fura-2 - Wikipedia [en.wikipedia.org]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Photobleaching of fura-2 and its effect on determination of calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ratiometric Calcium Indicators | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. ionoptix.com [ionoptix.com]
- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
Fura-2 calibration protocol for accurate calcium measurement
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Fura-2 (B149405) for accurate intracellular calcium concentration measurements. Find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fura-2 and why is it used for calcium measurement?
A1: Fura-2 is a ratiometric fluorescent dye that binds to free intracellular calcium ([Ca²⁺]i).[1][2] Its key advantage lies in its ratiometric properties; the dye is excited at two different wavelengths (typically 340 nm and 380 nm), and the ratio of the fluorescence emission at 510 nm is directly proportional to the intracellular calcium concentration.[1][3] This ratiometric measurement minimizes issues like uneven dye loading, photobleaching, and variations in cell thickness, leading to more accurate and reproducible results.[4][5]
Q2: What is the difference between Fura-2 and Fura-2 AM?
A2: Fura-2 itself is a charged molecule and cannot passively cross cell membranes.[2] Fura-2 AM is a cell-permeant ester form of the dye that can readily diffuse across the cell membrane.[6] Once inside the cell, cellular esterases cleave the acetoxymethyl (AM) ester groups, trapping the active Fura-2 dye within the cell where it can then bind to calcium.[7][8]
Q3: How do I load cells with Fura-2 AM?
A3: Cells are typically loaded by incubating them in a buffer containing Fura-2 AM. The optimal loading conditions (dye concentration, incubation time, and temperature) vary depending on the cell type and should be empirically determined.[9] A general starting point is to incubate cells with 1-5 µM Fura-2 AM for 15-60 minutes at room temperature or 37°C.[5][9][10] After loading, cells should be washed to remove extracellular dye and allowed a de-esterification period of at least 30 minutes.[8][11]
Q4: What is the Grynkiewicz equation and why is it important?
A4: The Grynkiewicz equation is a fundamental formula used to convert the measured fluorescence ratio (R) from a Fura-2 experiment into an absolute intracellular calcium concentration.[11][12] The equation is:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380)
Where:
-
Kd is the dissociation constant of Fura-2 for Ca²⁺.
-
R is the experimental fluorescence ratio (F340/F380).
-
Rmin is the ratio in the absence of calcium (zero Ca²⁺).
-
Rmax is the ratio at saturating Ca²⁺ concentrations.
-
Fmax380 / Fmin380 is the ratio of fluorescence intensities at 380 nm excitation under Ca²⁺-free (Fmin380) and Ca²⁺-saturating (Fmax380) conditions.[11]
Q5: What factors can affect the accuracy of Fura-2 measurements?
A5: Several factors can influence the accuracy of your measurements, including:
-
Incomplete de-esterification of Fura-2 AM: This can lead to calcium-insensitive fluorescence.[13]
-
Dye leakage: Cells can actively transport Fura-2 out, leading to a decreasing signal over time.[14] This can sometimes be inhibited by agents like probenecid.[12][14]
-
Photobleaching: Exposure to excitation light can damage the fluorophore, reducing signal intensity.[15] It is crucial to minimize light exposure.
-
Environmental factors: The dissociation constant (Kd) of Fura-2 is sensitive to pH, temperature, and ionic strength.[16][17][18][19]
-
Autofluorescence: Cellular components can have intrinsic fluorescence that contributes to the background signal.[20]
Data Presentation
Fura-2 Spectral Properties & Dissociation Constant
| Parameter | Value | Reference |
| Excitation Wavelength (Ca²⁺-bound) | ~340 nm | [1] |
| Excitation Wavelength (Ca²⁺-free) | ~380 nm | [1] |
| Emission Wavelength | ~510 nm | [1] |
| Dissociation Constant (Kd) for Ca²⁺ | ~145 nM (in vitro, typical) | [21] |
| Kd in the presence of 1 mM Mg²⁺ | ~525 nM (for Bis-fura-2) | [22] |
Note: The in situ Kd can vary depending on the cellular environment and should be determined experimentally.
Typical Reagents for Fura-2 Experiments
| Reagent | Purpose | Typical Concentration |
| Fura-2 AM | Cell-permeant calcium indicator | 1-5 µM |
| DMSO | Solvent for Fura-2 AM stock solution | N/A |
| Pluronic F-127 | Dispersing agent to aid Fura-2 AM solubilization | 0.02-0.04% |
| Hanks' Balanced Salt Solution (HBSS) | Physiological buffer for cell loading and imaging | 1X |
| HEPES | Buffering agent to maintain pH | 10-25 mM |
| Ionomycin (B1663694) / A23187 | Calcium ionophore for Rmax determination | 1-10 µM |
| EGTA | Calcium chelator for Rmin determination | 5-10 mM |
| Triton X-100 / Digitonin | Detergents for cell lysis in calibration | Varies |
Experimental Protocols
Protocol 1: Fura-2 AM Loading of Adherent Cells
-
Cell Preparation: Plate cells on coverslips or in a multi-well plate to achieve 80-90% confluency on the day of the experiment.[23]
-
Prepare Loading Buffer:
-
Prepare a 1 mM Fura-2 AM stock solution in high-quality, anhydrous DMSO.[8] Aliquot and store at -20°C, protected from light and moisture.
-
On the day of the experiment, dilute the Fura-2 AM stock solution in a physiological buffer (e.g., HBSS with HEPES) to a final concentration of 1-5 µM.[5][10]
-
To aid in dye solubilization, Pluronic F-127 can be added to the loading buffer.[6]
-
-
Cell Loading:
-
Washing and De-esterification:
-
Imaging: Proceed with fluorescence imaging, alternating excitation between 340 nm and 380 nm and collecting emission at 510 nm.
Protocol 2: In Situ Calibration for [Ca²⁺]i Determination
This protocol is performed after loading the cells with Fura-2 AM.
-
Baseline Measurement: Record the baseline fluorescence ratio (R) from the loaded cells in a standard physiological buffer.
-
Rmax Determination:
-
To determine the maximum fluorescence ratio (Rmax), add a calcium ionophore like ionomycin (e.g., 5-10 µM) to the cells in a buffer containing a high concentration of calcium (e.g., 1-10 mM CaCl₂).[11] This will equilibrate the intracellular and extracellular calcium concentrations, saturating the Fura-2.
-
Record the stable, maximum fluorescence ratio.
-
-
Rmin Determination:
-
To determine the minimum fluorescence ratio (Rmin), chelate all available calcium. After obtaining Rmax, thoroughly wash the cells and then add a buffer containing zero calcium and a high concentration of a calcium chelator like EGTA (e.g., 5-10 mM), along with the ionophore.[11]
-
Record the stable, minimum fluorescence ratio.
-
-
Fmax380 / Fmin380 Determination:
-
During the Rmin and Rmax steps, record the fluorescence intensity at 380 nm excitation to determine Fmin380 (from the EGTA step) and Fmax380 (from the high calcium step).
-
-
Calculation: Use the determined values of R, Rmin, Rmax, and Fmax380/Fmin380 in the Grynkiewicz equation to calculate the intracellular calcium concentration.
Mandatory Visualizations
Fura-2 AM Loading and Activation Pathway
Caption: Workflow of Fura-2 AM loading and activation within a cell.
Ratiometric Measurement Principle
Caption: Principle of ratiometric calcium measurement with Fura-2.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Fluorescence Signal | 1. Inefficient dye loading. 2. Photobleaching.[15] 3. Dye leakage from cells. | 1a. Optimize Fura-2 AM concentration (try 1-10 µM). 1b. Increase loading time or temperature.[9] 1c. Use a dispersing agent like Pluronic F-127.[6] 2a. Reduce excitation light intensity or exposure time.[9][15] 2b. Use a neutral density filter.[9] 3a. Perform experiments at a lower temperature (e.g., room temperature) to reduce active transport.[24] 3b. Consider using an anion transport inhibitor like probenecid.[14] |
| High Background Fluorescence | 1. Incomplete removal of extracellular Fura-2 AM. 2. Autofluorescence from cells or medium.[20] 3. Incomplete hydrolysis of Fura-2 AM.[13] | 1. Ensure thorough washing of cells after loading.[5] 2a. Measure autofluorescence from a sample of unloaded cells and subtract it from the experimental signal.[20] 2b. Use phenol (B47542) red-free medium for imaging. 3. Increase the de-esterification time after loading.[11] |
| Inconsistent or Noisy Signal | 1. Uneven dye loading across the cell population. 2. Cell movement or changes in focus. 3. Phototoxicity causing cell stress or death. | 1. Ensure even distribution of the loading buffer and gentle handling of cells. 2. Use a stable imaging setup and ensure cells are well-adhered. 3. Minimize light exposure and use the lowest possible dye concentration that gives an adequate signal.[7] |
| Ratio Does Not Change with Stimulation | 1. No actual change in intracellular calcium. 2. Fura-2 is not properly de-esterified and is unresponsive to calcium. 3. Calcium buffering by high concentrations of intracellular Fura-2.[25] | 1. Use a positive control (e.g., ionomycin) to confirm that the dye and system are working. 2. Increase the de-esterification time and ensure cells are healthy. 3. Reduce the Fura-2 AM loading concentration. |
| High Baseline Ratio | 1. Extracellular Fura-2 that has leaked from cells is detecting high extracellular calcium.[24] 2. Cells are stressed or unhealthy, leading to elevated resting [Ca²⁺]i. | 1a. Perfuse cells during imaging to wash away leaked dye.[24] 1b. Add a low concentration of a quencher for extracellular dye (use with caution). 2. Ensure proper cell culture and handling techniques. Check cell viability. |
References
- 1. Fura-2 - Wikipedia [en.wikipedia.org]
- 2. Why is Fura-2 unable to cross cell membranes? | AAT Bioquest [aatbio.com]
- 3. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 4. Fura-2 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. biotium.com [biotium.com]
- 7. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 8. ionoptix.com [ionoptix.com]
- 9. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hellobio.com [hellobio.com]
- 11. moodle2.units.it [moodle2.units.it]
- 12. researchgate.net [researchgate.net]
- 13. Incomplete hydrolysis of the calcium indicator precursor fura-2 pentaacetoxymethyl ester (fura-2 AM) by cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Leakage of the fluorescent Ca2+ indicator fura-2 in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photobleaching of fura-2 and its effect on determination of calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 17. Determination of Fura-2 dissociation constants following adjustment of the apparent Ca-EGTA association constant for temperature and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reassessment of Fura-2 and the ratio method for determination of intracellular Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ionoptix.com [ionoptix.com]
- 21. Fura-2 AM | AAT Bioquest [aatbio.com]
- 22. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - KR [thermofisher.com]
- 23. moleculardevices.com [moleculardevices.com]
- 24. researchgate.net [researchgate.net]
- 25. The use of fura-2 for estimating Ca buffers and Ca fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dealing with Fura-2 Compartmentalization in Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with Fura-2 (B149405) compartmentalization. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you address specific issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fura-2 compartmentalization?
A1: Fura-2 compartmentalization is the unintended accumulation of the Ca²⁺-sensitive dye Fura-2 in intracellular organelles, such as mitochondria, lysosomes, and the endoplasmic reticulum, rather than remaining uniformly distributed throughout the cytosol.[1][2] This issue primarily arises when using the acetoxymethyl (AM) ester form of the dye, Fura-2 AM, for loading into cells.[1][3]
Q2: Why does Fura-2 AM lead to compartmentalization?
A2: Fura-2 AM is a lipophilic molecule that readily crosses the plasma membrane.[4] Once inside the cell, cytosolic esterases are supposed to cleave the AM groups, trapping the now hydrophilic and Ca²⁺-sensitive Fura-2 in the cytoplasm.[4][5] However, incomplete hydrolysis or the transport of Fura-2 AM into organelles before cleavage can lead to its accumulation in these compartments.[2][3] Some organelles also contain esterases that can trap the dye.
Q3: What are the consequences of Fura-2 compartmentalization?
A3: Compartmentalization of Fura-2 can lead to several experimental artifacts, including:
-
Inaccurate Cytosolic Ca²⁺ Measurements: The fluorescence signal becomes a composite of signals from the cytosol and various organelles, each with different Ca²⁺ concentrations and dye properties. This leads to an inaccurate representation of the true cytosolic Ca²⁺ levels.[3]
-
Altered Ca²⁺ Dynamics: The Ca²⁺ buffering capacity of the dye in organelles can dampen or alter the kinetics of cytosolic Ca²⁺ signals.
-
Misinterpretation of Cellular Responses: Agonist-induced Ca²⁺ signals may be misinterpreted as global cytosolic events when they are, in fact, originating from or being buffered by specific organelles.[6]
-
Visible Artifacts: Microscopically, compartmentalization appears as a punctate or non-uniform fluorescence pattern instead of a diffuse cytosolic signal.[3][7]
Q4: How can I visually identify Fura-2 compartmentalization?
A4: You can use fluorescence microscopy to assess the intracellular distribution of Fura-2. A healthy, uniform cytosolic loading will appear as a diffuse and even fluorescence throughout the cytoplasm. In contrast, compartmentalization is often characterized by bright, punctate (dot-like) fluorescent spots or a granular appearance, frequently concentrated in the perinuclear region.[3][7] Co-localization studies with organelle-specific dyes (e.g., MitoTracker for mitochondria) can confirm the location of Fura-2 accumulation.
Troubleshooting Guide
Below are common problems associated with Fura-2 compartmentalization and step-by-step guidance to address them.
Problem 1: Punctate or non-uniform Fura-2 staining observed under the microscope.
This is a classic sign of dye compartmentalization in organelles like lysosomes or mitochondria.[3][7]
Solution: Optimize Fura-2 AM Loading Protocol
The goal is to maximize cytosolic esterase activity on Fura-2 AM while minimizing its uptake into organelles.
-
Lower the Loading Temperature: Incubating cells at a lower temperature (e.g., room temperature or 15°C) can reduce the activity of organellar uptake mechanisms.[6][8]
-
Decrease Fura-2 AM Concentration: Use the lowest possible concentration of Fura-2 AM that still provides an adequate signal-to-noise ratio (typically in the range of 1-5 µM).[9]
-
Shorten Incubation Time: Reduce the incubation time to the minimum required for sufficient dye loading (e.g., 15-30 minutes).[10]
-
Use Pluronic F-127: This non-ionic detergent can aid in the dispersion of the water-insoluble Fura-2 AM in the loading buffer, potentially leading to more uniform loading.[4][7]
-
Incorporate Probenecid (B1678239): Probenecid is an organic anion transport inhibitor that can reduce the leakage of de-esterified Fura-2 from the cytosol and may also help in preventing its sequestration into some organelles.[11][12]
Experimental Protocol: Optimized Fura-2 AM Loading
-
Prepare Loading Buffer: Use a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer at pH 7.2-7.4.[10]
-
Prepare Fura-2 AM Stock Solution: Dissolve Fura-2 AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.[5]
-
Prepare Working Solution: Dilute the Fura-2 AM stock solution into the loading buffer to a final working concentration of 1-5 µM. If using, add Pluronic F-127 to a final concentration of 0.02-0.04% and probenecid to a final concentration of 1-2.5 mM.[4][7]
-
Cell Loading:
-
Washing and De-esterification:
Problem 2: Suspected contribution of organellar Fura-2 to the overall fluorescence signal.
Even with optimized loading, some degree of compartmentalization may be unavoidable. It is crucial to assess the extent of this issue.
Solution 1: Digitonin (B1670571) Quenching Assay to Quantify Cytosolic vs. Organellar Fura-2
Digitonin is a mild detergent that, at low concentrations, selectively permeabilizes the plasma membrane, leaving organellar membranes intact. By monitoring the release of Fura-2, you can estimate the proportion of the dye in the cytosol versus organelles.
Experimental Protocol: Digitonin Quenching Assay
-
Load Cells with Fura-2 AM: Follow the optimized loading protocol described above.
-
Establish a Baseline: Measure the total Fura-2 fluorescence from the loaded cells.
-
Plasma Membrane Permeabilization: Add a low concentration of digitonin (typically 10-50 µM, this needs to be optimized for your cell type) to the extracellular buffer. This will release the cytosolic pool of Fura-2, leading to a decrease in the fluorescence signal.
-
Measure Remaining Fluorescence: The fluorescence signal that remains after digitonin treatment represents the Fura-2 that is sequestered within intact organelles.
-
Total Lysis (Optional): To determine the background fluorescence, you can subsequently add a higher concentration of a stronger detergent like Triton X-100 (e.g., 0.1%) to lyse all membranes and release the remaining organellar Fura-2.[5]
Solution 2: Manganese (Mn²⁺) Quenching Assay
Manganese ions can enter the cell and bind to Fura-2 with high affinity, quenching its fluorescence. By observing the rate and location of quenching, you can infer the accessibility of Fura-2 to extracellularly applied Mn²⁺, which primarily enters the cytosol first.
Experimental Protocol: Manganese Quenching Assay
-
Load Cells with Fura-2 AM: Use your standard loading protocol.
-
Baseline Measurement: Record the baseline Fura-2 fluorescence at the isosbestic point (around 360 nm), where the fluorescence is independent of Ca²⁺ concentration.[3]
-
Introduce Mn²⁺: Add a low concentration of MnCl₂ (e.g., 50-100 µM) to the extracellular medium.
-
Monitor Quenching: Continuously record the fluorescence at 360 nm. A rapid decrease in fluorescence indicates quenching of the cytosolic Fura-2 pool. A slower, secondary phase of quenching may represent the slower entry of Mn²⁺ into organelles where Fura-2 is compartmentalized.
-
Maximum Quenching: At the end of the experiment, add a Ca²⁺ ionophore (e.g., ionomycin) to facilitate Mn²⁺ entry into all compartments, followed by a detergent like Triton X-100 to establish the signal from fully quenched dye.[5]
Problem 3: Consistently high background or altered Ca²⁺ dynamics suggesting compartmentalization.
If optimizing loading protocols and quantifying compartmentalization are insufficient, alternative approaches to prevent or bypass the issue are necessary.
Solution 1: Use Fura-2 Dextran (B179266) Conjugates
Fura-2 conjugated to dextran is a high-molecular-weight, hydrophilic indicator that is membrane-impermeant. It must be loaded into cells via invasive methods but is significantly less prone to compartmentalization and leakage.
Experimental Protocol: Loading Fura-2 Dextran
-
Loading Method: Introduce Fura-2 dextran into cells via microinjection, electroporation, or patch pipette infusion.
-
Advantages: Excellent retention within the cytosol and minimal compartmentalization, making it suitable for long-term experiments.
-
Disadvantages: Invasive loading methods are required, which are not suitable for all cell types or high-throughput applications.
Solution 2: Consider Alternative Ratiometric Dyes
Indo-1 is another ratiometric Ca²⁺ indicator that, in some cell types, has shown a more diffuse cytosolic distribution compared to Fura-2.[1][3]
Data Presentation
Table 1: Comparison of Fura-2 and its Analogs/Alternatives
| Indicator | Typical Loading Method | Compartmentalization Potential | Key Advantage | Key Disadvantage |
| Fura-2 AM | Incubation | High | Non-invasive loading, ratiometric | Prone to compartmentalization and leakage |
| Fura-2 Salt | Microinjection, Patch Pipette | Low | Low compartmentalization | Invasive loading |
| Fura-2 Dextran | Microinjection, Electroporation | Very Low | Excellent cytosolic retention | Invasive loading, not for all cell types |
| Indo-1 AM | Incubation | Moderate | Ratiometric, may show less compartmentalization in some cells | Prone to photobleaching |
Table 2: Dissociation Constants (Kd) of Fura Dyes for Ca²⁺
| Dye | Kd for Ca²⁺ (in vitro) | Notes |
| Fura-2 | ~145 nM | Standard affinity |
| Fura-4F | ~770 nM | Lower affinity, suitable for higher Ca²⁺ concentrations |
| Fura-5F | ~2.3 µM | Low affinity |
| Fura-6F | ~5.0 µM | Very low affinity |
| Bis-Fura-2 | ~525 nM | Higher fluorescence output |
Note: In situ Kd values can be significantly different from in vitro values due to factors like viscosity, protein binding, and temperature. It is recommended to perform an in situ calibration for precise quantitative measurements.[13][14]
Mandatory Visualizations
References
- 1. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-hyperbolic calcium calibration curve of Fura-2: implications for the reliability of quantitative Ca2+ measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Fura-2 Manganese Extraction Assay (CFMEA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abpbio.com [abpbio.com]
- 5. Mn2+ Quenching Assay for Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fura-2 measurement of cytosolic free Ca2+ in monolayers and suspensions of various types of animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hellobio.com [hellobio.com]
- 8. biotium.com [biotium.com]
- 9. researchgate.net [researchgate.net]
- 10. Intracellular diffusion, binding, and compartmentalization of the fluorescent calcium indicators indo-1 and fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Fura-2 dissociation constants following adjustment of the apparent Ca-EGTA association constant for temperature and ionic strength [pubmed.ncbi.nlm.nih.gov]
- 14. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
Fura-2 Imaging Technical Support Center: Improving Signal-to-Noise Ratio
Welcome to the technical support center for Fura-2 (B149405) imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols for measuring intracellular calcium.
Troubleshooting Guide
This guide addresses specific problems you may encounter during Fura-2 imaging experiments, with a focus on improving the signal-to-noise ratio.
Question: Why is my fluorescent signal weak or my signal-to-noise ratio low?
A weak signal or low signal-to-noise ratio can arise from several factors, from suboptimal dye loading to issues with your imaging setup.
Answer: To troubleshoot a weak signal, consider the following factors:
-
Suboptimal Dye Concentration: The concentration of Fura-2 AM may be too low for your cell type. It is crucial to empirically determine the optimal concentration.[1][2]
-
Inadequate Loading Time or Temperature: Loading times and temperatures are cell-type dependent. Insufficient incubation can lead to low intracellular Fura-2 concentration.[1][3] Lowering the temperature during loading can sometimes reduce dye compartmentalization.[1]
-
Poor Dye Loading: Ensure cells are healthy and well-adhered to the coverslip. Use a buffered physiological saline solution like Hanks' Balanced Salt Solution (HBSS) for loading.[1][4]
-
Incomplete De-esterification: After loading with Fura-2 AM, an additional incubation period is necessary to allow cellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cell.[1][5]
-
Instrument Settings: Check that the excitation and emission wavelengths on your microscope or plate reader are correctly set for Fura-2 (excitation at 340 nm and 380 nm, emission around 510 nm).[5][6][7] Optimize gain settings to enhance the signal without saturating the detector.[8]
Question: How can I reduce high background fluorescence?
High background fluorescence can obscure the specific signal from your cells, leading to a poor signal-to-noise ratio.[8]
Answer: To minimize background fluorescence, implement the following strategies:
-
Remove Extracellular Dye: Thoroughly wash the cells with fresh, pre-warmed buffer after loading to remove any remaining extracellular Fura-2 AM.[1]
-
Use Phenol Red-Free Medium: Phenol red in cell culture media is fluorescent and can significantly increase background noise.[9][10]
-
Background Subtraction: Most imaging software allows for background subtraction. Measure the fluorescence intensity of a region of interest (ROI) without cells and subtract this value from the cellular fluorescence.[5][9]
-
Check Buffer Components: Some components in your buffer, such as bovine serum albumin (BSA), can be inherently fluorescent. Test the fluorescence of individual buffer components to identify any sources of background noise.[8]
-
Use Appropriate Microplates: For plate reader-based assays, use black, opaque microplates to minimize background fluorescence and light scatter.[8]
Question: My signal is fading quickly during the experiment. What causes this and how can I prevent it?
Rapid signal loss is often due to photobleaching or dye leakage from the cells.
Answer: To address signal decay, consider these points:
-
Photobleaching: Fura-2 can be photobleached by prolonged exposure to excitation light.[11] Reduce the intensity and duration of light exposure by using neutral density filters, decreasing the exposure time, or increasing the interval between image acquisitions.[5][11] Reducing the oxygen concentration can also minimize photobleaching.[11]
-
Dye Leakage: The active Fura-2 dye can be actively transported out of the cells over time.[12] To mitigate this, you can:
-
Lower the experimental temperature.
-
Use an organic anion transport inhibitor like probenecid (B1678239) in your buffer.[1][13]
-
Question: I am observing uneven or patchy fluorescence within my cells. What is the cause?
Uneven fluorescence can be due to incomplete hydrolysis of the Fura-2 AM ester or compartmentalization of the dye within intracellular organelles.
Answer: To achieve more uniform cytosolic fluorescence:
-
Ensure Complete Hydrolysis: Incomplete cleavage of the AM esters can result in fluorescent, calcium-insensitive byproducts.[14][15] Allow sufficient time for de-esterification after loading.
-
Minimize Compartmentalization: Fura-2 can accumulate in organelles like mitochondria.[15][16] Lowering the loading temperature can sometimes reduce this issue.[1] Using a lower concentration of Fura-2 AM can also help.[4]
-
Use Pluronic F-127: This mild detergent can aid in the dispersion of the water-insoluble Fura-2 AM, leading to more even loading.[12][13]
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for Fura-2?
Fura-2 is a ratiometric indicator. The calcium-bound form is excited at approximately 340 nm, while the calcium-free form is excited at around 380 nm.[4][5] The fluorescence emission for both is measured at approximately 510 nm.[4][5]
Q2: Why is a ratiometric measurement with Fura-2 advantageous?
Ratiometric measurements, by taking the ratio of the fluorescence intensities at 340 nm and 380 nm excitation, can correct for variations in dye concentration, cell thickness, and photobleaching.[4][5][6][17] This leads to more accurate and reproducible measurements of intracellular calcium concentrations.[5][17]
Q3: How do I calibrate my Fura-2 signal to determine absolute calcium concentrations?
To convert the 340/380 ratio into an absolute calcium concentration, you need to perform a calibration. This typically involves measuring the ratio in solutions with known calcium concentrations (Rmin and Rmax) using calcium ionophores.[18][19] The following equation is then used:
[Ca²⁺] = Kd * (R - Rmin) / (Rmax - R) * (Sf2 / Sb2)[19]
Where Kd is the dissociation constant of Fura-2 for calcium.
Q4: What are some common pitfalls during Fura-2 calibration?
Common issues include incomplete equilibration of intracellular and extracellular calcium levels when using ionophores and the fact that the spectral properties of Fura-2 can be affected by factors like pH, temperature, and viscosity.[18][20]
Experimental Protocols
Fura-2 AM Loading Protocol for Adherent Cells
This protocol provides a general guideline. Optimization for specific cell types is recommended.[13]
-
Cell Preparation: Plate cells on glass coverslips or in a clear-bottom, black-walled microplate and culture to the desired confluency.[1]
-
Prepare Loading Solution:
-
Prepare a stock solution of Fura-2 AM in high-quality, anhydrous DMSO (e.g., 1 mM).[10]
-
Dilute the Fura-2 AM stock solution into a buffered physiological saline solution (e.g., HBSS, pH 7.2-7.4) to the desired final concentration (typically 1-5 µM).[1]
-
Optionally, include 0.02-0.04% Pluronic F-127 to aid in dye solubilization and 1-2.5 mM probenecid to inhibit dye leakage.[1][13]
-
-
Cell Loading:
-
Washing and De-esterification:
-
Imaging: The cells are now ready for fluorescence imaging.
Data Presentation: Fura-2 AM Loading Parameters
| Parameter | Typical Range | Considerations |
| Fura-2 AM Concentration | 1 - 5 µM | Cell-type dependent; should be determined empirically.[1] |
| Loading Temperature | 20 - 37°C | Lower temperatures may reduce compartmentalization.[1] |
| Incubation Time | 15 - 60 minutes | Optimize for each cell type to ensure adequate loading without cytotoxicity.[1] |
| Pluronic F-127 | 0.02 - 0.04% | Aids in dispersing Fura-2 AM.[1] |
| Probenecid | 1 - 2.5 mM | Reduces dye leakage.[1] |
Visualizations
Caption: Experimental workflow for loading cells with Fura-2 AM.
Caption: A simplified GPCR-mediated calcium signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 6. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Photobleaching of fura-2 and its effect on determination of calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
- 13. hellobio.com [hellobio.com]
- 14. Incomplete hydrolysis of the calcium indicator precursor fura-2 pentaacetoxymethyl ester (fura-2 AM) by cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Intracellular compartmentalization of fura-2 dye demonstrated by laser-excitation fluorescence microscopy: a problem in measuring cytosolic free calcium concentration using fura-2 fluorescence in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fura-2 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Intracellular calibration of the fluorescent calcium indicator Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ionoptix.com [ionoptix.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Probenecid with Fura-2 Pentapotassium Salt
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using probenecid (B1678239) with Fura-2 (B149405) pentapotassium salt for intracellular calcium measurements.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using probenecid with Fura-2?
A1: Probenecid is an inhibitor of organic anion transporters, which are present in the membranes of many cell types.[1][2][3][4] After Fura-2 AM is loaded into cells, it is cleaved by intracellular esterases into the membrane-impermeant Fura-2 pentapotassium salt. However, some cell lines, such as CHO and HeLa, actively extrude the negatively charged Fura-2 out of the cell via these organic anion transporters.[1][5] Probenecid blocks these transporters, preventing the leakage of Fura-2 and thereby improving the intracellular retention of the dye, which is crucial for accurate and stable fluorescence measurements of intracellular calcium.[2][3][6]
Q2: Is probenecid always necessary when using Fura-2?
A2: No, probenecid is not always required. Its necessity depends on the cell type being used.[1] Cells with high levels of organic anion transporter activity will exhibit significant dye leakage, making probenecid essential for reliable measurements.[1][5] For cell lines that do not actively extrude Fura-2, the use of probenecid may not be necessary. It is recommended to empirically determine the requirement for probenecid for your specific cell line.
Q3: What are the potential side effects of using probenecid?
A3: While beneficial for dye retention, probenecid can have some undesirable effects. It has been reported to exhibit cell toxicity in some cases.[1] Additionally, probenecid can alter calcium flux kinetics of certain ion channels and may decrease the response of some G-protein coupled receptors (GPCRs) to their agonists.[1] In some instances, it has been shown to induce a sarcoplasmic reticulum Ca2+ leak.[7]
Q4: Are there any alternatives to probenecid?
A4: Yes, other organic anion transport inhibitors can be used as alternatives to probenecid. Sulfinpyrazone (B1681189) is a commonly used substitute that can improve dye retention.[8][9] Another alternative is 2-aminoethoxydiphenyl borate, which is also an inhibitor of store-operated calcium entry.[9] Additionally, newer fluorescent calcium indicators, such as Calbryte™ 520 AM, have been developed to have excellent intracellular retention without the need for probenecid.[1]
Q5: How does probenecid interfere with Fura-2 calibration?
A5: Probenecid has been found to interfere with the EGTA-chelation of calcium, which is a necessary step to determine the minimum fluorescence ratio (Rmin) for the quantitation of intracellular calcium concentration ([Ca2+]i).[10] This interference can complicate the calibration process. A workaround is to determine Rmin in separate wells without probenecid in parallel with the main experiment.[10]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Rapid loss of Fura-2 fluorescence signal (dye leakage) | Active transport of Fura-2 out of the cell by organic anion transporters.[11][12] | Add an organic anion transport inhibitor like probenecid (typically 1-2.5 mM) to the loading and imaging buffers.[11][13] |
| Cell membrane integrity is compromised. | Ensure gentle handling of cells during loading and washing steps. Use a lower concentration of Pluronic F-127 if cell viability is affected. | |
| High background fluorescence | Extracellular Fura-2 due to dye leakage. | Use probenecid to prevent dye extrusion.[4] Wash cells thoroughly after loading to remove extracellular dye. Consider using a quencher for extracellular fluorescence, such as Mn2+.[14] |
| Phenol (B47542) red in the culture medium. | Use phenol red-free medium during the experiment to reduce background fluorescence.[11] | |
| Inconsistent or variable Fura-2 loading | Inefficient dye loading. | Optimize Fura-2 AM concentration (typically 1-5 µM) and incubation time (30-60 minutes).[13][15] Ensure Pluronic F-127 is used to aid in dye solubilization.[16] |
| Cell density is not optimal. | Optimize cell plating density to ensure a confluent monolayer for consistent loading. | |
| Fura-2 compartmentalization (sequestration into organelles) | Incubation temperature is too high.[11] | Load cells at a lower temperature (e.g., room temperature) to reduce dye sequestration.[11] |
| The cell type is prone to sequestering the dye.[6][8] | Reduce the loading time and/or Fura-2 AM concentration.[11] | |
| No or weak response to stimulus | Probenecid is interfering with the receptor or signaling pathway.[1] | Test for the effect of probenecid on your specific agonist response. If interference is observed, consider using an alternative like sulfinpyrazone or a probenecid-free indicator.[9] |
| Incomplete de-esterification of Fura-2 AM. | Allow for a post-loading incubation period (de-esterification) of at least 20-30 minutes at room temperature for complete cleavage of the AM ester groups.[11][17] |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Fura-2 AM Concentration | 1 - 5 µM | [11][13] |
| Probenecid Concentration | 1 - 2.5 mM | [3][11][13] |
| Pluronic® F-127 Concentration | 0.02% - 0.04% | [11][13] |
| Fura-2 AM Loading Time | 20 - 120 minutes | [13] |
| De-esterification Time | 20 - 30 minutes | [11][17] |
Experimental Protocols & Workflows
Detailed Methodology: Preparation of Reagents
-
Fura-2 AM Stock Solution (1 mM):
-
Dissolve 1 mg of Fura-2 AM in 998 µL of high-quality anhydrous DMSO.
-
Aliquot and store at -20°C, protected from light and moisture.
-
-
Probenecid Stock Solution (25 mM):
-
Pluronic® F-127 Solution (10% w/v):
-
Dissolve 1 g of Pluronic® F-127 in 10 mL of deionized water. This may require gentle heating and vortexing.
-
Experimental Workflow: Fura-2 Loading with Probenecid
References
- 1. Why is probenecid used to conduct calcium flux assays when using fluorescent calcium indicators in certain cell types? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the purpose of probenecid in calcium flux flow assays? | AAT Bioquest [aatbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Why do CHO cells require the use of probenecid in calcium assays? | AAT Bioquest [aatbio.com]
- 6. Fura-2 secretion and sequestration in macrophages. A blocker of organic anion transport reveals that these processes occur via a membrane transport system for organic anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probenecid affects muscle Ca2+ homeostasis and contraction independently from pannexin channel block - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Fura-2 sequestration and secretion with organic anion transport blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Are there any substitutes for probenecid in calcium assays? | AAT Bioquest [aatbio.com]
- 10. Quantitative high-throughput assay to measure MC4R-induced intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Leakage of the fluorescent Ca2+ indicator fura-2 in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. Measurement of cytoplasmic calcium concentration in cell suspensions: correction for extracellular Fura-2 through use of Mn2+ and probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [bio-protocol.org]
Fura-2 Pentapotassium Salt Loading: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on Fura-2 pentapotassium salt loading for intracellular calcium measurements. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound salt and how is it different from Fura-2 AM?
This compound salt is the membrane-impermeant salt form of the ratiometric calcium indicator Fura-2. Unlike Fura-2 AM, which is an acetoxymethyl ester that can passively diffuse across cell membranes, the pentapotassium salt is charged and cannot cross the cell membrane on its own. Therefore, it requires invasive loading techniques such as microinjection or scrape loading to be introduced into the cytoplasm.
Q2: What are the primary methods for loading this compound salt into cells?
The two main methods for loading this compound salt are:
-
Microinjection: This technique uses a fine glass needle to directly inject the Fura-2 salt solution into the cytoplasm of a single cell. It offers precise control over the amount of dye loaded into individual cells.
-
Scrape Loading: This method involves mechanically scraping a layer of adherent cells in the presence of the Fura-2 salt solution. The temporary disruption of the cell membrane allows the dye to enter the cytoplasm of the cells along the scrape line.
Q3: How does temperature affect this compound salt loading?
The direct effect of temperature on the efficiency of mechanical loading methods like microinjection and scrape loading is not extensively documented specifically for this compound salt. However, temperature can influence several aspects of the experiment:
-
Cellular Physiology: Temperature affects cell membrane fluidity and overall metabolic activity. Performing loading at physiological temperatures (e.g., 37°C) may be important for maintaining cell health, but could also increase the rate of dye efflux after loading.
-
Dye Efflux: The active transport of Fura-2 out of the cell is temperature-dependent, with higher temperatures generally leading to a faster rate of efflux.[1] This can result in a shorter experimental window.
-
Enzymatic Activity: While not directly related to loading the salt form, any contaminating enzymatic activity that could affect the dye or cell health would be temperature-dependent.
For microinjection, the procedure is often performed at room temperature to minimize thermal shock to the cells and reduce the convection of the injection solution. For scrape loading, protocols vary, with some performing the procedure at room temperature and others at 37°C.[2][3]
Q4: What is the optimal temperature for my this compound salt loading experiment?
The optimal temperature will depend on your specific cell type and experimental goals. Here are some general recommendations:
| Loading Method | Recommended Temperature | Rationale |
| Microinjection | Room Temperature | Minimizes thermal stress on the cell during the delicate procedure. Reduces potential for convection currents affecting injection volume. |
| Scrape Loading | Room Temperature or 37°C | Room temperature can be gentler on cells during the scraping process. 37°C may be used to maintain physiological conditions, but could increase dye leakage post-loading. Optimization for your specific cell line is recommended. |
Q5: How does temperature affect the properties of Fura-2 itself?
Temperature can influence the dissociation constant (Kd) of Fura-2 for Ca2+, which is a critical parameter for accurate calcium concentration measurements. It is important to calibrate the dye at the same temperature at which the experiment will be performed.
Troubleshooting Guides
Issue 1: Low or no fluorescent signal after loading.
| Possible Cause | Troubleshooting Step |
| Failed Loading | Microinjection: Confirm the micropipette is not clogged and that a visible bolus of solution is injected. Practice on non-experimental cells to refine technique. Scrape Loading: Ensure the scrape is firm enough to transiently permeabilize the cells without causing excessive cell death. The width and depth of the scrape are critical. |
| Incorrect Fura-2 Concentration | Prepare fresh this compound salt solution at the recommended concentration (typically 1-10 mM in injection buffer for microinjection). Ensure the salt is fully dissolved. |
| Photobleaching | Minimize exposure of the dye and loaded cells to excitation light. Use neutral density filters to reduce illumination intensity. |
Issue 2: High background fluorescence.
| Possible Cause | Troubleshooting Step |
| Extracellular Dye | Microinjection: This is less common with this technique. Ensure the injection volume is appropriate for the cell size. Scrape Loading: Thoroughly wash the cells with indicator-free medium after the loading procedure to remove any extracellular Fura-2 salt. |
| Cell Lysis | Microinjection: Use a smaller needle tip and lower injection pressure to minimize cell damage.[4] Scrape Loading: Scrape with less force. Optimize the scraping tool (e.g., rubber policeman, syringe needle) for your cell type. |
Issue 3: Rapid loss of fluorescent signal after loading.
| Possible Cause | Troubleshooting Step |
| Dye Efflux | The rate of Fura-2 efflux from cells can be temperature-dependent.[1] Consider performing the experiment at a lower temperature (e.g., room temperature) to reduce the rate of dye extrusion. The use of an organic anion transporter inhibitor, such as probenecid, can also help to reduce dye leakage. |
| Phototoxicity/Photobleaching | Reduce the intensity and duration of UV excitation. Acquire images or measurements at longer intervals if the experimental design allows. |
| Cell Death | Ensure the loading procedure is not causing significant cell death. Use a viability stain (e.g., propidium (B1200493) iodide) to assess cell health after loading. |
Experimental Protocols
Protocol 1: Microinjection of this compound Salt
Materials:
-
This compound salt
-
Injection buffer (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2)
-
Micropipettes (e.g., borosilicate glass capillaries pulled to a fine tip)
-
Microinjection system (including micromanipulator and pressure injector)
-
Inverted microscope
Procedure:
-
Prepare Fura-2 Solution: Dissolve this compound salt in the injection buffer to a final concentration of 1-10 mM. Centrifuge the solution to pellet any undissolved particles.
-
Backfill Micropipette: Carefully backfill a micropipette with the Fura-2 solution, avoiding air bubbles.
-
Mount Micropipette: Mount the filled micropipette onto the microinjection system.
-
Calibrate Injection Pressure: Under the microscope, apply pressure to the micropipette to ensure a steady, controllable flow of the Fura-2 solution.
-
Cell Preparation: Plate cells on a glass-bottom dish or coverslip to allow for visualization on an inverted microscope.
-
Microinjection:
-
Bring a single cell into focus.
-
Carefully bring the micropipette tip into contact with the cell membrane.
-
Gently penetrate the cell membrane.
-
Apply a brief pulse of pressure to inject a small volume of the Fura-2 solution (typically 1-5% of the cell volume).
-
Withdraw the micropipette smoothly.
-
-
Post-Injection Incubation: Allow the injected cells to recover for at least 30 minutes at room temperature or 37°C before imaging.
-
Imaging: Perform ratiometric imaging using excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of ~510 nm.
Protocol 2: Scrape Loading of this compound Salt
Materials:
-
This compound salt
-
Loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Adherent cells cultured in a petri dish
-
Scraping tool (e.g., sterile rubber policeman or syringe needle)
Procedure:
-
Prepare Fura-2 Solution: Dissolve this compound salt in the loading buffer to a final concentration of 10-100 µM.
-
Cell Preparation: Grow cells to a confluent monolayer in a petri dish.
-
Wash Cells: Gently wash the cell monolayer twice with the loading buffer to remove any residual culture medium.
-
Add Fura-2 Solution: Add the Fura-2 solution to the dish, ensuring the cell monolayer is completely covered.
-
Scrape Loading:
-
Using a sterile scraping tool, make several parallel scrapes across the cell monolayer. The pressure should be sufficient to create a visible line of detached cells.
-
-
Incubation: Incubate the dish for 5-10 minutes at room temperature or 37°C to allow the dye to enter the cells adjacent to the scrape lines.
-
Wash Cells: Gently wash the cell monolayer three times with fresh loading buffer to remove the extracellular Fura-2 solution.
-
Recovery: Add fresh culture medium to the dish and allow the cells to recover for 30-60 minutes.
-
Imaging: Identify the cells along the scrape lines that have successfully loaded with Fura-2 and perform ratiometric imaging.
Visualizations
Caption: Microinjection workflow for this compound salt.
Caption: Scrape loading workflow for this compound salt.
Caption: Troubleshooting logic for common Fura-2 loading issues.
References
Fura-2 pentapotassium salt autofluorescence correction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fura-2 pentapotassium salt for intracellular calcium measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound salt and how does it differ from Fura-2 AM?
This compound salt is a ratiometric fluorescent indicator used for measuring intracellular calcium concentration.[1][2] Unlike its acetoxymethyl (AM) ester counterpart, Fura-2 AM, the pentapotassium salt is membrane-impermeant.[1][2] This means it cannot passively cross the cell membrane and must be loaded into cells using invasive techniques such as microinjection or scrape loading.[1][2] Fura-2 AM, on the other hand, is cell-permeant and can be loaded by simple incubation.[3]
Q2: When should I choose this compound salt over Fura-2 AM?
This compound salt is the preferred choice when:
-
Avoiding issues related to incomplete hydrolysis of the AM ester is critical.[4]
-
There are concerns about the sequestration of the dye in organelles, which can be a problem with AM esters.[4]
-
Direct control over the intracellular concentration of the dye is required.
-
The experimental setup already involves invasive techniques like patch-clamping, where the dye can be introduced via the patch pipette.
Q3: What are the spectral properties of Fura-2?
Fura-2 is a ratiometric dye, meaning its fluorescence excitation spectrum shifts upon binding to calcium.[5][6] This allows for the calculation of a ratio of fluorescence intensities at two different excitation wavelengths, which minimizes effects of uneven dye loading, photobleaching, and variable cell thickness.[7][8]
| State | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| Ca2+-bound | ~335-340 | ~505-510 |
| Ca2+-free | ~363-380 | ~505-512 |
Data compiled from multiple sources.[1][6][7][9]
Q4: How is this compound salt loaded into cells?
Due to its membrane-impermeant nature, this compound salt must be loaded into cells using one of the following methods:
-
Microinjection: Direct injection of the dye solution into the cytoplasm of individual cells.[1][10]
-
Scrape Loading: Mechanical perturbation of a cell monolayer in the presence of the dye, allowing it to enter the cells through transient membrane disruptions.[1][2]
-
Patch Pipette Infusion: Introduction of the dye into a single cell during electrophysiological recordings.[10]
Troubleshooting Guides
Issue 1: High Background Fluorescence or Autofluorescence
High background fluorescence can obscure the Fura-2 signal and reduce the signal-to-noise ratio. Autofluorescence is the natural fluorescence emitted by cellular components like NADH, FAD, and lipofuscin.
Possible Causes & Solutions:
| Cause | Solution |
| Intrinsic Autofluorescence of Cells/Tissue | 1. Measure and Subtract Autofluorescence: Before loading the cells with Fura-2, acquire an image of an unstained sample using the same filter settings. This will provide the autofluorescence "fingerprint" that can be subtracted from the Fura-2 signal.[10] 2. Use a Brighter Fluorophore: If the signal from Fura-2 is too weak to overcome the autofluorescence, consider a calcium indicator with a higher quantum yield if your experimental design allows.[11] 3. Shift to Longer Wavelengths: Autofluorescence is generally weaker at longer excitation and emission wavelengths.[8][11] While Fura-2 is UV-excitable, if autofluorescence is a persistent issue, consider red-shifted calcium indicators for future experiments.[8] |
| Phenol (B47542) Red in Media | Use phenol red-free media for all imaging experiments as it is a known source of background fluorescence.[11] |
| Plasticware Fluorescence | Use glass-bottom dishes or plates for imaging instead of plastic to minimize background from the consumables.[11] |
| Contaminants in Fura-2 Stock | Ensure the this compound salt is of high purity. Prepare fresh solutions and store them protected from light.[9] |
Issue 2: Weak Fura-2 Signal
A weak signal can make it difficult to distinguish true calcium transients from noise.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Dye Loading | 1. Optimize Loading Concentration: For microinjection, you may need to increase the concentration of the Fura-2 solution in the injection pipette. Typical concentrations range from 3-30 mM.[10] 2. Verify Loading Technique: Ensure your microinjection or scrape loading technique is efficient and not causing excessive cell death. |
| Photobleaching | 1. Reduce Excitation Light Intensity: Use the lowest possible excitation light intensity that still provides a detectable signal. 2. Minimize Exposure Time: Limit the duration of light exposure by using shutters and acquiring images only when necessary. |
| Incorrect Filter Sets | Verify that your microscope's filter sets are appropriate for Fura-2, with excitation filters for ~340 nm and ~380 nm, and an emission filter for ~510 nm.[12] |
Issue 3: Dye Leakage or Compartmentalization
Although less of a problem than with AM esters, dye leakage can still occur, and improper loading can lead to dye sequestration.
Possible Causes & Solutions:
| Cause | Solution |
| Cellular Efflux | Some cells actively pump out fluorescent dyes via organic anion transporters.[1] While more common with de-esterified AM esters, it can still be a factor. 1. Use Probenecid (B1678239): If dye leakage is suspected, consider including probenecid in the extracellular buffer to inhibit these transporters.[7][13] 2. Lower Temperature: Performing experiments at room temperature instead of 37°C can reduce the rate of dye extrusion.[1] |
| Organelle Sequestration | If the loading procedure is too harsh, the dye may end up in organelles rather than the cytosol.[4] Optimize the loading protocol to be as gentle as possible. |
Experimental Protocols
Protocol 1: Autofluorescence Correction
This protocol describes how to measure and subtract autofluorescence for more accurate ratiometric calcium measurements.
-
Prepare a Control Sample: Plate and maintain a sample of unlabeled cells under the same conditions as your experimental cells.
-
Set Up Imaging System: Configure your fluorescence microscope with the appropriate filter sets for Fura-2 (Excitation 1: ~340 nm, Excitation 2: ~380 nm, Emission: ~510 nm).
-
Acquire Autofluorescence Images: Using the unlabeled cells, capture fluorescence images at both 340 nm and 380 nm excitation. These are your autofluorescence values (AF340 and AF380).
-
Load Fura-2: Load your experimental cells with this compound salt using your chosen method (e.g., microinjection).
-
Acquire Experimental Images: Capture fluorescence images of the Fura-2 loaded cells at 340 nm (F340) and 380 nm (F380) excitation.
-
Correct for Autofluorescence: For each pixel or region of interest, subtract the corresponding average autofluorescence values from your experimental data:
-
Corrected F340 = F340 - AF340
-
Corrected F380 = F380 - AF380
-
-
Calculate the Ratio: Use the corrected values to calculate the final fluorescence ratio: Ratio = Corrected F340 / Corrected F380.
Protocol 2: Microinjection Loading of this compound Salt
-
Prepare Fura-2 Solution: Dissolve this compound salt in an appropriate injection buffer (e.g., a potassium-based intracellular-like solution) to a final concentration of 3-30 mM.[10]
-
Backfill Micropipettes: Backfill pulled glass micropipettes with the Fura-2 solution.
-
Mount and Position: Mount the micropipette onto a micromanipulator and carefully approach a target cell.
-
Inject the Dye: Gently penetrate the cell membrane and inject a small volume of the Fura-2 solution using a pressure injection system. The injection volume should be approximately 1% of the cell volume.[10]
-
Allow for Diffusion: Wait for a few minutes to allow the dye to diffuse throughout the cytoplasm before starting the imaging experiment.
Visualizations
Caption: Workflow for correcting autofluorescence in Fura-2 imaging experiments.
References
- 1. biotium.com [biotium.com]
- 2. antibodiesinc.com [antibodiesinc.com]
- 3. biotium.com [biotium.com]
- 4. Assessment of Fura-2 for measurements of cytosolic free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. berthold.com [berthold.com]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. brainvta.tech [brainvta.tech]
- 13. abpbio.com [abpbio.com]
Validation & Comparative
The Enduring Advantage of Fura-2 in Ratiometric Calcium Imaging: A Comparative Guide
For researchers, scientists, and drug development professionals seeking precise and reliable intracellular calcium measurements, Fura-2 remains a cornerstone of cellular imaging. Its unique ratiometric properties offer distinct advantages over single-wavelength indicators, ensuring data accuracy and robustness. This guide provides a comprehensive comparison of Fura-2 with its common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal calcium indicator for your research needs.
The Power of the Ratio: Why Fura-2 Excels
Fura-2 is a fluorescent indicator that binds to free intracellular calcium ([Ca²⁺]i).[1][2] Unlike single-wavelength dyes that exhibit a change in fluorescence intensity upon Ca²⁺ binding, Fura-2 undergoes a shift in its excitation spectrum.[1][2][3] When unbound to calcium, Fura-2 is optimally excited at 380 nm.[1][2] Upon binding Ca²⁺, the peak excitation shifts to 340 nm, while the emission wavelength remains constant at approximately 510 nm.[1][2]
This spectral shift is the foundation of ratiometric imaging. By calculating the ratio of the fluorescence intensity at 340 nm to that at 380 nm, a quantitative measure of intracellular calcium concentration can be obtained.[3] This ratiometric approach ingeniously corrects for several common sources of experimental error that plague single-wavelength indicators, including:
-
Uneven Dye Loading: Variations in dye concentration between cells or within different regions of the same cell do not affect the ratio.[4]
-
Cell Thickness: Differences in the optical path length due to varying cell morphology are normalized.[1][4]
-
Photobleaching: While the overall fluorescence intensity may decrease over time due to photobleaching, the ratio of the two excitation wavelengths remains stable.[4]
-
Dye Leakage: Similar to photobleaching, a gradual loss of the indicator from the cell has a minimal effect on the calculated ratio.[4]
These corrective features make Fura-2 a highly reliable tool for obtaining accurate and reproducible quantitative data on intracellular calcium dynamics.
Fura-2 in Action: A Visualized Signaling Pathway
The following diagram illustrates the mechanism of Fura-2 in measuring intracellular calcium.
Head-to-Head Comparison: Fura-2 vs. Alternatives
While Fura-2 is a powerful tool, other calcium indicators are also widely used. The most common alternatives are the single-wavelength indicator Fluo-4 and the ratiometric indicator Indo-1. The following table provides a quantitative comparison of their key performance characteristics.
| Feature | Fura-2 | Fluo-4 | Indo-1 |
| Indicator Type | Ratiometric (Excitation) | Single Wavelength | Ratiometric (Emission) |
| Excitation (Ex) Max | 340 nm (Ca²⁺-bound) / 380 nm (Ca²⁺-free) | ~490 nm | ~350 nm |
| Emission (Em) Max | ~510 nm | ~520 nm | ~405 nm (Ca²⁺-bound) / ~485 nm (Ca²⁺-free) |
| Dissociation Constant (Kd) | ~145 nM[4][5] | ~345 nM[4][5] | ~230 nM[5] |
| Quantum Yield (Ca²⁺-bound) | ~0.49[1] | ~0.18 (Fluo-3) | ~0.56[1] |
| Dynamic Range | Good, suitable for resting and small [Ca²⁺] changes[5] | Large, suitable for large [Ca²⁺] elevations[5] | Good |
| Signal-to-Noise Ratio (SNR) | Good, enhanced by ratiometry | Can be high, but dependent on dye loading | Good, enhanced by ratiometry |
| Photostability | Relatively resistant to photobleaching | Less stable than Fura-2 | Can be photo-unstable |
Experimental Protocol: Ratiometric Calcium Imaging with Fura-2 AM
This protocol provides a general guideline for loading cells with Fura-2 AM and performing ratiometric calcium imaging. Optimization may be required for specific cell types and experimental conditions.
Materials
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127 (optional, to aid dye solubilization)
-
Physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) with calcium and magnesium
-
Physiological saline solution without calcium, supplemented with EGTA (for calibration)
-
Ionomycin (B1663694) (for calibration)
-
Digitonin or Triton X-100 (for calibration)
Experimental Workflow
The following diagram outlines the key steps in a Fura-2 ratiometric imaging experiment.
Step-by-Step Procedure
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy 24-48 hours prior to the experiment to allow for adherence.
-
Fura-2 AM Loading Solution Preparation:
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
For a working solution, dilute the Fura-2 AM stock to a final concentration of 1-5 µM in a physiological saline solution.
-
To aid in solubilization and prevent dye sequestration, 0.02% Pluronic F-127 can be added to the loading solution.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with the physiological saline solution.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
After loading, wash the cells twice with the physiological saline solution to remove any extracellular Fura-2 AM.
-
Incubate the cells for an additional 30 minutes at 37°C in the physiological saline solution to allow for complete de-esterification of the Fura-2 AM to its active Fura-2 form by intracellular esterases.
-
-
Imaging:
-
Mount the coverslip onto a perfusion chamber on the microscope stage.
-
Excite the cells alternately with 340 nm and 380 nm light and collect the emitted fluorescence at ~510 nm using a suitable filter set.
-
Acquire images at a temporal resolution appropriate for the biological process being studied.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation.
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
-
Calibration (Optional but Recommended for Quantitative Measurements):
-
To convert the ratio values into absolute calcium concentrations, a calibration is necessary.
-
Rmax (maximum ratio): At the end of the experiment, perfuse the cells with a high calcium solution containing a calcium ionophore like ionomycin to saturate the dye with Ca²⁺.
-
Rmin (minimum ratio): Subsequently, perfuse the cells with a calcium-free solution containing a calcium chelator like EGTA to determine the ratio in the absence of Ca²⁺.
-
The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F_380_free / F_380_bound).
-
Conclusion: The Clear Advantage of Ratiometric Imaging with Fura-2
For researchers requiring precise and reliable quantification of intracellular calcium, Fura-2 remains a superior choice due to its inherent ratiometric properties. By providing an internal correction for common experimental variables, Fura-2 imaging yields robust and reproducible data. While single-wavelength indicators like Fluo-4 offer a larger dynamic range for detecting substantial calcium increases, they lack the intrinsic accuracy of a ratiometric measurement. Indo-1, another ratiometric indicator, can be prone to photostability issues. Therefore, for a wide range of applications, from fundamental cell biology to drug discovery screening, the advantages of ratiometric imaging with Fura-2 make it an indispensable tool for elucidating the complex roles of calcium in cellular function.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Fura-2 AM | AAT Bioquest [aatbio.com]
- 3. Comparing the effects of chemical Ca2+ dyes and R-GECO on contractility and Ca2+ transients in adult and human iPSC cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
Fura-2 Pentapotassium Salt vs. Genetically Encoded Calcium Indicators: A Comparative Guide
In the dynamic fields of cell biology, neuroscience, and drug discovery, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount. Two predominant classes of tools for this purpose are the synthetic chemical indicator, Fura-2, and the protein-based genetically encoded calcium indicators (GECIs). This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their experimental needs.
At a Glance: Key Differences
| Feature | Fura-2 Pentapotassium Salt | Genetically Encoded Calcium Indicators (GECIs) |
| Nature | Small molecule, synthetic dye | Protein-based, expressed by cells |
| Delivery | Loading into cells (e.g., AM ester, microinjection) | Genetic delivery (e.g., transfection, transduction) |
| Measurement | Ratiometric (excitation shift) | Primarily intensiometric (some are ratiometric) |
| Targeting | Generally cytosolic, can compartmentalize non-specifically | Can be targeted to specific organelles or cell types |
| Long-term Imaging | Limited by dye leakage and phototoxicity | Well-suited for chronic and in vivo imaging |
| Signal-to-Noise | Generally good | Can be higher with newer generations (e.g., GCaMP) |
Quantitative Performance Comparison
The selection of a calcium indicator is critically dependent on its photophysical and chemical properties. The following table summarizes key quantitative parameters for Fura-2 and the popular GCaMP family of GECIs.
| Parameter | Fura-2 | GCaMP6s[1] | GCaMP6f[1] | jGCaMP7f[2] |
| Kd for Ca²⁺ (nM) | ~145-224[3] | ~144[4] | ~375[4] | - |
| Dynamic Range (ΔF/F₀) | N/A (Ratiometric) | High | Moderate | High, with faster kinetics than GCaMP6f |
| Kinetics (Rise time) | Fast | Slower | Faster than 6s | ~26 ms (B15284909) (1 AP)[2] |
| Kinetics (Decay time) | Fast | Slow (~455 ms for 1 AP)[2] | Fast (~140 ms for 1 AP)[2] | Intermediate (~265 ms for 1 AP)[2] |
| Excitation Max (nm) | 340 (Ca²⁺-bound) / 380 (Ca²⁺-free) | ~488 | ~488 | ~488 |
| Emission Max (nm) | ~510 | ~510 | ~510 | ~510 |
Performance in Head-to-Head Comparison
A study comparing Fura-2, GCaMP6s, and GCaMP6f in detecting histamine-induced Ca²⁺ release in HeLa cells revealed nuanced performance differences.[1] GCaMP6s was more effective at detecting Ca²⁺ release at low agonist concentrations.[1] Conversely, Fura-2 showed moderately better performance at higher agonist concentrations.[1] GCaMP6f was the least sensitive in detecting release events across all concentrations in this particular study.[1] However, in applications requiring high temporal resolution, the faster kinetics of GCaMP6f and its successors, like jGCaMP7f, can be a significant advantage.[2]
Advantages and Disadvantages
This compound Salt
Advantages:
-
Ratiometric Measurement: The ratio of fluorescence from excitation at 340 nm and 380 nm provides a more accurate and quantitative measure of intracellular Ca²⁺ concentration, as it corrects for variations in dye concentration, cell thickness, and photobleaching.[5]
-
High Sensitivity: Fura-2 is highly sensitive to subtle changes in Ca²⁺ levels.[6]
-
No Transfection Required: As a chemical dye, it can be loaded into a wide variety of cells, including primary cells, without the need for genetic manipulation.[7]
-
Fast Kinetics: The binding and unbinding of Ca²⁺ are rapid, allowing for the detection of fast Ca²⁺ transients.[1]
Disadvantages:
-
UV Excitation: Requires excitation with UV light, which can be phototoxic to cells and may not be compatible with all experimental setups.
-
Compartmentalization: The AM ester form can be sequestered into organelles, leading to a cytosolic signal that is contaminated with non-cytosolic components.
-
Dye Leakage: The dye can leak out of cells over time, limiting its use for long-term experiments.[7]
-
Potential for Cytotoxicity: At higher concentrations, Fura-2 can be cytotoxic.[6]
Genetically Encoded Calcium Indicators (GECIs)
Advantages:
-
Cell-Specific Targeting: GECIs can be expressed in specific cell types or targeted to subcellular compartments, providing a level of specificity unattainable with chemical dyes.[8]
-
Long-Term and In Vivo Imaging: Stable expression of GECIs allows for chronic imaging of Ca²⁺ dynamics in cultured cells and in living organisms.[9][10]
-
High Signal-to-Noise Ratio: Newer generations of GECIs, such as the GCaMP series, offer a high signal-to-noise ratio and a large dynamic range.[8]
-
Non-Invasive: Once the genetic material is delivered, the indicator is produced by the cells themselves, which can be less invasive than chemical loading procedures.[10]
Disadvantages:
-
Intensiometric Measurement: Most commonly used GECIs are single-wavelength indicators, meaning their fluorescence intensity changes with Ca²⁺ concentration. This can be affected by expression levels and photobleaching.
-
Slower Kinetics: The kinetics of GECIs are generally slower than those of chemical dyes, which may limit their ability to resolve very fast Ca²⁺ signals.[1][4]
-
Requires Genetic Manipulation: The need for transfection or viral transduction can be a limitation for certain cell types, particularly primary cells.
-
Potential for Buffering: High expression levels of GECIs can buffer intracellular Ca²⁺, potentially altering the dynamics of the signals being measured.
Signaling Pathway and Experimental Workflows
// Node styles ligand [label="Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; gpcr [label="GPCR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; g_protein [label="Gq Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; plc [label="PLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; pip2 [label="PIP2", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; ip3 [label="IP3", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; dag [label="DAG", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; er [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ip3r [label="IP3 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ca_release [label="Ca²⁺ Release", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; downstream [label="Downstream\nEffectors", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Node styles ligand [label="Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; gpcr [label="GPCR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; g_protein [label="Gq Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; plc [label="PLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; pip2 [label="PIP2", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; ip3 [label="IP3", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; dag [label="DAG", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; er [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ip3r [label="IP3 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ca_release [label="Ca²⁺ Release", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; downstream [label="Downstream\nEffectors", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges ligand -> gpcr [label="Binds"]; gpcr -> g_protein [label="Activates"]; g_protein -> plc [label="Activates"]; plc -> pip2 [label="Cleaves"]; pip2 -> ip3; pip2 -> dag; ip3 -> ip3r [label="Binds"]; er -> ip3r [style=invis]; ip3r -> ca_release [label="Opens"]; ca_release -> downstream [label="Activates"]; } Caption: GPCR-mediated Ca²⁺ signaling pathway.
Experimental Protocols
Protocol 1: Calcium Imaging with Fura-2 AM
This protocol describes the general steps for loading cells with Fura-2 AM and measuring intracellular calcium changes.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) with or without Ca²⁺
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Cells cultured on glass coverslips or in a black-walled, clear-bottom microplate
Procedure:
-
Prepare Fura-2 AM Stock Solution: Dissolve Fura-2 AM in anhydrous DMSO to a stock concentration of 1-5 mM. Aliquot and store at -20°C, protected from light.
-
Prepare Loading Buffer: On the day of the experiment, dilute the Fura-2 AM stock solution in a physiological salt solution to a final concentration of 1-5 µM. To aid in solubilization, first mix the Fura-2 AM stock with an equal volume of 20% (w/v) Pluronic F-127 before diluting in the salt solution. If dye leakage is a concern, probenecid can be added to the loading buffer (final concentration 1-2.5 mM).
-
Cell Loading: Remove the culture medium from the cells and wash once with the physiological salt solution. Add the Fura-2 AM loading buffer to the cells.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal loading time and temperature may need to be determined empirically for each cell type.
-
Wash: After incubation, wash the cells 2-3 times with the physiological salt solution to remove extracellular Fura-2 AM.
-
De-esterification: Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
Imaging: Mount the coverslip on a fluorescence microscope equipped with a light source capable of alternating excitation at 340 nm and 380 nm, and a detector to capture emission at ~510 nm.
-
Data Acquisition: Record the fluorescence intensity at both excitation wavelengths over time. The ratio of the fluorescence at 340 nm to 380 nm is then calculated, which is proportional to the intracellular Ca²⁺ concentration.[1]
Protocol 2: Calcium Imaging with GCaMP (AAV Transduction of Primary Neurons)
This protocol provides a general method for expressing GCaMP in primary neurons using adeno-associated virus (AAV) for subsequent calcium imaging.
Materials:
-
AAV encoding a GCaMP variant (e.g., AAV-hSyn-GCaMP6f)
-
Primary neuron culture
-
Serum-free culture medium
-
Physiological salt solution for imaging
Procedure:
-
AAV Preparation: Obtain a high-titer stock of the desired AAV-GCaMP construct.
-
Transduction:
-
For established primary neuron cultures (e.g., at 14 days in vitro), aspirate a portion of the culture medium.
-
Add the AAV directly to the remaining medium to achieve the desired multiplicity of infection (MOI).[11]
-
Incubate the neurons with the virus for a specified period (e.g., 1 hour to overnight).[11][12]
-
Replace the virus-containing medium with fresh, pre-warmed culture medium.
-
-
Expression: Culture the neurons for 5-7 days to allow for robust expression of the GCaMP indicator.[12] The optimal expression time may vary depending on the AAV serotype, promoter, and neuron type.
-
Imaging:
-
Replace the culture medium with a physiological salt solution suitable for imaging.
-
Mount the culture dish on a fluorescence microscope equipped with a light source for excitation at ~488 nm and a detector for emission at ~510 nm.
-
-
Data Acquisition: Record the fluorescence intensity over time. Changes in fluorescence (ΔF/F₀) are indicative of changes in intracellular Ca²⁺ concentration.[1]
Conclusion
The choice between Fura-2 and genetically encoded calcium indicators is not a matter of one being definitively superior to the other, but rather which tool is best suited for the specific experimental question. Fura-2 remains an excellent choice for quantitative measurements of absolute Ca²⁺ concentrations in acute experiments across a wide range of cell types.[13][14] In contrast, the rapid evolution of GECIs has made them the tool of choice for long-term studies, in vivo imaging, and experiments requiring cell-type or organelle-specific monitoring of Ca²⁺ dynamics.[10] By carefully considering the advantages and limitations of each, researchers can select the most appropriate indicator to unlock new insights into the complex world of calcium signaling.
References
- 1. Genetically Encoded Calcium Indicators For Studying Long-Term Calcium Dynamics During Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. IPSC-Derived Human Neurons with GCaMP6s Expression Allow In Vitro Study of Neurophysiological Responses to Neurochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 5. Fura-2 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. A Versatile Method for Viral Transfection of Calcium Indicators in the Neonatal Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imaging and analysis of genetically encoded calcium indicators linking neural circuits and behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brainvta.tech [brainvta.tech]
- 12. Quantifying Spontaneous Ca2+ Fluxes and their Downstream Effects in Primary Mouse Midbrain Neurons [jove.com]
- 13. Comparison of GCaMP3 and GCaMP6f for studying astrocyte Ca2+ dynamics in the awake mouse brain | PLOS One [journals.plos.org]
- 14. Comparison of GCaMP3 and GCaMP6f for studying astrocyte Ca2+ dynamics in the awake mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
Validating Fura-2 Calcium Measurements: A Comparative Guide to Alternative Techniques
Fura-2's key advantage lies in its dual-excitation ratiometric properties. The ratio of fluorescence emission when excited at ~340 nm (calcium-bound) versus ~380 nm (calcium-free) allows for the calculation of absolute [Ca²⁺]i, minimizing issues like uneven dye loading, photobleaching, and variations in cell thickness.[1][2] Despite its strengths, potential drawbacks such as UV-induced phototoxicity and lower temporal resolution compared to newer probes necessitate careful consideration and validation of findings.[3]
This guide will compare Fura-2 with two major classes of calcium measurement techniques: other fluorescent indicators, including single-wavelength dyes like Fluo-4 and genetically encoded calcium indicators (GECIs) like GCaMP, and the non-optical electrophysiological method of patch-clamp.
Quantitative Comparison of Calcium Indicators
The choice of a calcium indicator depends on the specific experimental needs, including the expected calcium concentration changes, the required temporal resolution, and the sensitivity of the cells to UV light. The following table summarizes key performance parameters for Fura-2, Fluo-4, and the popular GCaMP6s variant.
| Property | Fura-2 | Fluo-4 | GCaMP6s |
| Indicator Type | Ratiometric Chemical Dye | Single-Wavelength Chemical Dye | Genetically Encoded (Protein) |
| Dissociation Constant (Kd) | ~145 nM[4] | ~345 nM[3][4] | ~144 nM[5] |
| Signal-to-Noise Ratio (SNR) | Good | High | Very High[6] |
| Temporal Resolution (Rise Time) | Slower | Fast | Slower than Fluo-4[6] |
| Temporal Resolution (Decay Time) | Faster than GCaMP6s[6] | Fast | Slow[6] |
| Quantitative Measurement | Yes (Absolute [Ca²⁺]i)[1][2] | Relative (ΔF/F₀) | Relative (ΔF/F₀) |
| Excitation Wavelength(s) | ~340 nm / 380 nm (UV) | ~490 nm (Visible) | ~488 nm (Visible) |
| Emission Wavelength | ~510 nm | ~515 nm | ~510 nm |
| Phototoxicity Risk | Higher (due to UV)[3] | Lower | Lower |
| Cell Loading | AM Ester Loading | AM Ester Loading | Transfection/Transduction |
Validating Fura-2 with Other Fluorescent Indicators
Fluo-4: The High-Intensity Alternative
Fluo-4 is a widely used single-wavelength indicator that exhibits a large fluorescence intensity increase upon binding Ca²⁺.[4] This makes it particularly suitable for detecting rapid and transient calcium signals with a high signal-to-noise ratio.[3] However, as a non-ratiometric dye, it is more susceptible to variations in dye concentration and cell thickness, making it better suited for measuring relative changes in [Ca²⁺]i (ΔF/F₀) rather than absolute concentrations.[4][7]
GCaMPs: The Genetically-Targetable Option
Genetically encoded calcium indicators (GECIs) like GCaMP6s are proteins that fluoresce upon binding calcium.[6] Their primary advantage is the ability to be genetically targeted to specific cell types or subcellular compartments, enabling long-term and less invasive monitoring of calcium dynamics.[6] While GCaMP6s offers a very high signal-to-noise ratio, its kinetics are generally slower than chemical dyes like Fura-2 and Fluo-4, which may limit its utility for resolving very fast calcium events.[6]
Validating Fura-2 with Electrophysiology: The Patch-Clamp Technique
Patch-clamp electrophysiology is the gold standard for measuring ion channel activity and changes in membrane potential with high temporal resolution. It can be used to validate Fura-2 measurements in several ways:
-
Simultaneous Recording: By filling the patch pipette with Fura-2, it is possible to simultaneously record electrical activity and changes in intracellular calcium in the same cell.[8][9][10][11] This allows for direct correlation of events such as action potentials with subsequent calcium transients, providing a powerful validation of the optical signal.
-
Measuring Calcium Currents: The whole-cell patch-clamp configuration can be used to directly measure the influx of calcium through voltage-gated calcium channels.[12][13] This provides a quantitative measure of calcium entry that can be compared with the changes in Fura-2 fluorescence.
While patch-clamp offers unparalleled temporal resolution and direct measurement of ion flow, it is an invasive technique that is typically limited to single-cell recordings.
Experimental Protocols
Fura-2 AM Loading and Imaging Protocol
This protocol is a generalized procedure for loading adherent cells with Fura-2 AM and measuring intracellular calcium.
-
Cell Preparation: Plate cells on glass coverslips or in a 96-well black-walled, clear-bottom plate and culture to the desired confluency.
-
Loading Solution Preparation: Prepare a stock solution of Fura-2 AM (1-5 mM) in anhydrous DMSO. Immediately before use, dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final working concentration of 1-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 can aid in dye solubilization.
-
Cell Loading: Remove the culture medium and wash the cells with the physiological buffer. Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
De-esterification: Wash the cells twice with the physiological buffer to remove extracellular dye. Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging. Excite the cells alternately at approximately 340 nm and 380 nm and collect the emission at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is then used to calculate the intracellular calcium concentration.[2]
Fluo-4 AM Loading and Imaging Protocol
This protocol outlines the steps for loading adherent cells with Fluo-4 AM.
-
Cell Preparation: Plate cells as described for Fura-2.
-
Loading Solution Preparation: Prepare a stock solution of Fluo-4 AM (1-5 mM) in anhydrous DMSO. Dilute the stock in a physiological buffer to a final working concentration of 1-5 µM.
-
Cell Loading: Remove the culture medium, wash with buffer, and add the Fluo-4 AM loading solution. Incubate for 30-60 minutes at 37°C in the dark.
-
De-esterification: Wash the cells with buffer to remove excess dye and incubate for a further 30 minutes at room temperature to allow for complete de-esterification.
-
Imaging: Mount the cells on a fluorescence microscope with standard FITC/GFP filter sets. Excite the cells at ~490 nm and collect the emission at ~515 nm. Changes in intracellular calcium are reported as the change in fluorescence intensity relative to the baseline (ΔF/F₀).
GCaMP Imaging Protocol (General)
This protocol provides a general workflow for imaging cells expressing GCaMP.
-
Transfection/Transduction: Introduce the GCaMP expression vector into the cells of interest using a suitable method (e.g., transfection with lipofectamine or viral transduction). Allow 24-72 hours for protein expression.
-
Cell Preparation: Plate the GCaMP-expressing cells on an appropriate imaging dish or plate.
-
Imaging: Use a fluorescence microscope with a filter set appropriate for GFP/FITC (excitation ~488 nm, emission ~510 nm). Record the fluorescence intensity over time to monitor changes in intracellular calcium, which are typically reported as ΔF/F₀.
Whole-Cell Patch-Clamp Protocol for Calcium Current Measurement
This is a simplified protocol for recording whole-cell calcium currents.
-
Solutions: Prepare an external solution containing Ba²⁺ or Ca²⁺ as the charge carrier and blockers for Na⁺ and K⁺ channels. The internal pipette solution should contain a cesium-based solution to block K⁺ currents and a calcium buffer (e.g., EGTA or BAPTA).
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Patching: Under microscopic observation, approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusional access to the cell interior.
-
Recording: Apply a series of voltage steps to depolarize the cell and elicit calcium channel opening. Record the resulting inward currents using a patch-clamp amplifier and data acquisition software.
Visualizing Cellular Signaling and Experimental Workflows
References
- 1. Fura-2 Calcium Indicator | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 6. Genetically Encoded Calcium Indicators For Studying Long-Term Calcium Dynamics During Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Simultaneous Electrophysiological Recording and Calcium Imaging of Suprachiasmatic Nucleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ex vivo mouse brain patch clamp recordings and Fura-2 imaging [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons. | Semantic Scholar [semanticscholar.org]
Quantifying Calcium: A Researcher's Guide to the Limitations of Fura-2 and Its Alternatives
For decades, the ratiometric fluorescent indicator Fura-2 has been a cornerstone in cellular biology, enabling researchers to quantify intracellular calcium concentrations ([Ca²⁺]i) and unravel the intricate roles of calcium signaling in processes ranging from neurotransmission to muscle contraction. However, despite its widespread use, Fura-2 is not without its limitations. For researchers, scientists, and drug development professionals, understanding these constraints is critical for designing robust experiments and ensuring the accuracy of their findings. This guide provides an objective comparison of Fura-2 with alternative calcium indicators, supported by experimental data and detailed protocols, to aid in the selection of the optimal tool for your research needs.
The Enduring Utility and Inherent Limitations of Fura-2
Fura-2's popularity stems from its ratiometric nature. It exhibits a shift in its fluorescence excitation spectrum upon binding Ca²⁺, allowing for the calculation of a ratio of fluorescence intensities at two different wavelengths (typically 340 nm and 380 nm).[1][2][3] This ratiometric measurement ingeniously corrects for variations in dye concentration, cell thickness, and photobleaching, providing a more accurate quantification of [Ca²⁺]i compared to single-wavelength indicators.[4][5]
However, a number of limitations can impact the precision and applicability of Fura-2:
-
UV Excitation and Phototoxicity: Fura-2 requires excitation with ultraviolet (UV) light, which can be phototoxic to cells, potentially inducing cellular stress and altering the very physiological processes being measured.[1] This UV excitation can also lead to the formation of reactive oxygen species, further compromising cell health.
-
Photobleaching: While ratiometric measurements can compensate for some degree of photobleaching, intense or prolonged UV illumination can still lead to the photochemical degradation of Fura-2.[6] This not only reduces the signal but can also produce fluorescent byproducts that may interfere with accurate calcium measurements.[6]
-
Limited Temporal Resolution: The need to alternate between two excitation wavelengths inherently limits the temporal resolution of Fura-2 measurements.[1] This can be a significant drawback when studying rapid calcium transients, such as those occurring during neuronal action potentials.
-
Lower Signal-to-Noise Ratio: Compared to newer, brighter indicators, Fura-2 can exhibit a lower signal-to-noise ratio, making it challenging to detect small or localized calcium signals.
-
Subcellular Compartmentalization: The acetoxymethyl (AM) ester form of Fura-2, used for loading the dye into cells, can sometimes be sequestered into organelles like mitochondria or the endoplasmic reticulum.[7] This can lead to artifacts and an inaccurate representation of cytosolic calcium levels.
-
Affinity and Saturation: With a dissociation constant (Kd) for Ca²⁺ typically in the range of 140-225 nM, Fura-2 is well-suited for measuring resting calcium levels and moderate increases.[4][8] However, it can become saturated at higher calcium concentrations, limiting its dynamic range for studying large calcium transients.[4]
A Comparative Look at Calcium Indicators
The field of calcium imaging has evolved significantly, offering a range of alternatives to Fura-2, each with its own set of advantages and disadvantages. The choice of indicator should be carefully considered based on the specific experimental requirements.
| Indicator | Type | Excitation (nm) | Emission (nm) | Kd for Ca²⁺ (nM) | Key Advantages | Key Disadvantages |
| Fura-2 | Ratiometric (Excitation) | 340 / 380 | 510 | ~145 - 225[4][8] | Ratiometric quantification, well-established | UV excitation, phototoxicity, limited temporal resolution[1] |
| Indo-1 | Ratiometric (Emission) | ~350 | 405 / 485 | ~230 | Ratiometric, faster for flow cytometry | UV excitation, more susceptible to photobleaching than Fura-2 |
| Fluo-4 | Single Wavelength | ~490 | ~520 | ~345[4] | Bright signal, visible light excitation, good for high-speed imaging | Not ratiometric, susceptible to loading and bleaching artifacts[5] |
| Cal-520 | Single Wavelength | ~494 | ~514 | ~320 | High signal-to-noise, bright, good photostability | Not ratiometric |
| Rhod-2 | Single Wavelength | ~552 | ~581 | ~570 | Red-shifted (less phototoxicity, good for multiplexing) | Not ratiometric, lower affinity |
| Fura-8™ | Ratiometric (Excitation) | ~440 / ~480 | ~525 | ~260 | Red-shifted excitation vs. Fura-2, brighter signal | Newer, less established than Fura-2 |
| GCaMP | Genetically Encoded | ~488 | ~510 | ~210 (GCaMP6s) | Targetable to specific cells or organelles, good for long-term studies | Lower signal-to-noise than some chemical dyes, slower kinetics |
Visualizing the Concepts
To better understand the context of calcium measurement and the limitations of Fura-2, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and the logical relationships of Fura-2's drawbacks.
Caption: GPCR-mediated calcium signaling pathway.
Caption: Experimental workflow for Fura-2 imaging.
Caption: Logical relationships of Fura-2 limitations.
Experimental Protocols
Accurate and reproducible data acquisition is paramount. Below are detailed protocols for loading cells with Fura-2 AM and a common alternative, Fluo-4 AM. Note that optimal loading conditions can be cell-type dependent and should be empirically determined.
Protocol 1: Loading Adherent Cells with Fura-2 AM
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, pH 7.2-7.4
-
Probenecid (B1678239) (optional)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM Fura-2 AM stock solution in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
If using, prepare a 250 mM probenecid stock solution in 1 M NaOH and adjust the pH to 7.4 with HEPES.
-
-
Prepare Loading Buffer:
-
For a final Fura-2 AM concentration of 2-5 µM, dilute the Fura-2 AM stock solution into HBSS.
-
To aid in dye solubilization, first mix the Fura-2 AM stock solution with an equal volume of 20% Pluronic F-127 before adding to the buffer. The final Pluronic F-127 concentration should be around 0.02-0.04%.
-
If used, add probenecid to the loading buffer at a final concentration of 1-2.5 mM to inhibit dye leakage.
-
-
Cell Loading:
-
Grow adherent cells on glass coverslips to the desired confluency.
-
Aspirate the culture medium and wash the cells once with pre-warmed HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. Lower temperatures may reduce compartmentalization.
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells twice with pre-warmed HBSS (containing probenecid if used).
-
Add fresh HBSS and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
The cells are now ready for fluorescence imaging. Acquire fluorescence images by alternating excitation between ~340 nm and ~380 nm and collecting the emission at ~510 nm.[2]
-
Protocol 2: Loading Adherent Cells with Fluo-4 AM
Materials:
-
Fluo-4 AM
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Physiological buffer (e.g., HBSS)
-
Probenecid (optional)
Procedure:
-
Prepare Stock Solution:
-
Prepare a 1-5 mM Fluo-4 AM stock solution in anhydrous DMSO.
-
-
Prepare Loading Solution:
-
Cell Loading:
-
Aspirate the culture medium from adherent cells and wash once with buffer.
-
Add the Fluo-4 AM loading solution and incubate for 15-60 minutes at 20-37°C, protected from light.[6]
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells twice with fresh buffer.
-
Incubate in fresh buffer for an additional 30 minutes to ensure complete de-esterification.[6]
-
-
Imaging:
-
Mount the coverslip on the microscope and acquire fluorescence images using excitation at ~494 nm and collecting emission at ~516 nm.
-
Conclusion
Fura-2 remains a valuable tool for the quantitative measurement of intracellular calcium. Its ratiometric properties provide a level of accuracy that is difficult to achieve with single-wavelength indicators. However, researchers must be cognizant of its limitations, particularly the potential for phototoxicity and its limited temporal resolution. For experiments involving rapid calcium dynamics, high sensitivity requirements, or long-term imaging, alternatives such as Fluo-4, Cal-520, or genetically encoded indicators like GCaMP may be more suitable. By carefully considering the experimental goals and the characteristics of each indicator, researchers can select the most appropriate tool to generate high-quality, reliable data in the ever-expanding field of calcium signaling.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Electrophysiology | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. abpbio.com [abpbio.com]
- 6. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
Fura-2 vs. Fluo-4: A Comprehensive Comparison for Cellular Calcium Imaging
For researchers, scientists, and drug development professionals navigating the landscape of intracellular calcium indicators, the choice between Fura-2 and Fluo-4 is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of these two widely used fluorescent dyes, supported by quantitative data and detailed experimental protocols, to empower informed selection for specific research applications.
At a Glance: Fura-2 vs. Fluo-4
Fura-2 is a ratiometric indicator, meaning its fluorescence is measured at two different excitation wavelengths, allowing for a more accurate quantification of intracellular calcium concentrations that is less susceptible to experimental artifacts.[1][2][3] Fluo-4, a non-ratiometric, single-wavelength indicator, offers the advantage of a brighter signal and is well-suited for high-throughput screening applications.[2][4] The selection between the two hinges on the specific requirements of the experiment, such as the need for precise quantitative data versus high-throughput capabilities.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters of Fura-2 and Fluo-4 to facilitate a direct comparison of their performance characteristics.
| Property | Fura-2 | Fluo-4 | References |
| Indicator Type | Ratiometric (Dual Excitation) | Single Wavelength | [1][2] |
| Excitation Wavelengths | 340 nm (Ca²⁺-bound) / 380 nm (Ca²⁺-free) | ~494 nm | [1][3][5] |
| Emission Wavelength | ~510 nm | ~516 nm | [1][3][5] |
| Dissociation Constant (Kd) for Ca²⁺ | ~145 nM | ~345 nM | [2][6] |
| Quantum Yield (Φ) | 0.23 (Ca²⁺-free) / 0.49 (Ca²⁺-bound) | ~0.16 | [7][8][9] |
| Dynamic Range | Good for resting and small Ca²⁺ changes | Excellent for large, transient Ca²⁺ spikes | [2][10] |
| Signal-to-Noise Ratio | Good | Excellent | [11][12] |
| Photostability | Relatively resistant to photobleaching | Prone to photobleaching | [6] |
Choosing the Right Indicator for Your Application
The distinct properties of Fura-2 and Fluo-4 make them suitable for different experimental applications.
Fura-2: The Choice for Precise Quantification
The primary advantage of Fura-2 lies in its ratiometric nature. By taking the ratio of fluorescence intensity at 340 nm and 380 nm excitation, researchers can obtain a reliable measure of intracellular calcium concentration that corrects for variations in dye loading, cell thickness, and photobleaching.[1][2] This makes Fura-2 the preferred indicator for studies demanding high accuracy and reproducibility, such as:
-
Neuroscience: Studying subtle changes in calcium levels in neurons during synaptic transmission.[13]
-
Cardiac Physiology: Investigating calcium signaling in cardiomyocytes.
-
Drug Discovery: Precisely quantifying the effects of compounds on calcium homeostasis.
However, Fura-2 requires a specialized imaging setup capable of rapidly alternating between two excitation wavelengths, which may not be available in all laboratories.[2]
Fluo-4: The Powerhouse for High-Throughput and Dynamic Events
Fluo-4's high fluorescence quantum yield and large dynamic range make it significantly brighter than Fura-2, resulting in an excellent signal-to-noise ratio.[8][11][12] Its single-wavelength excitation is compatible with standard fluorescence microscopes and high-throughput plate readers, making it ideal for:
-
High-Throughput Screening (HTS): Rapidly screening large compound libraries for their effects on calcium signaling.[4][14][15]
-
Studying Rapid Calcium Transients: Capturing fast and large changes in intracellular calcium, such as those occurring during muscle contraction or in response to strong stimuli.[2]
The main drawback of Fluo-4 is its non-ratiometric nature, which can make accurate quantification challenging due to potential artifacts from uneven dye loading or photobleaching.[2]
Signaling Pathways and Experimental Workflow
To understand how these indicators are used in a biological context, it is helpful to visualize a common signaling pathway that leads to changes in intracellular calcium.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Fura-2 - Wikipedia [en.wikipedia.org]
- 4. Fluo-4 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Fluo-4 AM | AAT Bioquest [aatbio.com]
- 9. Possibility of simultaneously measuring low and high calcium concentrations using Fura–2 and lifetime-based sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparing the effects of chemical Ca2+ dyes and R-GECO on contractility and Ca2+ transients in adult and human iPSC cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. content.abcam.com [content.abcam.com]
- 15. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Fura-2 Salt Forms for Intracellular Calcium Measurement
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium ([Ca²⁺]i) is crucial for understanding a vast array of cellular processes. Fura-2, a ratiometric fluorescent indicator, has long been a cornerstone of these investigations. However, the choice of its salt form can significantly impact experimental outcomes. This guide provides an objective comparison of the most common Fura-2 salt forms—the cell-permeant acetoxymethyl (AM) ester and the cell-impermeant pentapotassium and pentasodium salts—supported by experimental principles and detailed protocols.
Fura-2 allows for the ratiometric measurement of calcium concentration, which minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.[1][2][3] The dye's excitation maximum shifts from approximately 380 nm in the absence of calcium to 340 nm when bound to calcium, while the emission remains constant at around 510 nm.[2][3] The ratio of the fluorescence intensities at these two excitation wavelengths is directly proportional to the intracellular calcium concentration.[2]
Comparison of Fura-2 Salt Forms
The primary distinction between the Fura-2 salt forms lies in their cell permeability and, consequently, their method of introduction into cells. This fundamental difference dictates their suitability for various experimental designs.
| Feature | Fura-2 AM | Fura-2 Pentapotassium Salt | Fura-2 Pentasodium Salt |
| Form | Acetoxymethyl ester | Pentapotassium salt | Pentasodium salt |
| Cell Permeability | Permeant | Impermeant | Impermeant |
| Loading Method | Incubation | Microinjection, Electroporation, Patch Pipette | Scrape Loading, Microinjection |
| Cellular Impact | Potentially cytotoxic at high concentrations; incomplete hydrolysis can occur.[4] | Invasive; can cause cell damage. | Invasive; can cause cell damage. |
| Uniformity of Loading | Can be heterogeneous. | Uniform within a single cell. | Can be heterogeneous across a population. |
| Compartmentalization | Prone to sequestration in organelles.[5] | Less prone to compartmentalization. | Less prone to compartmentalization. |
| Typical Application | High-throughput screening, population studies, less invasive experiments. | Single-cell analysis, electrophysiology, precise quantification. | Population studies where AM ester is problematic. |
Performance Characteristics
While direct, side-by-side quantitative comparisons in the literature are scarce, the performance of each salt form can be inferred from its properties and loading mechanism.
| Performance Metric | Fura-2 AM | This compound/Pentasodium Salt |
| Loading Efficiency | Variable, dependent on cell type, temperature, and incubation time.[6] | High for the targeted cell(s), but labor-intensive. |
| Signal-to-Noise Ratio | Generally good, but can be affected by incomplete hydrolysis and background fluorescence.[1] | Can be higher due to direct loading of the active form, minimizing background from unhydrolyzed dye. |
| Phototoxicity | Potential for UV-induced phototoxicity, which should be minimized by reducing exposure time and intensity.[6] | Similar potential for phototoxicity from the excitation light source. |
| Data Reproducibility | Can be variable due to inconsistencies in loading and hydrolysis. | High for single-cell measurements. |
Experimental Protocols
Fura-2 AM Loading Protocol
This non-invasive method relies on the passive diffusion of the AM ester across the cell membrane, followed by intracellular enzymatic cleavage to trap the active Fura-2.[2]
Materials:
-
Fura-2 AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (optional, aids in dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Probenecid (optional, anion-exchange inhibitor to prevent dye leakage)[7]
Procedure:
-
Prepare a Fura-2 AM stock solution: Dissolve Fura-2 AM in anhydrous DMSO to a final concentration of 1-5 mM.[7]
-
Prepare the loading solution: Dilute the Fura-2 AM stock solution in physiological buffer to a final concentration of 1-5 µM. For cells prone to dye aggregation, pre-mix the Fura-2 AM stock solution with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before dilution in the buffer.[7] Probenecid can be added at this stage to a final concentration of 1-2.5 mM.[7]
-
Cell Loading: Replace the cell culture medium with the Fura-2 AM loading solution and incubate for 15-60 minutes at 20-37°C. Optimal conditions should be determined empirically for each cell type.[7]
-
Wash: Remove the loading solution and wash the cells twice with fresh, indicator-free buffer.
-
De-esterification: Incubate the cells in fresh buffer for an additional 30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases.[7]
-
Imaging: Proceed with fluorescence imaging, alternating excitation between 340 nm and 380 nm and collecting emission at ~510 nm.
This compound Salt Microinjection Protocol
This method allows for the direct introduction of the active form of Fura-2 into single cells, providing precise control over the intracellular concentration.
Materials:
-
This compound Salt
-
Intracellular buffer (e.g., KCl-based)
-
Microinjection system with micromanipulator and micropipettes
Procedure:
-
Prepare the injection solution: Dissolve this compound salt in the intracellular buffer to a final concentration of 50-100 µM.
-
Pull micropipettes: Fabricate glass micropipettes with a fine tip (typically <1 µm diameter).
-
Load the micropipette: Backfill the micropipette with the Fura-2 solution.
-
Microinjection: Under microscopic guidance, carefully insert the micropipette into the cytoplasm of the target cell and inject a small volume of the Fura-2 solution using controlled pressure.
-
Recovery: Allow the cell to recover for a few minutes before imaging.
-
Imaging: Proceed with fluorescence imaging as described for Fura-2 AM.
Fura-2 Pentasodium Salt Scrape Loading Protocol
Scrape loading is a method for loading a large number of adherent cells simultaneously by transiently disrupting the cell membrane.
Materials:
-
Fura-2 Pentasodium Salt
-
Physiological buffer
-
Cell scraper
Procedure:
-
Prepare the loading solution: Dissolve Fura-2 pentasodium salt in the physiological buffer to the desired final concentration.
-
Cell Preparation: Grow cells to confluency on a culture dish.
-
Loading: Remove the culture medium and briefly wash the cells with the physiological buffer. Add the Fura-2 loading solution to the cells. Gently scrape the cells from the dish using a cell scraper.
-
Incubation: Allow the cells to remain in the loading solution for a short period (e.g., 1-5 minutes) to allow the dye to enter through the transient membrane disruptions.
-
Wash and Re-plate: Gently collect the cell suspension and wash the cells by centrifugation and resuspension in fresh culture medium to remove extracellular dye. Re-plate the cells and allow them to recover before imaging.
-
Imaging: Proceed with fluorescence imaging as described for Fura-2 AM.
Signaling Pathway and Experimental Workflow Visualization
Gq-Coupled GPCR Calcium Signaling Pathway
A common application for Fura-2 is to monitor intracellular calcium changes in response to the activation of Gq-protein coupled receptors (GPCRs). The following diagram illustrates this signaling cascade.
Caption: Simplified Gq-coupled GPCR signaling pathway leading to intracellular calcium release.
Experimental Workflow for Fura-2 Calcium Imaging
The following diagram outlines the key steps in a typical Fura-2 calcium imaging experiment.
Caption: General experimental workflow for intracellular calcium measurement using Fura-2.
Conclusion
The choice between Fura-2 AM and its salt forms is a critical decision in experimental design. Fura-2 AM offers a convenient, non-invasive method for loading large cell populations, making it ideal for high-throughput applications. However, researchers must be mindful of potential issues such as incomplete hydrolysis, compartmentalization, and cytotoxicity. The pentapotassium and pentasodium salts, while requiring more invasive loading techniques, offer the advantage of introducing the active, calibrated form of the dye directly into the cytosol. This can lead to more precise single-cell measurements and avoids the complications associated with AM ester hydrolysis. Ultimately, the optimal choice of Fura-2 salt form depends on the specific experimental question, the cell type being studied, and the available equipment and expertise.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 3. Fura-2 - Wikipedia [en.wikipedia.org]
- 4. Enhanced loading of Fura-2/AM calcium indicator dye in adult rodent brain slices via a microfluidic oxygenator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abpbio.com [abpbio.com]
Fura-2 in the Spotlight: A Comparative Guide to Measuring High Calcium Concentrations
For researchers, scientists, and drug development professionals navigating the intricate world of intracellular calcium signaling, the choice of a fluorescent indicator is paramount. This guide provides a comprehensive comparison of Fura-2 and its alternatives for accurately measuring high calcium concentrations, supported by experimental data and detailed protocols.
Fura-2, a ratiometric fluorescent dye, has long been a cornerstone of intracellular calcium ([Ca2+]) measurement.[1][2][3] Its ability to provide measurements based on the ratio of fluorescence emission at two different excitation wavelengths (340 nm and 380 nm) minimizes issues like uneven dye loading, photobleaching, and variations in cell thickness, contributing to its reputation for accuracy.[2][3][4] However, a critical limitation of Fura-2 is its relatively high affinity for Ca2+, with a dissociation constant (Kd) typically around 145-224 nM in vitro.[5][6] This high affinity means the dye becomes saturated at high Ca2+ concentrations, generally above 1 µM, limiting its effective measurement range and potentially damping rapid Ca2+ transients.[4][7]
The in situ Kd of Fura-2 can also be influenced by various cellular factors, including ionic strength, pH, viscosity, and protein binding, sometimes leading to a several-fold increase compared to in vitro measurements.[8] For applications requiring the precise quantification of high physiological or pathological Ca2+ levels, such as in studies of muscle contraction, neuronal excitotoxicity, or cellular secretion, turning to lower-affinity indicators is often necessary.[9]
Comparing the Tools: Fura-2 and Its Alternatives
A variety of fluorescent indicators with lower affinities for Ca2+ have been developed to address the limitations of Fura-2 in high-calcium environments. The following table provides a comparative overview of Fura-2 and several popular alternatives.
| Indicator | Type | Excitation (nm) | Emission (nm) | Kd for Ca2+ (µM) | Key Characteristics |
| Fura-2 | Ratiometric (Excitation) | 340 / 380 | ~510 | ~0.145 - 0.224 | High affinity, ratiometric, prone to saturation at high [Ca2+].[5][6] |
| Mag-Fura-2 (Furaptra) | Ratiometric (Excitation) | ~330 / ~370 | ~510 | ~20 - 50 | Low affinity for Ca2+, also sensitive to Mg2+.[9][10][11] |
| Fura-2FF | Ratiometric (Excitation) | 340 / 380 | ~510 | ~6 - 35 | Low affinity, high specificity for Ca2+ over Mg2+.[11] |
| Fura-PE3 | Ratiometric (Excitation) | 340 / 380 | ~510 | Not specified | Leak-resistant formulation of Fura-2.[12] |
| BTC | Ratiometric (Excitation) | ~400 / ~490 | ~530 | ~12 | Visible light excitation, sensitive to other metal ions like Zn2+.[11][13] |
| Fluo-4 Low Affinity (Fluo-8L) | Single Wavelength | ~490 | ~515 | ~1.86 | Lower affinity version of the popular Fluo-4.[14][15] |
| X-Rhod-1 | Single Wavelength | ~580 | ~600 | ~0.7 | Red-emitting, suitable for multiplexing with green fluorophores.[14][16] |
| Rhod-5N | Single Wavelength | Not specified | Not specified | ~19 | Low-affinity red indicator.[16] |
Experimental Protocols: A Closer Look
Accurate measurement of intracellular Ca2+ requires careful attention to experimental detail, from dye loading to calibration.
General Protocol for Loading Acetoxymethyl (AM) Ester Dyes
The majority of these indicators are introduced into cells in their acetoxymethyl (AM) ester form, which is membrane-permeant.
1. Reagent Preparation:
-
Prepare a stock solution of the AM ester dye (e.g., Fura-2 AM, Mag-Fura-2 AM) in anhydrous DMSO. Stock solutions can typically be stored at -20°C, protected from light and moisture.[6]
-
Prepare a physiological buffer for cell loading (e.g., Krebs-Ringer-HEPES with glucose).
2. Cell Loading:
-
Dilute the dye stock solution into the loading buffer to the final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically for each cell type.
-
Incubate the cells with the dye-containing buffer. Incubation time and temperature can vary (e.g., 30-60 minutes at room temperature or 37°C). Note that incubation at 37°C may promote dye compartmentalization into organelles.[6]
3. De-esterification and Washing:
-
After incubation, wash the cells several times with fresh buffer to remove extracellular dye.
-
Allow time for intracellular esterases to cleave the AM groups, which traps the active form of the dye inside the cells. This process typically occurs during the loading incubation.
In Vitro Calibration of Low-Affinity Indicators
To accurately determine the Ca2+ concentration from the fluorescence signal, an in vitro calibration is often performed to determine the key parameters of the dye in a solution mimicking the intracellular environment.
1. Prepare Calibration Buffers:
-
Create a series of calibration buffers with known free Ca2+ concentrations. This is typically achieved using a Ca2+-EGTA buffering system.
-
The buffers should mimic the intracellular ionic environment (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2).[17]
2. Fluorescence Measurements:
-
Add a constant concentration of the calcium indicator to each calibration buffer.
-
For ratiometric dyes like Mag-Fura-2 or Fura-2FF, measure the fluorescence intensity at the two excitation wavelengths (e.g., 340 nm and 380 nm) while keeping the emission wavelength constant (e.g., 510 nm).
-
Determine the minimum ratio (Rmin) in a Ca2+-free buffer and the maximum ratio (Rmax) in a saturating Ca2+ concentration.
3. Calculation of [Ca2+]:
-
The intracellular Ca2+ concentration can then be calculated using the Grynkiewicz equation: [Ca2+] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) where R is the measured fluorescence ratio, Rmin and Rmax are the minimum and maximum ratios, Kd is the dissociation constant, and Sf2/Sb2 is the ratio of fluorescence intensities at the second excitation wavelength for the Ca2+-free and Ca2+-bound forms of the dye.
Signaling Pathways and High Calcium Concentrations
High intracellular calcium concentrations are integral to numerous signaling pathways. One such example is the activation of smooth muscle contraction.
In this pathway, agonist binding to a G-protein coupled receptor (GPCR) activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ and causing a rapid and significant increase in cytosolic [Ca2+]. This high calcium level is the critical signal that initiates the cascade of events leading to muscle contraction. Accurately measuring these high calcium transients is crucial for understanding the physiology and pharmacology of smooth muscle.
Conclusion
While Fura-2 remains a valuable tool for many calcium imaging applications, its high affinity for Ca2+ makes it less suitable for accurately quantifying high concentrations. For researchers investigating cellular processes involving large and rapid calcium fluxes, a range of lower-affinity alternatives, including Mag-Fura-2, Fura-2FF, and various single-wavelength indicators, offer a more appropriate and accurate solution. The choice of indicator should be guided by the specific experimental requirements, including the expected range of Ca2+ concentrations, the instrumentation available, and the potential for interference from other ions. Careful experimental design, particularly with respect to dye loading and calibration, is essential for obtaining reliable and reproducible data.
References
- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 2. Fura-2 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Fura-2 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. biotium.com [biotium.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Determination of in situ dissociation constant for Fura-2 and quantitation of background fluorescence in astrocyte cell line U373-MG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. Possibility of simultaneously measuring low and high calcium concentrations using Fura–2 and lifetime-based sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 15. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Proper Disposal of Fura-2 Pentapotassium: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals utilizing Fura-2 pentapotassium must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management of this compound waste, aligning with standard laboratory safety protocols and regulatory requirements.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. The following are general best practices for handling this compound waste:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound in its solid form or in solution.
-
Avoid Contamination: Prevent the substance from coming into contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent and collect it in a designated, sealed container for chemical waste. Avoid creating dust from the powdered form.
II. This compound Waste Disposal Protocol
This compound and materials contaminated with it should be treated as chemical waste. The following step-by-step procedure outlines the correct disposal process:
-
Waste Segregation: Do not dispose of this compound waste down the drain or in the general trash. It must be segregated from other waste streams.
-
Containerization:
-
Collect all aqueous solutions containing this compound in a clearly labeled, leak-proof container.
-
Solid waste, such as contaminated pipette tips, gloves, and absorbent materials, should be placed in a separate, sealed container also designated for Fura-2 waste.
-
-
Labeling: Label the waste containers clearly with "Hazardous Waste," the full chemical name "this compound salt," and any other components of the waste solution.
-
Storage: Store the sealed waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
EHS Pickup: Arrange for the collection of the hazardous waste through your institution's EHS department. Follow their specific procedures for waste pickup requests.
III. Quantitative Data and Chemical Properties
While specific quantitative limits for the disposal of this compound are not publicly available and are subject to local regulations, the following table summarizes key properties relevant to its handling and disposal.
| Property | Value |
| CAS Number | 113694-64-7 |
| Molecular Formula | C₂₉H₂₂K₅N₃O₁₄ |
| Appearance | Light yellow solid |
| Solubility | Soluble in water and DMSO |
| Disposal Consideration | Do not allow to enter groundwater or sewage.[1] |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Handling Guide for Fura-2 Pentapotassium Salt
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fura-2 pentapotassium salt. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
This compound salt is a fluorescent, ratiometric calcium indicator used to measure intracellular calcium concentrations.[1][2][3] While its hazards have not been thoroughly investigated, it is prudent to handle it with caution, as with all laboratory chemicals.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound salt, particularly in its powdered form.
| PPE Category | Specific Recommendation | Purpose | Standard |
| Hand Protection | Disposable Nitrile Gloves | Prevents skin contact with the chemical. Nitrile offers good resistance to a variety of chemicals. | ASTM D6319 |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | Protects eyes from dust particles and potential splashes of solutions. | ANSI Z87.1 |
| Body Protection | Standard Laboratory Coat | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | N95 Certified Respirator | Recommended when handling the powder outside of a chemical fume hood to prevent inhalation of fine particles. | NIOSH-certified under 42 CFR Part 84 |
Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.
Operational Plan: Handling and Preparation of this compound Salt
This section provides a step-by-step guide for the safe handling and preparation of this compound salt solutions.
1. Preparation and Engineering Controls:
-
Before handling, ensure that a safety shower and eyewash station are readily accessible.
-
When handling the powdered form, work in a certified chemical fume hood to minimize inhalation risk.
-
For solution preparation and subsequent use, a standard laboratory bench is acceptable, provided good laboratory practices are followed.
2. Weighing and Reconstitution:
-
Don the appropriate PPE as outlined in the table above.
-
To avoid creating dust, handle the powdered this compound salt carefully.
-
Weigh the desired amount of the powder in the chemical fume hood.
-
Reconstitute the powder in a suitable solvent, such as water or a buffer with a pH greater than 6.[5]
3. Experimental Use:
-
This compound salt is cell-impermeable and is typically loaded into cells via microinjection or scrape loading.[2]
-
Protect solutions from light to prevent photodegradation.[4]
4. Storage:
-
Store the powdered form in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[4] Recommended storage is at -20°C.[1]
-
Aqueous solutions of this compound salt should be stored at 2-8°C and protected from light. Avoid freezing aqueous solutions.[5]
Disposal Plan
Proper disposal of this compound salt and associated waste is critical to prevent environmental contamination.
1. Waste Segregation:
-
Solid Waste: Unused or expired this compound salt powder should be disposed of as chemical waste.
-
Liquid Waste: Aqueous solutions containing Fura-2 should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[4]
-
Contaminated Materials: All disposable items that have come into contact with this compound salt, such as pipette tips, microfuge tubes, and gloves, should be collected in a labeled hazardous waste bag or container.
2. Disposal Procedures:
-
All waste must be disposed of in accordance with local, state, and federal regulations.[4]
-
Contact your institution's EHS department for specific guidance on hazardous waste pickup and disposal procedures.
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound salt.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
